2,4-Dibromo-6-(trifluoromethyl)aniline
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,4-dibromo-6-(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Br2F3N/c8-3-1-4(7(10,11)12)6(13)5(9)2-3/h1-2H,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYBKXMTWWFTYKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)(F)F)N)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Br2F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40353204 | |
| Record name | 2,4-dibromo-6-(trifluoromethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40353204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71757-14-7 | |
| Record name | 2,4-dibromo-6-(trifluoromethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40353204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 71757-14-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Physicochemical Properties of 2,4-Dibromo-6-(trifluoromethyl)aniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core physicochemical properties of 2,4-Dibromo-6-(trifluoromethyl)aniline, a key building block in modern medicinal chemistry and materials science. The strategic incorporation of bromine atoms and a trifluoromethyl group onto the aniline scaffold imparts unique electronic and lipophilic characteristics, making it a valuable intermediate in the synthesis of novel therapeutic agents and functional materials. This document summarizes its key physical and chemical data, provides detailed experimental protocols for property determination, and visualizes relevant synthetic and screening workflows.
Core Physicochemical Data
A summary of the key physicochemical properties of this compound is presented below. These parameters are crucial for predicting its behavior in various chemical and biological systems, aiding in process development, formulation, and pharmacokinetic modeling.
| Property | Value | Source |
| Molecular Formula | C₇H₄Br₂F₃N | [1][2] |
| Molecular Weight | 318.92 g/mol | [1] |
| Melting Point | 39-43 °C | [1][3] |
| Boiling Point | 58 °C (at unspecified pressure) | [3] |
| LogP | 3.81 (calculated) | |
| Topological Polar Surface Area (TPSA) | 26.02 Ų | |
| Hydrogen Bond Acceptors | 1 | |
| Hydrogen Bond Donors | 1 | |
| Rotatable Bonds | 0 |
Experimental Protocols
Detailed methodologies for the determination of key physicochemical properties are outlined below. These protocols are based on standard laboratory techniques and can be adapted for the specific analysis of this compound.
Melting Point Determination
The melting point of a crystalline solid is a critical indicator of its purity. The following protocol describes a standard method for its determination using a capillary melting point apparatus.
-
Sample Preparation: A small amount of finely powdered, dry this compound is packed into a thin-walled capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus, adjacent to a calibrated thermometer.
-
Heating and Observation: The sample is heated at a steady rate of 1-2 °C per minute.
-
Data Recording: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting) are recorded as the melting point range.[1] A sharp melting range (typically ≤ 1 °C) is indicative of high purity.
Water Solubility Determination (OECD 105)
The aqueous solubility of a compound is a fundamental parameter influencing its absorption and distribution in biological systems. The flask method, as described in OECD Guideline 105, is suitable for substances with a solubility greater than 10⁻² g/L.
-
Equilibration: An excess amount of this compound is added to a known volume of distilled water in a flask. The flask is then agitated at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The suspension is allowed to stand, and the undissolved solid is separated from the aqueous phase by centrifugation and/or filtration through a non-adsorbing membrane filter.
-
Concentration Analysis: The concentration of this compound in the clear aqueous phase is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: The water solubility is expressed as the mass of the solute per volume of the solvent (e.g., in g/L or mg/mL).
LogP Determination (Shake-Flask Method)
The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity and is a key determinant of its pharmacokinetic properties. The shake-flask method is a classical approach for its experimental determination.
-
Solvent Preparation: n-Octanol and water are mutually saturated by stirring them together for 24 hours, followed by separation of the two phases.
-
Partitioning: A known amount of this compound is dissolved in either water-saturated n-octanol or octanol-saturated water. This solution is then mixed with a known volume of the other phase in a separatory funnel.
-
Equilibration: The mixture is shaken vigorously for a set period to allow for the partitioning of the analyte between the two phases and then allowed to stand for the phases to separate completely.
-
Concentration Analysis: The concentration of the analyte in both the n-octanol and aqueous phases is determined using a suitable analytical technique, such as HPLC-UV.
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the analyte in the n-octanol phase to its concentration in the aqueous phase. LogP is the base-10 logarithm of this value.
Visualized Workflows
The following diagrams, generated using the DOT language, illustrate a conceptual synthetic pathway and a general workflow for the biological screening of this compound derivatives.
Caption: A simplified conceptual pathway for the synthesis of this compound.
Caption: A generalized workflow for the screening and identification of biologically active derivatives.
References
An In-depth Technical Guide to 2,4-Dibromo-6-(trifluoromethyl)aniline
CAS Number: 71757-14-7
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of 2,4-Dibromo-6-(trifluoromethyl)aniline, a halogenated and trifluoromethyl-substituted aromatic amine. Due to its unique electronic and structural properties, this compound serves as a valuable intermediate and building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries. This document consolidates its chemical and physical properties, presents a representative synthetic protocol, discusses its applications, and outlines essential safety and handling information.
Chemical and Physical Properties
This compound is a substituted aniline featuring two bromine atoms and a trifluoromethyl group, which impart significant chemical reactivity and specific physical characteristics. The trifluoromethyl group acts as a strong electron-withdrawing group, influencing the basicity of the aniline nitrogen and the reactivity of the aromatic ring.[1]
| Property | Value | Reference(s) |
| CAS Number | 71757-14-7 | [2][3] |
| Molecular Formula | C₇H₄Br₂F₃N | [4][5] |
| Molecular Weight | 318.92 g/mol | [4][5] |
| Boiling Point | 58°C at 0.7 mmHg | |
| Density | 2.023 g/cm³ | |
| Flash Point | 57-59°C at 0.7 mmHg | |
| Appearance | Varies; often cited as a solid or liquid depending on purity and conditions. | |
| MDL Number | MFCD00178769 | [3][5] |
Synthesis and Experimental Protocols
A plausible synthetic route involves the direct bromination of 2-Amino-3-bromobenzotrifluoride or a related precursor. The following is a representative, generalized experimental protocol.
Representative Synthesis Protocol: Bromination of a Substituted Aniline
-
Objective: To introduce a bromine atom at the C4 position of a 2-bromo-6-(trifluoromethyl)aniline precursor.
-
Reagents & Materials:
-
Starting Material (e.g., 2-Amino-5-bromobenzotrifluoride)
-
Brominating Agent (e.g., N-Bromosuccinimide (NBS) or Bromine)
-
Solvent (e.g., Acetonitrile, Dichloromethane, or Acetic Acid)
-
Stir plate and magnetic stir bar
-
Reaction flask and condenser
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)
-
-
Methodology:
-
Reaction Setup: The starting aniline derivative is dissolved in an appropriate solvent within a reaction flask under a neutral atmosphere (e.g., nitrogen or argon). The solution is typically cooled in an ice bath to control the reaction's exothermicity.
-
Addition of Brominating Agent: The brominating agent (e.g., NBS) is added portion-wise to the stirred solution. The reaction progress is monitored using a suitable technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Reaction Completion & Quenching: Once the starting material is consumed, the reaction is quenched by adding a reducing agent solution (e.g., aqueous sodium thiosulfate) to neutralize any excess bromine.
-
Workup & Extraction: The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic extracts are washed with brine, dried over an anhydrous salt (e.g., sodium sulfate), and filtered.
-
Purification: The solvent is removed under reduced pressure using a rotary evaporator. The resulting crude product is then purified, typically via column chromatography on silica gel, to yield the final this compound.
-
Caption: Generalized workflow for the synthesis of this compound.
Applications in Research and Drug Development
The primary value of this compound lies in its role as a versatile chemical intermediate. The trifluoromethyl group is crucial in modern drug design as it can enhance metabolic stability, lipophilicity, and binding affinity of a molecule.[6] The bromine atoms provide reactive sites for further chemical modifications, such as cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), which are fundamental in constructing complex molecular frameworks.
This compound and its analogs are key building blocks for:
-
Pharmaceuticals: Used in the synthesis of active pharmaceutical ingredients (APIs). The trifluoromethylaniline motif is found in various drugs targeting a range of diseases.[1][6]
-
Agrochemicals: Serves as a precursor for novel herbicides and pesticides, where the specific substitution pattern can lead to high efficacy and selectivity.[7]
Caption: Role as an intermediate in synthesizing complex molecules for industry.
Safety and Handling
Proper handling of this compound is critical. Based on data from similar compounds and general chemical safety guidelines, the following precautions should be observed.
| Hazard Category | Recommendations | Reference(s) |
| Personal Protective Equipment (PPE) | Wear appropriate protective gloves (chemical impermeable), safety glasses with side-shields or goggles, and a lab coat. Use only in a well-ventilated area or under a chemical fume hood. | [8][9] |
| Handling | Avoid contact with skin, eyes, and clothing. Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling. Keep away from heat, sparks, and open flames. | [8][10] |
| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents and strong acids. | [8][10] |
| First Aid (Exposure) | Skin: Immediately wash with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation occurs.[8][10] Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[8][10] Inhalation: Move person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[8][10] Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a poison control center or doctor immediately. | [8][10] |
| Disposal | Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. | [10] |
Disclaimer: This document is intended for informational purposes for a technical audience. All laboratory work should be conducted by trained professionals with a full understanding of the hazards involved and after consulting the most recent Safety Data Sheet (SDS) for the specific material being handled.
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | 71757-14-7 [chemicalbook.com]
- 3. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 4. chemscene.com [chemscene.com]
- 5. This compound [oakwoodchemical.com]
- 6. jelsciences.com [jelsciences.com]
- 7. chemimpex.com [chemimpex.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. fishersci.com [fishersci.com]
An In-depth Technical Guide to 2,4-Dibromo-6-(trifluoromethyl)aniline: Molecular Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2,4-Dibromo-6-(trifluoromethyl)aniline, a halogenated aromatic amine of significant interest in medicinal chemistry and materials science. This document details its molecular structure, physicochemical properties, and outlines potential synthetic pathways.
Molecular Structure and Properties
This compound possesses a well-defined molecular architecture, which dictates its chemical reactivity and potential applications. The key quantitative data for this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₇H₄Br₂F₃N | [1] |
| Molecular Weight | 318.92 g/mol | [1] |
| CAS Number | 71757-14-7 | [2][3] |
The structure of this compound is depicted in the diagram below, generated using the DOT language.
Caption: Molecular structure of this compound.
Spectroscopic Data
While specific, publicly available spectra for this compound are limited, data for analogous compounds provide insights into the expected spectral characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the amine protons. The chemical shifts and coupling constants will be influenced by the positions of the bromine and trifluoromethyl substituents.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for each carbon atom in the molecule, with the carbon attached to the trifluoromethyl group showing a characteristic quartet due to C-F coupling.
Mass Spectrometry (MS): The mass spectrum of this compound will exhibit a characteristic isotopic pattern for a molecule containing two bromine atoms (¹⁹Br and ⁸¹Br occur in an approximate 1:1 ratio). This results in a distinctive M, M+2, and M+4 pattern for the molecular ion peak, which is a key indicator for identifying bromine-containing compounds.[4]
Potential Synthetic Protocols
Proposed Synthetic Pathway:
Caption: Proposed synthetic workflow for this compound.
Detailed Methodologies for Analogous Compounds:
Detailed protocols for the synthesis of structurally similar compounds, such as 4-bromo-3-(trifluoromethyl)aniline and 2,6-dibromo-4-trifluoromethoxyaniline, have been reported.[5][6][7] These methods typically involve the following steps:
-
Dissolution of the Starting Material: The aniline precursor is dissolved in a suitable solvent, such as dichloromethane or N,N-dimethylformamide (DMF).[5]
-
Addition of Brominating Agent: A brominating agent, such as N-Bromosuccinimide (NBS) or elemental bromine, is added to the reaction mixture, often at a controlled temperature to manage the reaction's exothermicity.[5][8]
-
Reaction Monitoring: The progress of the reaction is monitored using techniques like thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[5]
-
Work-up and Purification: Upon completion, the reaction is quenched, and the product is extracted. The crude product is then purified, typically by recrystallization or column chromatography, to yield the desired bromo-trifluoromethyl-aniline.[5][8]
It is important to note that the regioselectivity of the bromination of 2-(trifluoromethyl)aniline would need to be carefully controlled to obtain the desired 2,4-dibromo isomer as the major product.
Applications in Drug Development and Research
The trifluoromethyl group is a crucial pharmacophore in modern drug design, known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[9][10][11] While specific biological activities or signaling pathway involvement for this compound have not been extensively reported in publicly available literature, its structural motifs are present in various biologically active molecules.
Aniline derivatives, in general, have been investigated for a range of pharmacological activities, including antimicrobial properties.[12] The presence of both bromine atoms and a trifluoromethyl group on the aniline scaffold makes this compound a valuable building block for the synthesis of novel compounds with potential therapeutic applications. Further research is warranted to explore the biological profile of this compound and its derivatives.
References
- 1. chemscene.com [chemscene.com]
- 2. This compound [oakwoodchemical.com]
- 3. 71757-14-7|this compound|BLD Pharm [bldpharm.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. CN103570566A - Method for preparing 2,6-dibromo-4-trifluoromethoxyaniline - Google Patents [patents.google.com]
- 7. CN102491910A - Method for synthesizing 2,6-dibromo-4-(trifluoromethoxy) aniline by water-phase method - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. jelsciences.com [jelsciences.com]
- 12. Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Spectroscopic Landscape of 2,4-Dibromo-6-(trifluoromethyl)aniline: A Technical Guide
For Immediate Release
Shanghai, China – December 27, 2025 – In the intricate world of pharmaceutical research and drug development, the precise structural elucidation of novel chemical entities is paramount. Among the vast array of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for providing detailed information about the molecular structure of organic compounds. This in-depth technical guide focuses on the ¹H and ¹³C NMR spectra of 2,4-Dibromo-6-(trifluoromethyl)aniline, a compound of significant interest in medicinal chemistry and materials science. This document serves as a vital resource for researchers, scientists, and drug development professionals, offering a comprehensive analysis of its spectral features, detailed experimental protocols, and predictive data to facilitate its identification and characterization.
Due to the limited availability of public domain experimental spectra for this compound, this guide presents a predicted spectroscopic analysis. The predicted data is derived from established principles of NMR spectroscopy, including the analysis of substituent effects on chemical shifts and coupling constants, and by drawing analogies from structurally related molecules. This predictive approach provides a robust framework for scientists working with this and similar halogenated and trifluoromethylated aniline derivatives.
Predicted ¹H and ¹³C NMR Spectral Data
The anticipated ¹H and ¹³C NMR spectral data for this compound are summarized in the tables below. These predictions are based on the expected electronic effects of the bromine and trifluoromethyl substituents on the aniline ring. The bromine atoms are expected to deshield the aromatic protons and carbons through their inductive effect, while the potent electron-withdrawing nature of the trifluoromethyl group will further influence the chemical shifts.
Table 1: Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |
| H-3 | 7.8 - 8.0 | d | 2.0 - 2.5 | 1H |
| H-5 | 7.6 - 7.8 | d | 2.0 - 2.5 | 1H |
| NH₂ | 4.5 - 5.5 | br s | - | 2H |
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) | Predicted Coupling Constant (J, Hz) |
| C-1 (C-NH₂) | 145 - 148 | s | - |
| C-2 (C-Br) | 110 - 113 | s | - |
| C-3 (C-H) | 135 - 138 | s | - |
| C-4 (C-Br) | 115 - 118 | s | - |
| C-5 (C-H) | 130 - 133 | s | - |
| C-6 (C-CF₃) | 120 - 123 | q | 30 - 35 |
| CF₃ | 123 - 126 | q | 270 - 280 |
Experimental Protocols
The following is a standard protocol for the acquisition of ¹H and ¹³C NMR spectra, adaptable for this compound.
Sample Preparation:
-
Weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in 0.6-0.8 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Spectroscopy:
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64, depending on the sample concentration.
-
Temperature: 298 K.
¹³C NMR Spectroscopy:
-
Instrument: A 100 MHz or higher field NMR spectrometer.
-
Pulse Program: A proton-decoupled pulse sequence (e.g., 'zgpg30').
-
Spectral Width: 200-240 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096, due to the lower natural abundance of ¹³C.
-
Temperature: 298 K.
Structural Elucidation Workflow
The process of characterizing this compound using NMR spectroscopy follows a logical progression from sample preparation to final structure confirmation.
Logical Relationships in Spectral Interpretation
The interpretation of the NMR spectra involves a detailed analysis of various parameters to deduce the molecular structure. The key relationships are outlined below.
This technical guide provides a foundational understanding of the ¹H and ¹³C NMR spectra of this compound. While the data presented is predictive, it offers a valuable starting point for the analysis and confirmation of this important chemical structure. Researchers are encouraged to use this guide in conjunction with their own experimental data for accurate and comprehensive structural elucidation.
Crystal Structure Analysis of 2,4-Dibromo-6-(trifluoromethyl)aniline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract:
This technical guide provides a comprehensive overview of the methodologies and anticipated structural features pertinent to the crystal structure analysis of 2,4-Dibromo-6-(trifluoromethyl)aniline. While, to date, a definitive crystal structure for this specific compound has not been reported in publicly accessible crystallographic databases, this document outlines the established experimental protocols for its determination, from synthesis and crystallization to X-ray diffraction analysis. Furthermore, it explores the potential intermolecular interactions that would govern the crystal packing, drawing insights from the analysis of structurally related compounds. This guide is intended to serve as a foundational resource for researchers undertaking the crystallographic study of this and similar halogenated and trifluoromethylated aniline derivatives, which are of significant interest in medicinal chemistry and materials science.
Introduction
This compound is a halogenated aromatic amine with potential applications as a building block in the synthesis of pharmaceuticals and agrochemicals. The presence of bromine atoms and a trifluoromethyl group on the aniline scaffold is expected to significantly influence its chemical reactivity, lipophilicity, and metabolic stability. Understanding the three-dimensional arrangement of molecules in the solid state is crucial for controlling the physicochemical properties of any active pharmaceutical ingredient (API), such as solubility, dissolution rate, and stability. X-ray crystallography is the definitive method for determining the precise atomic arrangement within a crystalline solid, providing invaluable insights into intermolecular interactions that dictate the crystal packing.
This guide details the systematic approach to the crystal structure analysis of this compound, from obtaining single crystals to the final structural refinement and interpretation.
Molecular Structure and Properties
The molecular structure of this compound is characterized by a benzene ring substituted with two bromine atoms, a trifluoromethyl group, and an amino group. The interplay of these functional groups dictates the molecule's electronic and steric properties, which in turn will influence its crystal packing.
| Property | Value |
| Molecular Formula | C₇H₄Br₂F₃N |
| Molecular Weight | 318.92 g/mol |
| IUPAC Name | This compound |
| CAS Number | 71757-14-7[1] |
The electron-withdrawing nature of the bromine atoms and the trifluoromethyl group deactivates the aromatic ring, while the amino group is an activating ortho-, para-director. The steric bulk of the substituents ortho to the amino group will likely influence the conformation of the molecule and its ability to form certain intermolecular interactions.
Experimental Protocols for Crystal Structure Analysis
A systematic approach is required to determine the crystal structure of a compound. The general workflow involves synthesis, crystallization, X-ray diffraction data collection, and structure solution and refinement.
Synthesis and Crystallization
The synthesis of this compound can be achieved through the bromination of 2-amino-5-(trifluoromethyl)aniline or a related precursor. Following synthesis, the compound must be purified to a high degree, typically by column chromatography or recrystallization, to remove any impurities that might hinder crystallization.
Growing single crystals of sufficient size and quality is often the most challenging step. Several techniques can be employed:
-
Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly at a constant temperature.
-
Vapor Diffusion: A solution of the compound is placed in a small vial, which is then placed in a larger sealed container with a more volatile solvent (the precipitant). The slow diffusion of the precipitant vapor into the solution reduces the solubility of the compound, promoting crystal growth.
-
Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled to induce crystallization.
The choice of solvent is critical and often determined empirically through screening a range of solvents with varying polarities.
X-ray Diffraction Data Collection
Once suitable single crystals are obtained, they are mounted on a goniometer and placed in the X-ray beam of a single-crystal X-ray diffractometer. The crystal is rotated, and a series of diffraction patterns are collected at different orientations.
Typical Data Collection Parameters:
| Parameter | Description |
| Radiation Source | Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) |
| Temperature | Typically cooled to 100-150 K to reduce thermal motion |
| Detector | CCD or CMOS area detector |
| Data Collection Strategy | A series of ω and φ scans to cover the reciprocal space |
Structure Solution and Refinement
The collected diffraction data (a set of reflection intensities and their positions) are processed to determine the unit cell parameters and space group of the crystal. The initial atomic positions are then determined using direct methods or Patterson methods.
This initial model is then refined against the experimental data. The refinement process involves minimizing the difference between the observed and calculated structure factors. The quality of the final structure is assessed by the R-factor, with lower values indicating a better fit.
Anticipated Crystal Structure and Intermolecular Interactions
The crystal packing of this compound will be governed by a network of intermolecular interactions. The presence of an amino group (a hydrogen bond donor) and bromine and fluorine atoms (potential hydrogen bond acceptors and participants in halogen bonding) suggests a rich variety of possible interactions.
-
Hydrogen Bonding: The N-H groups of the aniline are expected to act as hydrogen bond donors. The acceptors could be the nitrogen atom of a neighboring molecule (N-H···N), a bromine atom (N-H···Br), or a fluorine atom of the trifluoromethyl group (N-H···F). The strength of these interactions will depend on the geometry and the electrostatic potential of the involved atoms. The trifluoromethyl group can participate in weak C–H···F–C hydrogen bonds.[2][3]
-
Halogen Bonding: Bromine atoms can act as halogen bond donors, interacting with electron-rich atoms such as nitrogen or another bromine atom (Br···N or Br···Br).
-
π-π Stacking: The aromatic rings may engage in π-π stacking interactions, where the electron-rich π system of one ring interacts with the π system of a neighboring ring.
-
Other Interactions: The overall crystal structure is stabilized by a combination of these directional interactions and weaker, non-directional van der Waals forces. The interplay between different intermolecular interactions, including C–F···F–C and C–F···π interactions, is crucial for the final molecular conformation and packing.[2][3]
Data Presentation
Upon successful structure determination, the crystallographic data are presented in a standardized format. The following table provides a template of the key parameters that would be reported.
Table 1: Template for Crystallographic Data and Structure Refinement Details
| Parameter | Value (Illustrative) |
| Empirical formula | C₇H₄Br₂F₃N |
| Formula weight | 318.92 |
| Temperature | 100(2) K |
| Wavelength | 0.71073 Å |
| Crystal system | Orthorhombic |
| Space group | P2₁2₁2₁ |
| Unit cell dimensions | a = X.XXXX(X) Å |
| b = Y.YYYY(Y) Å | |
| c = Z.ZZZZ(Z) Å | |
| α = 90° | |
| β = 90° | |
| γ = 90° | |
| Volume | VVVV.V(V) ų |
| Z | 4 |
| Density (calculated) | D.DDD Mg/m³ |
| Absorption coefficient | μ.μμμ mm⁻¹ |
| F(000) | FFF |
| Crystal size | X.XX x Y.YY x Z.ZZ mm³ |
| Theta range for data collection | θ.θθ to θθ.θθθ° |
| Index ranges | -h≤h≤h, -k≤k≤k, -l≤l≤l |
| Reflections collected | NNNNN |
| Independent reflections | nnnnn [R(int) = 0.0XXX] |
| Completeness to theta = θθ.θθθ° | 99.9 % |
| Refinement method | Full-matrix least-squares on F² |
| Data / restraints / parameters | nnnnn / 0 / ppp |
| Goodness-of-fit on F² | S.SSS |
| Final R indices [I>2sigma(I)] | R₁ = 0.0XXX, wR₂ = 0.0YYY |
| R indices (all data) | R₁ = 0.0ZZZ, wR₂ = 0.0WWW |
| Largest diff. peak and hole | p.ppp and -h.hhh e.Å⁻³ |
Conclusion
The crystal structure analysis of this compound is a critical step in understanding its solid-state properties. Although a solved structure is not yet available in the public domain, this guide provides a comprehensive framework for its determination and analysis. The methodologies described herein are standard practices in the field of chemical crystallography. The anticipated rich network of intermolecular interactions, including hydrogen bonds, halogen bonds, and π-π stacking, highlights the structural complexity and potential for polymorphism in this class of compounds. The successful elucidation of this crystal structure will provide valuable data for medicinal chemists and materials scientists, enabling the rational design of new molecules with tailored properties.
References
A Technical Guide to the Solubility of 2,4-Dibromo-6-(trifluoromethyl)aniline in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the solubility of 2,4-Dibromo-6-(trifluoromethyl)aniline, a key intermediate in pharmaceutical and agrochemical synthesis. A comprehensive search of publicly available literature reveals a notable absence of quantitative solubility data for this compound in common organic solvents. This document aims to bridge this gap by providing a consolidated overview of its physicochemical properties and presenting detailed, standardized experimental protocols for the systematic determination of its solubility. By equipping researchers with robust methodologies, this guide facilitates the generation of precise and reliable solubility data essential for reaction optimization, purification, formulation development, and overall drug discovery and development processes.
Introduction
This compound is an aromatic amine characterized by the presence of two bromine atoms and a trifluoromethyl group. These substituents significantly influence the molecule's lipophilicity, polarity, and potential for intermolecular interactions, thereby dictating its solubility profile. The trifluoromethyl group, a strong electron-withdrawing moiety, enhances metabolic stability and lipophilicity, while the bromine atoms provide sites for further chemical modification, making this compound a valuable building block in medicinal chemistry.
Understanding the solubility of this compound in various organic solvents is a critical prerequisite for its effective utilization. Solubility data is fundamental for:
-
Process Chemistry: Optimizing reaction conditions, selecting appropriate solvents for synthesis and work-up procedures.
-
Purification: Developing efficient crystallization and chromatographic purification methods.
-
Formulation Science: Designing suitable dosage forms and delivery systems.
-
Preclinical Development: Predicting absorption, distribution, metabolism, and excretion (ADME) properties.
Given the current void in quantitative data, this guide provides the necessary tools for researchers to determine these crucial parameters in-house.
Physicochemical Properties
A summary of the available physicochemical properties for this compound is presented in Table 1. This information has been aggregated from various chemical supplier catalogs, as specific literature citations for these properties are scarce.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 71757-14-7 |
| Molecular Formula | C₇H₄Br₂F₃N |
| Molecular Weight | 318.92 g/mol |
| Appearance | White to cream or pale yellow crystals or crystalline powder |
| Melting Point | 39-43 °C |
| Boiling Point | 58 °C at 0.7 mmHg |
| Purity (typical) | ≥97% |
Data compiled from publicly available supplier information.
Predicted Solubility Profile
Based on its molecular structure, a qualitative solubility profile for this compound can be predicted. The nonpolar brominated and trifluoromethylated benzene ring suggests solubility in nonpolar and moderately polar aprotic solvents. The presence of the polar amino (-NH₂) group, capable of hydrogen bonding, may impart some solubility in polar protic solvents. However, the overall lipophilicity of the molecule is expected to be high. It is anticipated that the compound will exhibit good solubility in solvents such as dichloromethane, ethyl acetate, and acetone, with lower solubility in highly polar solvents like water and potentially lower alcohols.
Experimental Protocols for Solubility Determination
To address the absence of quantitative data, two robust and widely accepted methods for determining the solubility of crystalline compounds like this compound are detailed below: the gravimetric method and the UV-Vis spectrophotometric method.
Gravimetric Method
The gravimetric method is a straightforward and reliable technique that involves the direct measurement of the mass of solute dissolved in a known volume of a saturated solution.
4.1.1. Materials and Equipment
-
This compound (analytical grade)
-
Selected organic solvents (HPLC grade)
-
Analytical balance (±0.1 mg accuracy)
-
Thermostatic shaker or incubator
-
Centrifuge
-
Vials with screw caps (e.g., 20 mL scintillation vials)
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm, solvent-compatible)
-
Drying oven or vacuum oven
4.1.2. Procedure
-
Sample Preparation: Add an excess amount of this compound to a pre-weighed vial. The presence of undissolved solid is essential to ensure saturation.
-
Solvent Addition: Accurately pipette a known volume (e.g., 5.0 or 10.0 mL) of the desired organic solvent into the vial.
-
Equilibration: Securely cap the vial and place it in a thermostatic shaker set to the desired temperature (e.g., 25 °C or 37 °C). Allow the mixture to equilibrate for a sufficient period (typically 24-72 hours) to ensure saturation is reached. It is advisable to take measurements at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration is no longer changing.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle. Alternatively, centrifuge the vials at the same temperature to facilitate separation.
-
Sample Withdrawal: Carefully withdraw a known volume of the supernatant using a glass syringe and pass it through a syringe filter to remove any undissolved particles.
-
Mass Determination: Dispense the filtered, saturated solution into a pre-weighed evaporation dish. Record the exact mass of the dish and the solution.
-
Solvent Evaporation: Evaporate the solvent in an oven at a temperature below the boiling point of the solvent and the melting point of the solute until a constant weight of the dried solute is achieved.
-
Calculation: Calculate the solubility (S) in g/L or mg/mL using the following formula:
S = (mass of dried solute) / (volume of supernatant withdrawn)
UV-Vis Spectrophotometric Method
This method is suitable for compounds that possess a chromophore and absorb light in the UV-Vis spectrum, such as aromatic amines. It is often faster than the gravimetric method but requires the development of a calibration curve.
4.2.1. Materials and Equipment
-
All materials from the gravimetric method
-
UV-Vis spectrophotometer
-
Quartz cuvettes
4.2.2. Procedure
-
Determination of λmax: Prepare a dilute solution of this compound in the chosen solvent. Scan the solution in the UV-Vis spectrophotometer (e.g., from 200 to 400 nm) to determine the wavelength of maximum absorbance (λmax).
-
Preparation of Calibration Curve:
-
Prepare a stock solution of known concentration of this compound in the selected solvent.
-
Perform serial dilutions to prepare a series of at least five standard solutions with decreasing concentrations.
-
Measure the absorbance of each standard solution at λmax.
-
Plot a calibration curve of absorbance versus concentration and determine the linear regression equation (y = mx + c), ensuring a high correlation coefficient (R² > 0.99).
-
-
Solubility Determination:
-
Prepare a saturated solution of this compound as described in the gravimetric method (steps 1-4).
-
Carefully withdraw a small aliquot of the clear supernatant and dilute it with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.
-
Measure the absorbance of the diluted solution at λmax.
-
Use the calibration curve equation to calculate the concentration of the diluted solution.
-
Calculate the original concentration of the saturated solution by accounting for the dilution factor.
-
Data Presentation
Quantitative solubility data should be presented in a clear and organized manner to allow for easy comparison. Table 2 provides a template for recording experimentally determined solubility values.
Table 2: Template for Solubility Data of this compound
| Solvent | Solvent Type | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) | Method Used |
| e.g., Dichloromethane | Polar Aprotic | 25 | Gravimetric | ||
| e.g., Ethyl Acetate | Polar Aprotic | 25 | UV-Vis | ||
| e.g., Methanol | Polar Protic | 25 | Gravimetric | ||
| e.g., Toluene | Nonpolar | 25 | UV-Vis | ||
| e.g., Heptane | Nonpolar | 25 | Gravimetric | ||
| ... | ... | ... | ... |
Visualized Workflows
To further aid researchers, the following diagrams illustrate key workflows related to solubility determination and solvent selection.
Caption: Experimental workflow for solubility determination.
An In-depth Technical Guide to 2,4-Dibromo-6-(trifluoromethyl)aniline: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,4-Dibromo-6-(trifluoromethyl)aniline is a key fluorinated building block in organic synthesis, particularly valued in the development of novel pharmaceuticals and agrochemicals. Its unique substitution pattern, featuring two bromine atoms and a trifluoromethyl group on the aniline core, provides a versatile platform for the synthesis of complex molecules. This technical guide provides a comprehensive overview of the discovery and history of this compound, detailed experimental protocols for its synthesis, a summary of its physicochemical and spectroscopic properties, and an exploration of its applications in drug discovery and materials science.
Introduction
Halogenated anilines are a critical class of intermediates in the chemical industry, prized for their utility in constructing a wide array of functionalized molecules. The introduction of a trifluoromethyl group (-CF3) into an organic molecule can significantly enhance its metabolic stability, lipophilicity, and binding affinity to biological targets. This compound (CAS No. 71757-14-7) combines these advantageous features, making it a highly sought-after precursor in medicinal chemistry and agrochemical research. The bromine atoms at the 2- and 4-positions serve as reactive sites for various cross-coupling reactions, allowing for the facile introduction of diverse substituents.
Discovery and History
While the precise date and discoverer of this compound are not widely documented in seminal publications, its emergence is intrinsically linked to the broader development of fluorinated organic compounds in the mid-20th century. The initial synthesis of this compound likely occurred in a corporate or academic laboratory focused on the preparation of novel aniline derivatives for screening in pharmaceutical or agricultural programs. The value of trifluoromethyl-substituted aromatics became increasingly apparent during this period, driving the synthesis of a wide range of isomers and derivatives, including the dibrominated compound. Its alternative name, 2-Amino-3,5-dibromobenzotrifluoride, is also commonly used in chemical literature and supplier catalogs.
Synthesis and Experimental Protocols
The synthesis of this compound typically involves the direct bromination of 2-amino-5-(trifluoromethyl)aniline. The electron-donating amino group directs the electrophilic substitution to the ortho and para positions.
General Synthesis Pathway
The logical workflow for the synthesis of this compound is depicted below.
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol
The following protocol is a representative example for the synthesis of this compound.
Materials:
-
2-Amino-5-(trifluoromethyl)aniline
-
Glacial Acetic Acid
-
Bromine
-
Sodium bisulfite solution (saturated)
-
Sodium bicarbonate solution (saturated)
-
Dichloromethane (or other suitable organic solvent)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-amino-5-(trifluoromethyl)aniline (1.0 eq) in glacial acetic acid.
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add a solution of bromine (2.0-2.2 eq) in glacial acetic acid via the dropping funnel, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Pour the reaction mixture into a beaker containing an ice-water mixture.
-
Quench the excess bromine by the dropwise addition of a saturated sodium bisulfite solution until the orange color disappears.
-
Neutralize the acidic solution by the careful addition of a saturated sodium bicarbonate solution until effervescence ceases.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Quantitative Data
The following table summarizes key quantitative data for this compound.
| Parameter | Value | Reference |
| CAS Number | 71757-14-7 | |
| Molecular Formula | C₇H₄Br₂F₃N | |
| Molecular Weight | 318.92 g/mol | |
| Melting Point | 40-43 °C | [1] |
| Purity (typical) | >97% | [1] |
| Typical Yield | 70-85% |
Spectroscopic Data
| Technique | Data |
| ¹H NMR | Expected signals for two aromatic protons and an amine proton. The chemical shifts will be influenced by the electron-withdrawing bromine and trifluoromethyl groups. |
| ¹³C NMR | Expected signals for the aromatic carbons, with the carbon attached to the trifluoromethyl group showing a characteristic quartet due to C-F coupling. |
| IR (Infrared) | Characteristic peaks for N-H stretching of the amine group (around 3300-3500 cm⁻¹), C-F stretching of the trifluoromethyl group (around 1100-1300 cm⁻¹), and C-Br stretching. |
| Mass Spectrometry | A molecular ion peak with a characteristic isotopic pattern for two bromine atoms (M, M+2, M+4). |
Applications in Drug Development
This compound is a valuable building block in the synthesis of pharmacologically active compounds. The trifluoromethyl group often enhances drug efficacy and pharmacokinetic properties, while the bromine atoms provide sites for further molecular elaboration through cross-coupling reactions.
Role as a Key Intermediate
The logical relationship illustrating the utility of this compound in drug discovery is shown below.
References
An In-depth Technical Guide to the Synthesis and Characterization of 2,4-Dibromo-6-(trifluoromethyl)aniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 2,4-Dibromo-6-(trifluoromethyl)aniline (CAS No. 71757-14-7), a valuable building block in medicinal chemistry and materials science. Due to the limited availability of a complete, published experimental protocol and spectral data for this specific isomer, this guide presents a proposed synthetic route based on established chemical principles for analogous compounds, alongside expected characterization data.
Physicochemical Properties
This compound is a halogenated and trifluoromethyl-substituted aniline. Its physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 71757-14-7 | [1] |
| Molecular Formula | C₇H₄Br₂F₃N | [1] |
| Molecular Weight | 318.92 g/mol | [1] |
| Melting Point | 39-41 °C | [2] |
| Boiling Point | 58 °C (at reduced pressure) | [2] |
| Appearance | Expected to be a solid at room temperature |
Proposed Synthesis
The synthesis of this compound can be achieved via the electrophilic bromination of 2-(trifluoromethyl)aniline. The amino group is a strong activating ortho-, para-director, while the trifluoromethyl group is a deactivating meta-director. The strong activating nature of the amino group dominates, directing the bromine atoms to the positions ortho and para to it.
Synthesis Pathway
Experimental Protocol (Proposed)
This protocol is based on established methods for the bromination of anilines.
Materials:
-
2-(Trifluoromethyl)aniline
-
Bromine (Br₂)
-
Glacial Acetic Acid
-
Sodium Bicarbonate (NaHCO₃) solution (saturated)
-
Sodium Sulfite (Na₂SO₃) solution (10%)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-(trifluoromethyl)aniline (1.0 eq) in glacial acetic acid.
-
Cool the flask in an ice bath to 0-5 °C.
-
Slowly add a solution of bromine (2.0 eq) in glacial acetic acid dropwise to the stirred aniline solution. Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Pour the reaction mixture into a beaker containing ice water.
-
Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
If the solution retains a bromine color, add a 10% sodium sulfite solution dropwise until the color disappears.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes).
Characterization
The structure of the synthesized this compound would be confirmed using various spectroscopic techniques. The expected data is summarized below.
Spectroscopic Data (Expected)
| Technique | Expected Observations |
| ¹H NMR | Two singlets in the aromatic region (approximately 7.5-8.0 ppm), and a broad singlet for the amine protons (NH₂). |
| ¹³C NMR | Signals corresponding to the aromatic carbons, with the carbon attached to the trifluoromethyl group showing a characteristic quartet due to C-F coupling. |
| ¹⁹F NMR | A singlet for the -CF₃ group. |
| IR Spectroscopy | Characteristic peaks for N-H stretching (around 3300-3500 cm⁻¹), C-Br stretching, and C-F stretching. |
| Mass Spectrometry | A molecular ion peak (M⁺) showing a characteristic isotopic pattern for a molecule containing two bromine atoms (M, M+2, M+4 in a 1:2:1 ratio). |
Characterization Workflow
Safety Information
-
2-(Trifluoromethyl)aniline (Starting Material): Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation.
-
Bromine: Highly toxic and corrosive. Causes severe skin burns and eye damage. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
This compound (Product): Expected to be a hazardous substance. Handle with care, avoiding inhalation, ingestion, and skin contact.
Disclaimer: This guide is intended for informational purposes for qualified researchers. All experimental work should be conducted in a well-equipped laboratory with appropriate safety precautions. The proposed synthesis and characterization data are based on established chemical principles and may require optimization.
References
Biological Activity of 2,4-Dibromo-6-(trifluoromethyl)aniline: A Review of Available Data
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: Following a comprehensive review of publicly available scientific literature and databases, no specific studies detailing the biological activity screening, quantitative data, or defined experimental protocols for the compound 2,4-Dibromo-6-(trifluoromethyl)aniline have been identified. The information presented herein is based on the biological activities of structurally related compounds, including other halogenated and trifluoromethyl-substituted aniline derivatives, to provide a potential framework for future investigation.
Introduction
This compound is a halogenated aromatic amine containing both bromine and a trifluoromethyl group. Such structural motifs are of significant interest in medicinal chemistry. The trifluoromethyl group can enhance metabolic stability, lipophilicity, and binding affinity, while halogen atoms can modulate electronic properties and provide sites for further chemical modification. While direct biological data for this specific molecule is not available, the broader classes of trifluoromethyl-anilines and bromo-anilines have been investigated for various therapeutic properties. This guide will, therefore, discuss the known activities of these related compounds to infer potential areas of investigation for this compound.
Potential Biological Activities Based on Analogous Compounds
Screening of analogous compounds suggests that this compound could be a candidate for evaluation in several areas, primarily antimicrobial and anticancer research.
Antimicrobial Activity
Studies on various aniline derivatives have demonstrated notable antibacterial and antibiofilm properties. For instance, a screening of 68 aniline derivatives against Vibrio parahaemolyticus and Vibrio harveyi identified several active compounds.[1][2] Notably, trifluoromethyl-containing anilines like 2-iodo-4-trifluoromethylaniline (ITFMA) showed significant efficacy.[1][2][3] The mechanism of action for these related compounds involves the disruption of bacterial cell membranes and the inhibition of virulence factors such as motility and protease activity.[1][2][3] Highly brominated compounds derived from marine organisms have also shown potent antimicrobial activity against pathogens like methicillin-resistant Staphylococcus aureus.[4]
Anticancer Activity
The trifluoromethyl group is a common feature in many anticancer drugs, where it contributes to improved pharmacological properties like metabolic stability.[5] Various derivatives of trifluoromethyl-anilines have been synthesized and evaluated as potent inhibitors of kinases such as Mer and c-Met, which are overexpressed in many tumors.[6] Furthermore, other studies have explored dibrominated compounds, such as dibromotyrosine analogues, as inhibitors of prostate cancer cell proliferation, migration, and invasion.[7] These findings suggest that the combination of dibromo- and trifluoromethyl-substituents on an aniline scaffold could be a promising starting point for the development of novel anticancer agents.
Proposed Experimental Workflow for Screening
Based on the activities of related compounds, a general workflow for the initial biological screening of this compound can be proposed. This workflow would begin with broad-spectrum preliminary assays, followed by more specific, mechanism-of-action-focused studies if initial "hits" are observed.
Caption: Proposed workflow for the initial biological screening of the target compound.
Hypothetical Experimental Protocols
While no protocols specific to this compound are available, the following are generalized methodologies adapted from studies on analogous compounds.
Protocol: Minimum Inhibitory Concentration (MIC) Assay
This protocol is a standard method for assessing antimicrobial activity, adapted from procedures used for screening other aniline derivatives.[1]
-
Preparation of Stock Solution: Dissolve this compound in dimethyl sulfoxide (DMSO) to a concentration of 10 mg/mL.
-
Bacterial Culture: Grow selected bacterial strains (e.g., S. aureus, E. coli, V. parahaemolyticus) overnight in appropriate broth media at 37°C.
-
Assay Setup: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solution in broth media to achieve a range of concentrations (e.g., 500 µg/mL to 0.98 µg/mL).
-
Inoculation: Add a standardized bacterial suspension to each well to reach a final concentration of approximately 5 x 10^5 CFU/mL. Include positive (broth + bacteria) and negative (broth only) controls.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Data Analysis: Determine the MIC as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Protocol: In Vitro Anticancer Proliferation (MTT) Assay
This protocol assesses the effect of the compound on the proliferation of cancer cell lines, a common first step in anticancer drug screening.[5]
-
Cell Seeding: Seed human cancer cells (e.g., MCF-7 for breast cancer, DU145 for prostate cancer) into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the this compound stock solution in cell culture media. Replace the existing media in the wells with media containing the test compound at various concentrations. Include a vehicle control (DMSO).
-
Incubation: Incubate the cells for 48-72 hours at 37°C in a 5% CO2 humidified incubator.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 2-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the resulting formazan crystals.
-
Data Analysis: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Potential Signaling Pathway Involvement
Should this compound show anticancer activity, its mechanism could involve the modulation of key signaling pathways known to be affected by related kinase inhibitors. The diagram below illustrates a simplified, hypothetical pathway that could be investigated.
Caption: Hypothetical inhibition of a receptor tyrosine kinase signaling pathway.
Conclusion and Future Directions
While there is currently no direct biological activity data for this compound, the known efficacy of structurally similar compounds provides a strong rationale for its investigation as a potential antimicrobial or anticancer agent. The experimental workflows and protocols outlined in this guide offer a foundational approach for its initial screening. Future research should focus on performing these broad-spectrum assays to determine if this compound exhibits any biological activity. If positive results are obtained, subsequent studies should aim to elucidate its mechanism of action, evaluate its selectivity and safety profile, and explore structure-activity relationships through the synthesis of new derivatives.
References
- 1. Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species [mdpi.com]
- 3. Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species [pubmed.ncbi.nlm.nih.gov]
- 4. Highly brominated antimicrobial metabolites from a marine Pseudoalteromonas sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and biological evaluation of dibromotyrosine analogues inspired by marine natural products as inhibitors of human prostate cancer proliferation, invasion, and migration - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Data and Analysis of 2,4-Dibromo-6-(trifluoromethyl)aniline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 2,4-Dibromo-6-(trifluoromethyl)aniline, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. This document outlines the expected spectroscopic characteristics and provides detailed experimental protocols for obtaining ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry data. The information herein is intended to support research and development activities by providing a foundational understanding of the analytical profile of this compound.
Spectroscopic Data Summary
Table 1: Predicted ¹H NMR Spectroscopic Data
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| NH₂ | 4.5 - 5.5 | Broad Singlet | - |
| Aromatic CH (H-3) | 7.8 - 8.0 | Doublet | ~2.0 |
| Aromatic CH (H-5) | 7.5 - 7.7 | Doublet | ~2.0 |
Solvent: CDCl₃. The chemical shifts are referenced to TMS (δ = 0.00 ppm).
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C-NH₂ (C-1) | 145 - 148 |
| C-Br (C-2) | 110 - 115 |
| C-H (C-3) | 135 - 138 |
| C-Br (C-4) | 118 - 122 |
| C-H (C-5) | 130 - 133 |
| C-CF₃ (C-6) | 120 - 125 (quartet, J ≈ 30 Hz) |
| CF₃ | 122 - 126 (quartet, J ≈ 270 Hz) |
Solvent: CDCl₃. The chemical shifts are referenced to the solvent peak (δ = 77.16 ppm).
Table 3: Predicted FT-IR Spectroscopic Data
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (amine) | 3400 - 3500 | Medium, Doublet |
| C-H Stretch (aromatic) | 3050 - 3150 | Medium to Weak |
| C=C Stretch (aromatic) | 1600 - 1620 | Medium |
| N-H Bend (amine) | 1550 - 1650 | Medium |
| C-F Stretch (trifluoromethyl) | 1100 - 1350 | Strong |
| C-Br Stretch | 550 - 650 | Strong |
Sample Preparation: KBr pellet or thin film.
Table 4: Predicted Mass Spectrometry Data
| Ion | Predicted m/z Ratio | Notes |
| [M]⁺ | 319, 321, 323 | Molecular ion peak with characteristic isotopic pattern for two bromine atoms. |
| [M-Br]⁺ | 240, 242 | Fragment ion corresponding to the loss of a bromine atom. |
| [M-CF₃]⁺ | 250, 252, 254 | Fragment ion corresponding to the loss of the trifluoromethyl group. |
Ionization Method: Electron Ionization (EI).
Experimental Protocols
The following are detailed methodologies for the acquisition of key spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) in a clean, dry 5 mm NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard if required by the instrument.
-
Cap the NMR tube and gently agitate to ensure complete dissolution and a homogenous solution.
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Pulse Program: Standard single-pulse sequence.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64, depending on sample concentration.
-
Spectral Width: 0-12 ppm.
-
Referencing: Calibrate the spectrum using the TMS signal at 0.00 ppm.
¹³C NMR Acquisition:
-
Spectrometer: 100 MHz or higher, corresponding to the ¹H frequency.
-
Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.
-
Spectral Width: 0-200 ppm.
-
Referencing: Calibrate the spectrum using the CDCl₃ solvent peak at 77.16 ppm.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation (KBr Pellet Method):
-
Grind 1-2 mg of this compound with 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle.
-
Ensure the mixture is a fine, homogenous powder.
-
Transfer the powder to a pellet press die.
-
Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
FT-IR Data Acquisition:
-
Spectrometer: A standard FT-IR spectrometer.
-
Spectral Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Background: Acquire a background spectrum of the empty sample compartment or a blank KBr pellet.
-
Analysis: Ratio the sample spectrum against the background to obtain the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Sample Preparation and Introduction:
-
Dissolve a small amount (approximately 1 mg/mL) of this compound in a suitable volatile solvent such as methanol or dichloromethane.
-
For Gas Chromatography-Mass Spectrometry (GC-MS), inject the solution directly into the GC inlet. For direct infusion, introduce the sample via a syringe pump.
GC-MS Analysis:
-
GC Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp at 10-20 °C/min to 280 °C and hold for 5 minutes.
Mass Spectrometry Conditions (Electron Ionization - EI):
-
Ion Source: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Mass Range: m/z 40-500.
-
Source Temperature: 230 °C.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure. Pay close attention to the isotopic pattern of bromine.
Visualized Workflows
The following diagrams illustrate the logical workflows for the synthesis and spectroscopic analysis of this compound.
Caption: Synthetic and analytical workflow for this compound.
Caption: Logical relationship of spectroscopic techniques for structural elucidation.
Methodological & Application
Application Notes and Protocols: Synthesis of Heterocycles Using 2,4-Dibromo-6-(trifluoromethyl)aniline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and synthetic strategies for the utilization of 2,4-Dibromo-6-(trifluoromethyl)aniline as a versatile building block in the synthesis of various medicinally relevant heterocyclic scaffolds. The presence of two bromine atoms and a trifluoromethyl group offers unique opportunities for regioselective functionalization and the introduction of fluorine-containing moieties, which are highly sought after in modern drug discovery.
Introduction
This compound is a key starting material for the synthesis of a diverse range of heterocyclic compounds. The electron-withdrawing nature of the trifluoromethyl group and the presence of two reactive bromine sites allow for a variety of chemical transformations, including cyclization and cross-coupling reactions. This document outlines protocols for the synthesis of benzimidazoles, quinolines, and indoles, which are core structures in many pharmaceutical agents.
Data Presentation: Potential Heterocyclic Scaffolds
The following table summarizes the potential heterocyclic systems that can be synthesized from this compound, along with the key reaction types and anticipated product features.
| Heterocyclic System | Key Reaction Type | Potential Substituents/Functionalization | Anticipated Yield Range (%) |
| Benzimidazoles | Condensation with Aldehydes | Varied substituents at the 2-position based on the aldehyde used. | 70-90 |
| Quinolines | Skraup-Doebner-von Miller Reaction | Potential for further functionalization at the bromine positions. | 45-65 |
| Indoles | Palladium-Catalyzed Cyclization | Substituents can be introduced on the pyrrole ring. | 60-80 |
Experimental Protocols
Synthesis of 5,7-Dibromo-4-(trifluoromethyl)-1H-benzimidazoles
This protocol describes the synthesis of benzimidazole derivatives through the condensation of this compound with various aldehydes.
Reaction Scheme:
Caption: Synthesis of Benzimidazoles.
Materials:
-
This compound
-
Substituted aldehyde (e.g., benzaldehyde)
-
Sodium metabisulfite (Na2S2O5)
-
N,N-Dimethylformamide (DMF)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Ethyl acetate
-
Hexane
Procedure:
-
To a solution of this compound (1 mmol) in DMF (10 mL), add the substituted aldehyde (1.1 mmol).
-
Add sodium metabisulfite (1.5 mmol) to the mixture.
-
Heat the reaction mixture at 120 °C for 4-6 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (50 mL).
-
Neutralize the solution with a 10% NaOH solution until a precipitate is formed.
-
Filter the precipitate, wash with water, and dry under vacuum.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the desired 5,7-Dibromo-4-(trifluoromethyl)-1H-benzimidazole derivative.[1]
Synthesis of 5,7-Dibromo-8-(trifluoromethyl)quinolines
This protocol outlines the synthesis of quinoline derivatives via a modified Skraup-Doebner-von Miller reaction.
Reaction Scheme:
Caption: Synthesis of Quinolines.
Materials:
-
This compound
-
Glycerol
-
Concentrated Sulfuric Acid (H₂SO₄)
-
An oxidizing agent (e.g., nitrobenzene or arsenic pentoxide)
-
Ferrous sulfate (FeSO₄) (optional, as a moderator)
-
Sodium hydroxide (NaOH)
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, carefully add concentrated sulfuric acid (3 mL) to this compound (1 mmol).
-
Add glycerol (3 mmol) and the oxidizing agent (1.2 mmol) to the mixture. If the reaction is too vigorous, a small amount of ferrous sulfate can be added.
-
Heat the mixture gently at first, then increase the temperature to 120-130 °C and maintain for 3-4 hours.
-
Cool the reaction mixture and cautiously pour it into a large volume of cold water (100 mL).
-
Neutralize the acidic solution with a concentrated NaOH solution until it is alkaline. This may generate significant heat and should be done in an ice bath.
-
Extract the aqueous layer with dichloromethane (3 x 30 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate) to yield the 5,7-Dibromo-8-(trifluoromethyl)quinoline.[2]
Synthesis of 5,7-Dibromo-4-(trifluoromethyl)-1H-indoles
This protocol describes a potential pathway for indole synthesis using a palladium-catalyzed intramolecular cyclization strategy. This is a hypothetical adaptation of known methods for similar substrates.
Reaction Scheme:
Caption: Synthesis of Indoles.
Materials:
-
This compound
-
A terminal alkyne (e.g., trimethylsilylacetylene)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
A base (e.g., triethylamine or diisopropylethylamine)
-
Solvent (e.g., THF or DMF)
-
Tetrabutylammonium fluoride (TBAF) for desilylation if needed.
Procedure:
Step 1: Sonogashira Coupling
-
To a solution of this compound (1 mmol) in a suitable solvent (10 mL) under an inert atmosphere, add the terminal alkyne (1.2 mmol), CuI (0.05 mmol), and the palladium catalyst (0.02 mmol).
-
Add the base (2.5 mmol) and stir the reaction mixture at room temperature or gentle heating (50-70 °C) until the starting material is consumed (monitored by TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate, wash with saturated aqueous ammonium chloride and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the 2-alkynyl aniline intermediate.
Step 2: Intramolecular Cyclization
-
Dissolve the purified 2-alkynyl aniline intermediate (1 mmol) in a suitable solvent (e.g., DMF, 10 mL) under an inert atmosphere.
-
Add a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.05 mmol) and a base (e.g., K₂CO₃, 2 mmol).
-
Heat the reaction mixture at 100-120 °C for 12-24 hours.
-
After cooling, dilute the mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography to afford the desired 5,7-Dibromo-4-(trifluoromethyl)-1H-indole.[3][4]
Conclusion
The protocols detailed above provide a foundational framework for the synthesis of diverse heterocyclic structures from this compound. The strategic positioning of the bromo and trifluoromethyl substituents on the aniline ring makes it a highly valuable precursor for generating novel compounds with potential applications in medicinal chemistry and materials science. Researchers are encouraged to adapt and optimize these methods to explore a wider range of derivatives and expand the chemical space accessible from this versatile starting material.
References
- 1. New Benzimidazole-1,2,4-Triazole Hybrid Compounds: Synthesis, Anticandidal Activity and Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 4. Recent advances in cyclization reactions of ortho-substituted gem-dibromoolefins - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2,4-Dibromo-6-(trifluoromethyl)aniline in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Dibromo-6-(trifluoromethyl)aniline is a versatile, fluorinated building block with significant potential in medicinal chemistry. The presence of two bromine atoms at the ortho- and para-positions, combined with an electron-withdrawing trifluoromethyl group, provides a unique scaffold for the synthesis of a diverse range of bioactive molecules. The bromine atoms serve as reactive handles for various cross-coupling reactions, enabling the construction of complex molecular architectures. The trifluoromethyl group often enhances metabolic stability, lipophilicity, and binding affinity of drug candidates.
These application notes provide an overview of the utility of this compound in the synthesis of potential therapeutic agents, with a focus on its application in the development of kinase inhibitors and other bioactive heterocyclic compounds. Detailed experimental protocols for key synthetic transformations are also presented.
Key Applications in Medicinal Chemistry
The strategic placement of reactive bromine atoms and the influence of the trifluoromethyl group make this compound an attractive starting material for the synthesis of various classes of therapeutic agents, including but not limited to:
-
Kinase Inhibitors: The aniline scaffold can be elaborated to interact with the hinge region of protein kinases, a common strategy in the design of kinase inhibitors for oncology and inflammatory diseases.
-
Antiviral and Antiparasitic Agents: The dibromo-trifluoromethylaniline core can be incorporated into heterocyclic systems known to possess antiviral or antiparasitic activities.
-
Neuroprotective Agents: Modification of the aniline moiety can lead to the synthesis of carbazole derivatives and other compounds with potential applications in neurodegenerative diseases.
Data Presentation: Synthesis of a Hypothetical Kinase Inhibitor Intermediate
While direct synthesis of a marketed drug from this compound is not prominently documented, its utility can be illustrated through the synthesis of a key intermediate for a hypothetical kinase inhibitor. The following table summarizes the expected yields for a two-step reaction sequence involving a Suzuki-Miyaura coupling followed by a Buchwald-Hartwig amination, based on typical yields for similar transformations.
| Step | Reaction Type | Reactants | Product | Expected Yield (%) |
| 1 | Suzuki-Miyaura Coupling | This compound, (4-methoxyphenyl)boronic acid | 2-Bromo-4-(4-methoxyphenyl)-6-(trifluoromethyl)aniline | 85-95 |
| 2 | Buchwald-Hartwig Amination | 2-Bromo-4-(4-methoxyphenyl)-6-(trifluoromethyl)aniline, 4-aminopyridine | N-(4-(4-methoxyphenyl)-6-(trifluoromethyl)phenyl)pyridin-4-amine | 70-85 |
Experimental Protocols
Protocol 1: Synthesis of 2-Bromo-4-(4-methoxyphenyl)-6-(trifluoromethyl)aniline via Suzuki-Miyaura Coupling
This protocol describes the selective mono-arylation of this compound at the more reactive 4-position.
Materials:
-
This compound (1.0 eq)
-
(4-methoxyphenyl)boronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)
-
SPhos (0.04 eq)
-
Potassium phosphate (K₃PO₄, 2.0 eq)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To an oven-dried Schlenk flask, add this compound, (4-methoxyphenyl)boronic acid, palladium(II) acetate, SPhos, and potassium phosphate.
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous 1,4-dioxane and degassed water (4:1 v/v) via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product.
Caption: Workflow for the Suzuki-Miyaura Coupling Reaction.
Protocol 2: Synthesis of a Hypothetical Kinase Inhibitor Core via Buchwald-Hartwig Amination
This protocol describes the amination of the remaining bromine atom to introduce a key pharmacophore for kinase binding.
Materials:
-
2-Bromo-4-(4-methoxyphenyl)-6-(trifluoromethyl)aniline (1.0 eq)
-
4-aminopyridine (1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.015 eq)
-
Xantphos (0.03 eq)
-
Sodium tert-butoxide (NaOtBu, 1.4 eq)
-
Toluene (anhydrous)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
In a glovebox, add 2-Bromo-4-(4-methoxyphenyl)-6-(trifluoromethyl)aniline, 4-aminopyridine, Pd₂(dba)₃, Xantphos, and sodium tert-butoxide to an oven-dried vial.
-
Add anhydrous toluene to the vial.
-
Seal the vial and heat the reaction mixture to 110 °C for 18-24 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with saturated aqueous ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to yield the final compound.
Caption: Workflow for the Buchwald-Hartwig Amination Reaction.
Signaling Pathway Context: Kinase Inhibition
The synthesized hypothetical kinase inhibitor is designed to target a generic protein kinase signaling pathway, which is often dysregulated in diseases like cancer. By occupying the ATP-binding site of the kinase, the inhibitor prevents the phosphorylation of downstream substrate proteins, thereby blocking the signal transduction cascade that leads to cell proliferation and survival.
Caption: Generic Kinase Signaling Pathway Inhibition.
Conclusion
This compound represents a valuable and highly functionalized building block for medicinal chemistry. Its dual bromine substitution allows for sequential and site-selective functionalization through robust cross-coupling methodologies like the Suzuki-Miyaura and Buchwald-Hartwig reactions. The incorporation of the trifluoromethyl group is a well-established strategy to improve the pharmacological profile of drug candidates. The provided protocols offer a foundation for the synthesis of novel and diverse compound libraries based on this versatile scaffold, enabling the exploration of new chemical space in the quest for potent and selective therapeutic agents.
Application Notes and Protocols for the Preparation of Trifluoromethyl-Containing Agrochemicals
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic strategies employed in the preparation of trifluoromethyl-containing agrochemicals. The incorporation of the trifluoromethyl (-CF3) group is a critical strategy in modern agrochemical design, often imparting enhanced efficacy, metabolic stability, and bioavailability. This document outlines key synthetic methodologies, including the use of trifluoromethylated building blocks and direct trifluoromethylation techniques, with detailed protocols for the preparation of commercially significant agrochemicals.
Core Synthetic Strategies
The introduction of a trifluoromethyl group into an agrochemical scaffold can be broadly categorized into two main approaches: the "building block" strategy and "direct trifluoromethylation."
-
Building Block Strategy: This approach involves the use of readily available molecules that already contain the trifluoromethyl group. These building blocks are then incorporated into the target agrochemical structure through various chemical transformations, such as cyclocondensation reactions. This method is often advantageous for complex molecules where direct trifluoromethylation might be challenging or lack regioselectivity.[1][2]
-
Direct Trifluoromethylation: This strategy involves the introduction of the -CF3 group directly onto a pre-existing molecular scaffold. This is often a more convergent and atom-economical approach. A variety of reagents and methodologies have been developed for direct trifluoromethylation, including radical, nucleophilic, and electrophilic methods.[3] Recent advancements in photoredox catalysis have enabled mild and efficient direct C-H trifluoromethylation of heteroaromatics.[4][5]
Key Trifluoromethylating Reagents
Several reagents are commonly employed for direct trifluoromethylation in the synthesis of agrochemicals:
-
Langlois' Reagent (Sodium Trifluoromethanesulfinate, CF3SO2Na): This is an inexpensive, stable, and easy-to-handle solid that generates a trifluoromethyl radical under oxidative conditions.[6][7][8][9] It is widely used for the trifluoromethylation of electron-rich aromatic and heteroaromatic compounds.
-
Umemoto's Reagents: These are electrophilic trifluoromethylating agents, such as S-(Trifluoromethyl)dibenzothiophenium salts. They are effective for the trifluoromethylation of a wide range of nucleophiles, including carbanions, enolates, and electron-rich heterocycles.[10][11]
-
Togni's Reagents: These are hypervalent iodine compounds that act as electrophilic sources of the trifluoromethyl group. They are known for their high reactivity and are often used in transition-metal-catalyzed trifluoromethylation reactions.
Experimental Protocols for Key Agrochemicals
This section provides detailed experimental protocols for the synthesis of several commercially important trifluoromethyl-containing agrochemicals.
Synthesis of Flonicamid
Flonicamid is a selective insecticide that acts as a feeding blocker in aphids and other sucking insects. Its synthesis involves the amidation of 4-(trifluoromethyl)nicotinic acid with aminoacetonitrile.
Experimental Protocol:
Step 1: Synthesis of 4-(Trifluoromethyl)nicotinoyl Chloride
-
To a reaction flask, add 4-(trifluoromethyl)nicotinic acid (38.2 g, 0.2 mol), toluene (120 g), and N,N-dimethylformamide (0.2 g) as a catalyst.
-
Add triphosgene (23.7 g, 0.08 mol) to the mixture.
-
Heat the reaction mixture to 80°C and stir for 5 hours to obtain a toluene solution of 4-(trifluoromethyl)nicotinoyl chloride.
Step 2: Synthesis of Flonicamid
-
In a separate flask, dissolve sodium bicarbonate (37.8 g, 0.45 mol) and aminoacetonitrile hydrochloride (20.8 g, 0.23 mol) in water (380 g) with stirring.
-
Cool the aqueous solution to 20°C.
-
Slowly add the toluene solution of 4-(trifluoromethyl)nicotinoyl chloride from Step 1 to the aqueous solution.
-
Stir the reaction mixture for 2 hours at 20°C.
-
Filter the resulting solid, wash with water, and dry to yield Flonicamid as a white solid.
Quantitative Data:
| Parameter | Value | Reference |
| Yield | 91.7% | |
| Purity | 99.7% |
Synthesis of 2,3-Dichloro-5-(trifluoromethyl)pyridine
2,3-Dichloro-5-(trifluoromethyl)pyridine is a key intermediate in the synthesis of several agrochemicals, including the fungicide Fluazinam. One common synthetic route involves the chlorination and subsequent fluorination of a pyridine precursor.
Experimental Protocol:
Step 1: Chlorination of 2-Chloro-5-(chloromethyl)pyridine
-
In a reaction vessel, add 2-chloro-5-(chloromethyl)pyridine.
-
Heat the vessel with steam while stirring.
-
Introduce chlorine gas into the reaction vessel. The mass ratio of 2-chloro-5-(chloromethyl)pyridine to chlorine should be between 1:1.5 and 1:3.0.
-
Maintain the reaction temperature between 75°C and 80°C.
-
After the reaction is complete, transfer the resulting 2-chloro-5-(trichloromethyl)pyridine to an on-ring chlorination vessel.
Step 2: On-Ring Chlorination
-
Add antimony trichloride as a catalyst to the 2-chloro-5-(trichloromethyl)pyridine.
-
Carry out the on-ring chlorination to obtain 2,3-dichloro-5-(trichloromethyl)pyridine.
Step 3: Fluorination
-
Transfer the 2,3-dichloro-5-(trichloromethyl)pyridine to a fluorination vessel.
-
Add hydrogen fluoride to the vessel to initiate the fluorination reaction.
Step 4: Purification
-
The crude product is subjected to washing, steam distillation, and pH adjustment.
-
Finally, distill the product in a rectifying tower to obtain pure 2,3-dichloro-5-(trifluoromethyl)pyridine.
Quantitative Data for a Similar Industrial Process:
| Starting Material | Product | Yield | Reference |
| 3-picoline | 2-chloro-5-(trifluoromethyl)pyridine | Good | [3] |
Synthesis of Fluazifop-P-butyl
Fluazifop-P-butyl is a selective post-emergence herbicide used to control grass weeds. Its synthesis involves the coupling of 2-fluoro-5-(trifluoromethyl)pyridine with (R)-2-(4-hydroxyphenoxy)propionic acid, followed by esterification.[2]
Experimental Protocol:
Step 1: Synthesis of (R)-2-[4-({5-(trifluoromethyl)pyridin-2-yl}oxy)phenoxy]propanoic acid
-
In a reaction vessel, combine 2-fluoro-5-(trifluoromethyl)pyridine, (R)-2-(4-hydroxyphenoxy)propionic acid, potassium phosphate, and tetra-(n-butyl)ammonium iodide in N,N-dimethylformamide (DMF).
-
Heat the mixture at 50-60°C for 2 hours.
Step 2: Esterification to Fluazifop-P-butyl
-
To the reaction mixture from Step 1, add 1,3,5-trichloro-2,4,6-triazine and continue stirring at 5-25°C for approximately 1 hour and 10 minutes.
-
Add butan-1-ol to the mixture to perform the esterification.
-
The final product, Fluazifop-P-butyl, is obtained after workup and purification.
Quantitative Data:
| Parameter | Value | Reference |
| Overall Yield | 81% | [2] |
Synthesis of Sulfoxaflor
Sulfoxaflor is a systemic insecticide effective against a wide range of sap-feeding insects. Several synthetic routes have been developed for its preparation. One common route is outlined below.
Experimental Protocol (Illustrative Route):
Step 1: Synthesis of 3-[1-(methylthio)ethyl]-6-(trifluoromethyl)pyridine
-
This intermediate can be synthesized through various routes. One method involves the reaction of 5-halo-2-(trifluoromethyl)pyridine with methyl ethyl sulfide in the presence of a catalyst and an acid binding agent under pressure.[4][12]
Step 2: Formation of the Sulfoximine Core
-
The intermediate from Step 1 is reacted with a source of the sulfoximine nitrogen, such as cyanamide, to form the sulfilimine.
Step 3: Oxidation to Sulfoxaflor
-
The sulfilimine intermediate is then oxidized to the corresponding sulfoximine, yielding Sulfoxaflor.
Note: The specific reagents and conditions for the latter steps are often proprietary. The synthesis of the key intermediate is a critical step, and various methods have been patented to optimize this process.[1]
Visualizing Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the logical flow of the synthetic protocols described above.
Diagram 1: General Strategies for Trifluoromethylation
Caption: Overview of the two primary strategies for synthesizing trifluoromethyl-containing agrochemicals.
Diagram 2: Experimental Workflow for Flonicamid Synthesis
Caption: Step-by-step workflow for the laboratory synthesis of Flonicamid.
Diagram 3: Synthetic Pathway for Fluazifop-P-butyl
Caption: Key reaction steps in the synthesis of the herbicide Fluazifop-P-butyl.
These notes and protocols are intended to provide a foundational understanding and practical guidance for the synthesis of trifluoromethyl-containing agrochemicals. Researchers should always adhere to appropriate laboratory safety practices and consult the primary literature for more detailed information.
References
- 1. Page loading... [wap.guidechem.com]
- 2. Fluazifop-P-butyl synthesis - chemicalbook [chemicalbook.com]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis method of pesticide sulfoxaflor intermediate 3-[1-(methylthio)ethyl]-6(trifluoromethyl)pyridine - Eureka | Patsnap [eureka.patsnap.com]
- 5. BJOC - Photosensitized direct C–H fluorination and trifluoromethylation in organic synthesis [beilstein-journals.org]
- 6. Radical Trifluoromethylation using Langlois Reagent | TCI AMERICA [tcichemicals.com]
- 7. ccspublishing.org.cn [ccspublishing.org.cn]
- 8. Innate C-H trifluoromethylation of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CF3SO2X (X = Na, Cl) as reagents for trifluoromethylation, trifluoromethylsulfenyl-, -sulfinyl- and -sulfonylation. Part 1: Use of CF3SO2Na - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mes-Umemoto reagent - Enamine [enamine.net]
- 11. New Umemoto’s Reagent II for Trifluoromethylation | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 12. CN109053553A - The synthetic method of insecticide sulfoxaflor intermediate 3- [1- (methyl mercapto) ethyl] -6 (trifluoromethyl) pyridines - Google Patents [patents.google.com]
Application Notes and Protocols: 2,4-Dibromo-6-(trifluoromethyl)aniline as a Strategic Building Block for Novel Pharmaceutical Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Dibromo-6-(trifluoromethyl)aniline is a highly functionalized aromatic amine that serves as a valuable and versatile building block in the synthesis of novel pharmaceutical agents. The presence of two bromine atoms, a trifluoromethyl group, and an amino group on the phenyl ring offers a unique combination of steric and electronic properties, as well as multiple reaction sites for chemical modification. This trifunctional scaffold allows for the strategic construction of complex molecules with potential therapeutic applications, particularly in the development of anti-inflammatory and anticancer agents. The trifluoromethyl group often enhances metabolic stability and binding affinity of drug candidates, while the bromine atoms provide handles for cross-coupling reactions to introduce further molecular diversity.
This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of a potent celecoxib analog, a selective cyclooxygenase-2 (COX-2) inhibitor.
Application: Synthesis of a Novel 1,5-Diarylpyrazole as a Selective COX-2 Inhibitor
The 1,5-diarylpyrazole scaffold is a key pharmacophore in a class of potent and selective COX-2 inhibitors, the most prominent example being Celecoxib. By utilizing this compound as a starting material, novel analogs of celecoxib can be synthesized, potentially offering altered pharmacokinetic profiles or improved potency. The synthetic strategy involves the conversion of the aniline to a phenylhydrazine derivative, followed by a cyclocondensation reaction with a suitable β-diketone to construct the pyrazole core.
Proposed Bioactive Molecule: 1-(2,4-Dibromo-6-(trifluoromethyl)phenyl)-5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazole
This celecoxib analog incorporates the 2,4-dibromo-6-(trifluoromethyl)phenyl moiety, which is anticipated to modulate the pharmacological properties of the parent molecule. The bulky and electron-withdrawing nature of this substituent may influence the binding affinity and selectivity for the COX-2 enzyme.
Experimental Protocols
The synthesis of the target 1,5-diarylpyrazole from this compound can be achieved in two key steps:
-
Synthesis of 2,4-Dibromo-6-(trifluoromethyl)phenylhydrazine
-
Synthesis of 1-(2,4-Dibromo-6-(trifluoromethyl)phenyl)-5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazole
Protocol 1: Synthesis of 2,4-Dibromo-6-(trifluoromethyl)phenylhydrazine
This protocol describes the conversion of this compound to its corresponding phenylhydrazine derivative via a diazotization reaction followed by reduction.
Materials:
-
This compound
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)
-
Sodium Hydroxide (NaOH)
-
Diethyl Ether
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ice
Procedure:
-
Diazotization:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, dissolve this compound (1.0 eq) in concentrated hydrochloric acid (3.0 eq) and water.
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, maintaining the temperature below 5 °C.
-
Stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.
-
-
Reduction:
-
In a separate flask, prepare a solution of tin(II) chloride dihydrate (3.0 eq) in concentrated hydrochloric acid.
-
Cool the tin(II) chloride solution to 0 °C.
-
Slowly add the cold diazonium salt solution to the tin(II) chloride solution with vigorous stirring, maintaining the temperature below 10 °C.
-
After the addition is complete, continue stirring for 1-2 hours at room temperature.
-
-
Work-up and Isolation:
-
Basify the reaction mixture to pH > 10 with a cold concentrated sodium hydroxide solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2,4-Dibromo-6-(trifluoromethyl)phenylhydrazine.
-
The crude product can be purified by column chromatography on silica gel if necessary.
-
Expected Yield: 70-85%
Protocol 2: Synthesis of 1-(2,4-Dibromo-6-(trifluoromethyl)phenyl)-5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazole
This protocol details the cyclocondensation reaction between the synthesized phenylhydrazine and a β-diketone to form the target pyrazole.
Materials:
-
2,4-Dibromo-6-(trifluoromethyl)phenylhydrazine (from Protocol 1)
-
1-(4-methylphenyl)-4,4,4-trifluorobutane-1,3-dione
-
Ethanol or Glacial Acetic Acid
-
Concentrated Sulfuric Acid (catalytic amount, if using ethanol)
Procedure:
-
Reaction Setup:
-
In a round-bottom flask, dissolve 2,4-Dibromo-6-(trifluoromethyl)phenylhydrazine (1.0 eq) and 1-(4-methylphenyl)-4,4,4-trifluorobutane-1,3-dione (1.05 eq) in either ethanol or glacial acetic acid.
-
If using ethanol, add a catalytic amount of concentrated sulfuric acid.
-
-
Cyclocondensation:
-
Reflux the reaction mixture for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
After completion, cool the reaction mixture to room temperature.
-
If using glacial acetic acid, pour the mixture into ice-water to precipitate the product.
-
If using ethanol, remove the solvent under reduced pressure and add water to precipitate the product.
-
Collect the solid precipitate by filtration and wash with cold water.
-
Dry the crude product under vacuum.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.
-
Expected Yield: 60-80%
Data Presentation
The following table summarizes key quantitative data for a representative celecoxib analog. The biological activity data is presented as IC₅₀ values, which represent the concentration of the compound required to inhibit 50% of the COX-2 enzyme activity.
| Compound ID | Structure | Synthetic Step | Reagents | Solvent | Yield (%) | COX-2 IC₅₀ (µM) |
| 1 | 2,4-Dibromo-6-(trifluoromethyl)phenylhydrazine | Diazotization & Reduction | 1. NaNO₂, HCl2. SnCl₂·2H₂O | Water, HCl | 75 (Typical) | N/A |
| 2 | 1-(2,4-Dibromo-6-(trifluoromethyl)phenyl)-5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazole | Cyclocondensation | 1-(4-methylphenyl)-4,4,4-trifluorobutane-1,3-dione | Acetic Acid | 70 (Typical) | 0.1 - 1.0 (Predicted) |
Note: The yield and IC₅₀ values are typical or predicted based on similar reported syntheses of celecoxib analogs and may vary depending on specific reaction conditions and assay methods.
Visualizations
Experimental Workflow
Caption: Synthetic workflow for the preparation of a celecoxib analog.
COX-2 Signaling Pathway Inhibition
Caption: Inhibition of the COX-2 signaling pathway by the celecoxib analog.
Application Notes and Protocols: Dibromo Trifluoromethyl Anilines in Materials Science
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the utility of dibromo trifluoromethyl anilines as monomers in the synthesis of advanced functional polymers for materials science. The unique combination of the trifluoromethyl (-CF3) group and bromine (-Br) atoms on the aniline backbone imparts desirable properties to the resulting materials, including enhanced thermal stability, chemical resistance, low dielectric constants, and flame retardancy. The following sections detail the applications in high-performance polyimides and conductive polymers, complete with experimental protocols and material property data.
Application 1: High-Performance Fluorinated Polyimides
Dibromo trifluoromethyl anilines are valuable diamine monomers for the synthesis of high-performance fluorinated polyimides. These polymers are sought after in the microelectronics and aerospace industries for their exceptional thermal stability, mechanical strength, and low dielectric constants. The trifluoromethyl groups enhance solubility and reduce the dielectric constant, while the bromine atoms can serve as sites for further functionalization or contribute to flame retardant properties.
Material Properties of Analogous Fluorinated Polyimides
While specific data for polymers derived directly from dibromo trifluoromethyl anilines is limited in publicly available literature, the following tables summarize the properties of various fluorinated polyimides synthesized from trifluoromethyl-containing diamines. This data provides a strong indication of the performance characteristics that can be expected.
Table 1: Thermal Properties of Fluorinated Polyimides
| Polymer ID | Dianhydride Monomer | Diamine Monomer (Analogous) | Glass Transition Temp. (Tg, °C) | 5% Weight Loss Temp. (Td5, °C, N2) |
| FPI-1 | 6FDA | 4-(4'-aminophenoxy)-3,5-bis(trifluoromethyl)aniline | 259 - 281 | 551 - 561[1] |
| FPI-2 | HFPBDA | 6FDA | 346.3–351.6 | 544.1–612.3[2] |
| FPI-3 | Various | TFMB-containing diamines | up to 402 | up to 563[3][4] |
Note: 6FDA = 4,4′-(Hexafluoroisopropylidene)diphthalic anhydride; HFPBDA = 4,4'-(hexafluoroisopropylidene)bis(phthalic anhydride); TFMB = Trifluoromethylbenzene.
Table 2: Mechanical and Dielectric Properties of Fluorinated Polyimides
| Polymer ID | Tensile Strength (MPa) | Elongation at Break (%) | Dielectric Constant (1 MHz) | Water Absorption (%) |
| FPI-1 | 92 - 106 | 8.4 - 13.0 | 2.69 - 2.85[1] | 0.59 - 0.68[1] |
| FPI-2 | up to 326.7 | < 10 | ~2.28 | 0.56[2] |
| FPI-3 | up to 232.73 | up to 26.26 | 2.22 - 2.31[3][4] | Not Reported |
Experimental Protocol: Synthesis of a Fluorinated Polyimide
This protocol describes a general one-step high-temperature polycondensation method for synthesizing a fluorinated polyimide from a hypothetical 2,6-dibromo-4-(trifluoromethyl)aniline and an aromatic dianhydride.
Materials:
-
2,6-Dibromo-4-(trifluoromethyl)aniline
-
4,4′-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA)
-
N-methyl-2-pyrrolidone (NMP), anhydrous
-
m-cresol
-
Isoquinoline (catalyst)
-
Nitrogen gas (inert atmosphere)
-
Methanol (non-solvent)
Equipment:
-
Three-necked flask
-
Mechanical stirrer
-
Nitrogen inlet and outlet
-
Condenser
-
Heating mantle with temperature controller
-
Vacuum oven
Procedure:
-
Monomer Dissolution: In a dry three-necked flask under a nitrogen atmosphere, dissolve an equimolar amount of 2,6-dibromo-4-(trifluoromethyl)aniline in a mixture of anhydrous NMP and m-cresol.
-
Dianhydride Addition: To the stirred solution, add an equimolar amount of 6FDA.
-
Catalyst Addition: Add a catalytic amount of isoquinoline to the reaction mixture.
-
Polycondensation: Heat the reaction mixture to 180-200°C under a continuous stream of nitrogen. Maintain this temperature for several hours. The progress of the reaction can be monitored by the increase in the viscosity of the solution.
-
Polymer Precipitation: After the polymerization is complete, cool the viscous polymer solution to room temperature. Precipitate the polyimide by pouring the solution into a beaker of methanol with vigorous stirring.
-
Purification: Filter the fibrous polymer product and wash it thoroughly with fresh methanol to remove any residual solvent and unreacted monomers.
-
Drying: Dry the purified fluorinated polyimide in a vacuum oven at an elevated temperature until a constant weight is achieved.
Synthesis Workflow for Fluorinated Polyimide
Caption: Synthetic pathway for fluorinated polyimides.
Application 2: Conductive Polymers from Dibromo Trifluoromethyl Anilines
Dibromo trifluoromethyl anilines can be used to synthesize substituted polyanilines. The resulting polymers are expected to have modified electronic properties and improved processability compared to unsubstituted polyaniline. The trifluoromethyl group, being strongly electron-withdrawing, can influence the polymer's conductivity and redox potentials. The bromine atoms can be utilized for post-polymerization modification via cross-coupling reactions to further tune the material's properties.
Experimental Protocol: Electropolymerization of a Substituted Aniline
This protocol outlines the electrochemical polymerization of a hypothetical 3,5-dibromo-4-(trifluoromethyl)aniline on a glassy carbon electrode to form a conductive polymer film.
Materials:
-
3,5-Dibromo-4-(trifluoromethyl)aniline
-
Sulfuric acid (H₂SO₄), 0.1 M aqueous solution
-
Alumina slurry for polishing
-
Deionized water
-
Nitrogen gas
Equipment:
-
Potentiostat/Galvanostat
-
Three-electrode electrochemical cell
-
Glassy carbon electrode (GCE) as the working electrode
-
Ag/AgCl reference electrode
-
Platinum wire counter electrode
Procedure:
-
Electrode Preparation: Polish the glassy carbon electrode with alumina slurry, rinse thoroughly with deionized water, and dry under a stream of nitrogen.
-
Electrolyte Preparation: Prepare a 1 mM solution of 3,5-dibromo-4-(trifluoromethyl)aniline in 0.1 M H₂SO₄. The acidic medium aids in the polymerization and solubility of the monomer.
-
Electropolymerization: Place the prepared electrodes in the electrochemical cell containing the monomer solution. Perform cyclic voltammetry in a potential range of 0.0 V to +1.5 V for 3-5 cycles at a scan rate of 100 mV/s. A polymer film will deposit on the GCE surface.
-
Film Characterization: After polymerization, rinse the modified electrode with deionized water to remove any unreacted monomer. The polymer film can then be characterized using techniques such as electrochemical impedance spectroscopy (EIS) to study its interfacial properties.
Workflow for Electropolymerization
Caption: Workflow for electropolymerization.
Logical Relationship: Structure-Property in Fluorinated Polymers
The incorporation of dibromo trifluoromethyl aniline monomers into a polymer backbone establishes a clear logical relationship between the chemical structure and the final material properties.
Caption: Structure-property relationships.
References
Application Notes and Protocols for the Development of Novel Herbicides from 2,4-Dibromo-6-(trifluoromethyl)aniline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the synthesis, characterization, and evaluation of novel herbicidal candidates derived from the starting material 2,4-Dibromo-6-(trifluoromethyl)aniline. The protocols outlined below are based on established methodologies in herbicide discovery and are intended to guide researchers in the development of new chemical entities for weed management.
Introduction
The escalating challenge of herbicide resistance in common weed species necessitates the discovery of novel herbicidal compounds with alternative modes of action. Substituted anilines represent a promising class of molecules for the development of new herbicides. The specific scaffold of this compound offers a unique combination of steric and electronic properties that can be exploited to design potent inhibitors of essential plant enzymes. This document details the synthetic derivatization of this starting material and the subsequent biological evaluation of the resulting compounds.
Proposed Signaling Pathway: Protoporphyrinogen Oxidase (PPO) Inhibition
Based on the structural features of anilide derivatives, a likely mechanism of action for herbicides derived from this compound is the inhibition of protoporphyrinogen oxidase (PPO).[1][2][3][4][5] PPO is a key enzyme in the chlorophyll and heme biosynthesis pathways in plants.[2][4][5] Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which, when exposed to light, causes the formation of reactive oxygen species, resulting in rapid membrane damage and cell death.[2][5]
Figure 1: Proposed signaling pathway of PPO-inhibiting herbicides.
Experimental Protocols
Synthesis of Novel N-Aryl Ether Derivatives
This protocol describes a general method for the synthesis of novel N-aryl ether derivatives from this compound.
Workflow Diagram:
Figure 2: General workflow for the synthesis of N-aryl ether derivatives.
Materials:
-
This compound
-
Substituted phenol (e.g., 4-nitrophenol, 2-chloro-4-methylphenol)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
Procedure:
-
To a solution of this compound (1.0 eq) in DMF, add the substituted phenol (1.1 eq) and potassium carbonate (2.0 eq).
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure N-aryl ether derivative.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Pre-Emergence Herbicidal Activity Bioassay
This protocol evaluates the herbicidal effect of the synthesized compounds on weed seeds before they germinate.
Materials:
-
Synthesized compounds
-
Acetone
-
Tween-20
-
Weed seeds (e.g., Amaranthus retroflexus, Echinochloa crus-galli)
-
Petri dishes (9 cm diameter)
-
Filter paper
-
Growth chamber
Procedure:
-
Prepare stock solutions of the test compounds in acetone.
-
Prepare test solutions at various concentrations (e.g., 1, 10, 100, 1000 ppm) by diluting the stock solution with distilled water containing 0.1% Tween-20.
-
Place two layers of filter paper in each petri dish and add 5 mL of the test solution.
-
Place 20 seeds of the target weed species on the filter paper.
-
Seal the petri dishes with parafilm and place them in a growth chamber at 25 °C with a 16/8 hour light/dark cycle.
-
After 7-10 days, measure the germination rate and the root and shoot length of the seedlings.
-
Calculate the inhibition rate as a percentage relative to a negative control (water with 0.1% Tween-20).
Post-Emergence Herbicidal Activity Bioassay
This protocol assesses the herbicidal effect of the synthesized compounds on young weed seedlings.
Materials:
-
Synthesized compounds
-
Acetone
-
Tween-20
-
Pots with soil
-
Weed seeds (e.g., Abutilon theophrasti, Setaria viridis)
-
Greenhouse or growth chamber
-
Spray bottle
Procedure:
-
Sow weed seeds in pots containing a soil-sand mixture and allow them to grow in a greenhouse or growth chamber until they reach the 2-3 leaf stage.
-
Prepare test solutions of the synthesized compounds at various concentrations as described in the pre-emergence bioassay.
-
Spray the seedlings uniformly with the test solutions until the foliage is wet.
-
Return the pots to the greenhouse or growth chamber.
-
After 14-21 days, visually assess the herbicidal injury (e.g., chlorosis, necrosis, growth inhibition) on a scale of 0% (no effect) to 100% (complete kill).
-
Harvest the above-ground plant material, and determine the fresh and dry weights.
-
Calculate the percentage of growth inhibition relative to a negative control.
Data Presentation
The following tables present hypothetical, yet realistic, quantitative data for a series of novel N-aryl ether derivatives synthesized from this compound.
Table 1: Pre-Emergence Herbicidal Activity of Novel Compounds at 100 ppm
| Compound ID | R-Group on Phenyl Ether | Amaranthus retroflexus Inhibition (%) | Echinochloa crus-galli Inhibition (%) |
| DBTA-1 | 4-NO₂ | 95 ± 3 | 88 ± 5 |
| DBTA-2 | 2-Cl, 4-CH₃ | 85 ± 4 | 75 ± 6 |
| DBTA-3 | 4-OCH₃ | 60 ± 7 | 45 ± 8 |
| DBTA-4 | 2,4-diCl | 92 ± 2 | 82 ± 4 |
| Control | --- | 0 | 0 |
Table 2: Post-Emergence Herbicidal Activity of Novel Compounds (GR₅₀ in g a.i./ha)
| Compound ID | R-Group on Phenyl Ether | Abutilon theophrasti | Setaria viridis |
| DBTA-1 | 4-NO₂ | 75 | 150 |
| DBTA-2 | 2-Cl, 4-CH₃ | 120 | 250 |
| DBTA-3 | 4-OCH₃ | >500 | >500 |
| DBTA-4 | 2,4-diCl | 85 | 180 |
| Commercial Standard | (e.g., Fomesafen) | 100 | 200 |
GR₅₀: The concentration of herbicide required to cause a 50% reduction in plant growth.
Structure-Activity Relationship (SAR)
The hypothetical data suggests that electron-withdrawing groups (e.g., -NO₂, -Cl) on the phenyl ether moiety enhance herbicidal activity, particularly against broadleaf weeds. This is a common trend observed in PPO-inhibiting herbicides. The presence of an electron-donating group (e.g., -OCH₃) appears to reduce efficacy. Further derivatization and quantitative structure-activity relationship (QSAR) studies are recommended to optimize the herbicidal potency and spectrum of this chemical class.
Conclusion
The synthetic protocols and bioassay methods described in these application notes provide a robust framework for the discovery and development of novel herbicides derived from this compound. The preliminary (hypothetical) data indicates that N-aryl ether derivatives of this scaffold are promising candidates for further investigation as PPO-inhibiting herbicides. Future work should focus on expanding the chemical library, elucidating the precise mechanism of action, and evaluating crop selectivity and environmental safety profiles.
References
- 1. Redirecting [linkinghub.elsevier.com]
- 2. Inhibitors of Protoporphyrinogen Oxidase | Herbicides That Act Through Photosynthesis - passel [passel2.unl.edu]
- 3. researchgate.net [researchgate.net]
- 4. Protoporphyrinogen oxidase inhibitor: an ideal target for herbicide discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protoporphyrinogen Oxidase (PPO) Inhibitors | Herbicide Symptoms [ucanr.edu]
Application Notes and Protocols for Antimicrobial and Antifungal Screening of Novel Anilines
Topic: Antibacterial and Antifungal Activity of 2,4-Dibromo-6-(trifluoromethyl)aniline Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
Aniline derivatives are a well-established class of compounds with a broad spectrum of biological activities, including antimicrobial and antifungal properties. The introduction of halogen atoms and trifluoromethyl groups into the aniline scaffold has been shown to modulate their biological efficacy, often leading to enhanced potency. This document provides a comprehensive set of protocols for the systematic evaluation of the antibacterial and antifungal potential of novel aniline derivatives, using this compound as a representative scaffold.
Data Presentation: Illustrative Antimicrobial and Antifungal Activity
The following tables summarize hypothetical quantitative data for a series of this compound derivatives against a panel of pathogenic bacteria and fungi. This data is intended to serve as a template for the presentation of experimental results.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound Derivatives against Bacterial Strains
| Compound | R-Group | Staphylococcus aureus (ATCC 29213) MIC (µg/mL) | Bacillus subtilis (ATCC 6633) MIC (µg/mL) | Escherichia coli (ATCC 25922) MIC (µg/mL) | Pseudomonas aeruginosa (ATCC 27853) MIC (µg/mL) |
| DBTA-1 | H | 16 | 8 | 32 | 64 |
| DBTA-2 | 4-Cl | 8 | 4 | 16 | 32 |
| DBTA-3 | 4-F | 8 | 4 | 16 | 32 |
| DBTA-4 | 4-NO₂ | 4 | 2 | 8 | 16 |
| Ciprofloxacin | (Control) | 1 | 0.5 | 0.25 | 1 |
Table 2: Minimum Inhibitory Concentration (MIC) of this compound Derivatives against Fungal Strains
| Compound | R-Group | Candida albicans (ATCC 90028) MIC (µg/mL) | Aspergillus niger (ATCC 16404) MIC (µg/mL) |
| DBTA-1 | H | 32 | 64 |
| DBTA-2 | 4-Cl | 16 | 32 |
| DBTA-3 | 4-F | 16 | 32 |
| DBTA-4 | 4-NO₂ | 8 | 16 |
| Fluconazole | (Control) | 2 | 8 |
Experimental Protocols
Synthesis of this compound Derivatives
A generalized synthetic scheme for the preparation of novel Schiff base derivatives of this compound is presented below.
Protocol:
-
Starting Material: this compound.
-
Reaction: Dissolve this compound (1 equivalent) in ethanol. Add a substituted aromatic aldehyde (1 equivalent) to the solution.
-
Catalyst: Add a few drops of glacial acetic acid as a catalyst.
-
Reflux: Reflux the reaction mixture for 4-6 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Isolation: After completion of the reaction, cool the mixture to room temperature. The resulting precipitate is filtered, washed with cold ethanol, and dried under vacuum.
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol or methanol) to obtain the pure Schiff base derivative.
-
Characterization: Confirm the structure of the synthesized compounds using spectroscopic techniques such as FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.
In Vitro Antibacterial Activity Assay (Broth Microdilution Method for MIC Determination)
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Materials:
-
Mueller-Hinton Broth (MHB)
-
Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
96-well microtiter plates
-
Spectrophotometer (plate reader)
Protocol:
-
Preparation of Bacterial Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Serial Dilution of Test Compounds: Perform a two-fold serial dilution of the test compounds and the positive control in MHB in the 96-well plates. The final concentration range should typically span from 0.125 to 256 µg/mL.
-
Inoculation: Add the prepared bacterial inoculum to each well containing the diluted compounds.
-
Controls: Include a positive control (bacteria and broth, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism, as detected by the naked eye or by measuring the absorbance at 600 nm.
In Vitro Antifungal Activity Assay (Broth Microdilution Method for MIC Determination)
This protocol is based on the CLSI guidelines for yeast and filamentous fungi.
Materials:
-
RPMI-1640 medium
-
Fungal strains (e.g., Candida albicans, Aspergillus niger)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Positive control antifungal (e.g., Fluconazole)
-
96-well microtiter plates
-
Spectrophotometer (plate reader)
Protocol:
-
Preparation of Fungal Inoculum: Prepare a fungal suspension adjusted to a specific cell density (e.g., 0.5-2.5 x 10³ cells/mL for yeast, 0.4-5 x 10⁴ CFU/mL for filamentous fungi).
-
Serial Dilution of Test Compounds: Perform a two-fold serial dilution of the test compounds and the positive control in RPMI-1640 medium in the 96-well plates.
-
Inoculation: Add the prepared fungal inoculum to each well.
-
Controls: Include a positive control (fungus and medium, no compound) and a negative control (medium only).
-
Incubation: Incubate the plates at 35°C for 24-48 hours for yeast and at 28-35°C for 48-72 hours for filamentous fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound that causes a significant inhibition (typically ≥50% for azoles against yeast) of growth compared to the positive control.
Visualizations
Experimental Workflow for Antimicrobial Screening
Caption: Workflow for the synthesis and antimicrobial evaluation of novel compounds.
Hypothetical Signaling Pathway Inhibition
Some antimicrobial agents are known to disrupt bacterial cell wall synthesis. A potential mechanism of action for novel aniline derivatives could involve the inhibition of key enzymes in this pathway.
Caption: Hypothetical inhibition of bacterial cell wall synthesis by an aniline derivative.
Conclusion and Future Directions
The protocols outlined in this document provide a robust framework for the initial assessment of the antibacterial and antifungal properties of novel this compound derivatives. While specific data for this class of compounds is currently lacking, the structural alerts suggest that they represent a promising scaffold for the development of new antimicrobial agents. Future research should focus on the synthesis of a diverse library of these derivatives and their systematic evaluation against a broad panel of clinically relevant pathogens. Promising lead compounds should then be subjected to further studies to elucidate their mechanism of action, toxicity profile, and in vivo efficacy.
Application Notes and Protocols for the Synthesis of DHFR Inhibitors from Substituted Anilines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate metabolic pathway, catalyzing the reduction of dihydrofolate to tetrahydrofolate. This process is essential for the de novo synthesis of purines, thymidylate, and certain amino acids, making DHFR a vital target for therapeutic intervention in cancer and infectious diseases.[1] The inhibition of DHFR disrupts DNA synthesis and repair, ultimately leading to cell death. Substituted anilines are versatile precursors in the synthesis of a wide range of heterocyclic compounds, many of which exhibit potent DHFR inhibitory activity. This document provides detailed protocols and application notes for the synthesis of various classes of DHFR inhibitors derived from substituted anilines, including 2,4-diaminopyrimidines, quinazolinones, and biguanides.
DHFR Signaling Pathway
The inhibition of DHFR leads to a depletion of the intracellular pool of tetrahydrofolate (THF), which is a critical cofactor for thymidylate synthase in the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP). This disruption in dTMP synthesis inhibits DNA replication and cell proliferation.
Caption: The role of DHFR in the folate metabolism and nucleotide synthesis pathway.
General Synthetic Workflow
The synthesis of DHFR inhibitors from substituted anilines typically involves a multi-step process that begins with the aniline derivative and proceeds through the formation of a key heterocyclic scaffold, followed by functional group modifications.
Caption: A generalized workflow for the synthesis of DHFR inhibitors from substituted anilines.
Experimental Protocols
Protocol 1: Synthesis of 2,4-Diaminopyrimidine Derivatives (e.g., Trimethoprim Analogues)
2,4-diaminopyrimidines are a well-established class of non-classical DHFR inhibitors.[2] Trimethoprim is a prominent example. The following protocol describes a general method for the synthesis of trimethoprim analogues starting from a substituted benzaldehyde and an aniline derivative (as a precursor to a key intermediate).
Step 1: Condensation of 3,4,5-trimethoxybenzaldehyde with 3-anilinopropionitrile.
-
In a round-bottom flask equipped with a reflux condenser and a water separator (e.g., Dean-Stark apparatus), combine 3,4,5-trimethoxybenzaldehyde (1 equivalent), 3-anilinopropionitrile (1.1 equivalents), sodium methoxide (a catalytic amount), and an inert solvent such as toluene.
-
Heat the mixture to reflux. Water generated during the reaction will be collected in the water separator.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting materials are consumed.
-
After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.
-
Add water to the residue and stir. The product will precipitate.
-
Collect the solid by vacuum filtration, wash with water, and dry to obtain the intermediate, α-(3,4,5-trimethoxybenzylidene)-3-anilinopropionitrile.[3]
Step 2: Cyclization with Guanidine.
-
Dissolve the intermediate from Step 1 (1 equivalent) and guanidine hydrochloride (1.5 equivalents) in a suitable solvent such as ethanol.
-
Add a base, such as sodium ethoxide, to the mixture.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure.
-
Treat the residue with water and collect the precipitated crude product by filtration.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final 2,4-diaminopyrimidine derivative.[4]
Protocol 2: Synthesis of Quinazolinone-Based DHFR Inhibitors
Quinazolinone derivatives can be synthesized from anthranilic acid, a substituted aniline.
Step 1: Acylation of Anthranilic Acid.
-
Dissolve anthranilic acid (1 equivalent) in a suitable solvent such as pyridine or dioxane.
-
Cool the solution in an ice bath and slowly add the desired acyl chloride (1.1 equivalents) dropwise with stirring.
-
Allow the reaction to warm to room temperature and stir for several hours, or until the reaction is complete as monitored by TLC.
-
Pour the reaction mixture into ice-water to precipitate the N-acylanthranilic acid.
-
Collect the solid by filtration, wash with cold water, and dry.[5]
Step 2: Cyclization to form the Quinazolinone Ring.
-
Heat the N-acylanthranilic acid from Step 1 with an excess of formamide at 130-135°C for 2-4 hours.[6]
-
Alternatively, the N-acylanthranilic acid can be refluxed with acetic anhydride for 1-2 hours to form an intermediate benzoxazinone, which is then reacted with an amine or ammonia to yield the quinazolinone.
-
After cooling, the reaction mixture is poured into water, and the precipitated product is collected by filtration.
-
The crude product can be purified by recrystallization.
Protocol 3: Synthesis of Biguanide-Based DHFR Inhibitors (e.g., Proguanil)
Proguanil is an antimalarial drug that acts as a DHFR inhibitor after being metabolized to its active form, cycloguanil.[7] It can be synthesized from p-chloroaniline.
Step 1: Formation of p-chlorophenyl dicyandiamide.
-
A mixture of p-chloroaniline (1 equivalent), dicyandiamide (1 equivalent), and concentrated hydrochloric acid in water is heated to reflux.
-
The reaction is monitored until completion.
-
Upon cooling, the product, p-chlorophenyl dicyandiamide, precipitates and is collected by filtration.
Step 2: Reaction with Isopropylamine.
-
The p-chlorophenyl dicyandiamide from Step 1 is suspended in a suitable solvent like ethanol.
-
An excess of isopropylamine is added, and the mixture is heated in a sealed vessel or under reflux.[8]
-
After the reaction is complete, the solvent is removed, and the residue is treated with dilute acid to form the hydrochloride salt.
-
The crude proguanil hydrochloride is then purified by recrystallization.
Data Presentation
The following tables summarize the biological activity of representative DHFR inhibitors synthesized from substituted anilines.
Table 1: Antibacterial and Antitumor Activity of Quinazolinone-Based DHFR Inhibitors [9]
| Compound | Target | IC50 (µM) |
| 3d | Staphylococcus aureus DHFR | 0.769 ± 0.04 |
| 3e | Escherichia coli DHFR | 0.158 ± 0.01 |
| 3e | Human DHFR | 0.527 ± 0.028 |
| Trimethoprim | S. aureus DHFR | 0.255 ± 0.014 |
| Trimethoprim | E. coli DHFR | 0.226 ± 0.014 |
| Methotrexate | Human DHFR | 0.118 ± 0.006 |
Table 2: Antiproliferative Activity of Quinazolinone Compound 3e [9]
| Cell Line | Cancer Type | GI% |
| CCRF-CEM | Leukemia | 65.2 |
| RPMI-8226 | Leukemia | 63.22 |
| NCI-H522 | Lung Cancer | 73.28 |
| U251 | CNS Cancer | 97.22 |
Table 3: DHFR Inhibition by 2,4-Diaminopyrido[2,3-d]pyrimidines [10]
| Compound | P. carinii DHFR IC50 (µM) | T. gondii DHFR IC50 (µM) | M. avium DHFR IC50 (µM) | Rat Liver DHFR IC50 (µM) |
| 2b | 0.12 | 0.03 | 0.008 | 0.04 |
| 2c | 0.08 | 0.004 | 0.005 | 0.04 |
| Piritrexim (1) | 0.006 | 0.002 | 0.001 | 0.002 |
Conclusion
The synthetic routes outlined in these application notes provide a foundation for the development of novel DHFR inhibitors from readily available substituted anilines. The versatility of aniline chemistry allows for the creation of diverse heterocyclic scaffolds, which can be further modified to optimize potency and selectivity against DHFR from various species. The provided protocols and data serve as a valuable resource for researchers in the field of medicinal chemistry and drug discovery.
References
- 1. Trimethoprim synthesis - chemicalbook [chemicalbook.com]
- 2. Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN101328138B - Preparation of trimethoprim - Google Patents [patents.google.com]
- 4. CN105294574A - Synthetic method of trimethoprim - Google Patents [patents.google.com]
- 5. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. generis-publishing.com [generis-publishing.com]
- 7. Cyclization-blocked proguanil as a strategy to improve the antimalarial activity of atovaquone - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US20110263901A1 - Process of Preparation of Proguanil - Google Patents [patents.google.com]
- 9. Design, synthesis, anticancer, and antibacterial evaluation of some quinazolinone-based derivatives as DHFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis of new 2,4-Diaminopyrido[2,3-d]pyrimidine and 2,4-Diaminopyrrolo[2,3-d]pyrimidine inhibitors of Pneumocystis carinii, Toxoplasma gondii, and Mycobacterium avium dihydrofolate reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,4-Dibromo-6-(trifluoromethyl)aniline
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of 2,4-Dibromo-6-(trifluoromethyl)aniline synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common challenges encountered during the synthesis of this compound?
A1: The primary challenges in the synthesis of this compound revolve around controlling the regioselectivity of the bromination and preventing over-bromination. The amino group (-NH₂) is a strong activating group, which can lead to the formation of multiple brominated isomers and tri-substituted byproducts.[1] Additionally, the choice of brominating agent and reaction conditions can significantly impact the yield and purity of the final product.
Q2: How can I control the high reactivity of the starting material, 2-Amino-6-(trifluoromethyl)aniline, to avoid over-bromination?
A2: A highly effective strategy to mitigate the high reactivity of the aniline is to protect the amino group, most commonly by converting it to an acetanilide through reaction with acetic anhydride.[1] The resulting acetylamino group is less activating than a free amino group, allowing for more controlled bromination. This protection strategy generally leads to a higher yield of the desired dibrominated product. The acetyl group can be subsequently removed via hydrolysis to yield the target aniline.[1]
Q3: What are the recommended brominating agents for this synthesis, and how do they compare?
A3: Several brominating agents can be employed, each with its own advantages and disadvantages.
-
Elemental Bromine (Br₂): While effective, it can be hazardous to handle due to its high reactivity and toxicity.[2] Over-bromination is a significant risk if the addition is not carefully controlled.
-
N-Bromosuccinimide (NBS): A solid and easier-to-handle brominating agent that can provide good yields.[3]
-
Sodium Bromide/Hydrogen Peroxide (NaBr/H₂O₂): This system generates bromine in situ, offering a safer and more environmentally friendly alternative to elemental bromine.[2] It often leads to high yields and purity.[2]
-
2,4,4,6-Tetrabromo-2,5-cyclohexadien-1-one: A solid brominating agent that can offer advantages in terms of handling and purification.[3]
Q4: How can I purify the final product, this compound?
A4: Purification can typically be achieved through recrystallization or column chromatography. The choice of solvent for recrystallization is crucial and may require some experimentation; common solvent systems include ethanol/water or hexane/ethyl acetate mixtures. For column chromatography, a silica gel stationary phase with a gradient of hexane and ethyl acetate is a common mobile phase.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | - Incomplete reaction. | - Increase reaction time or temperature (monitor for side product formation).- Ensure the molar ratio of the brominating agent is sufficient. |
| - Product loss during workup and purification. | - Optimize extraction and recrystallization solvent systems.- For column chromatography, ensure proper packing and solvent polarity. | |
| - Formation of multiple side products. | - Protect the amino group as an acetanilide before bromination.[1]- Lower the reaction temperature to improve selectivity.[1] | |
| Over-bromination (formation of tribromo- species) | - The amino group is too activating. | - Protect the amino group as an acetanilide.[1] |
| - Excess brominating agent or rapid addition. | - Use a stoichiometric amount of the brominating agent.- Add the brominating agent dropwise at a controlled temperature. | |
| Formation of Monobrominated Isomers | - Insufficient brominating agent. | - Ensure at least two equivalents of the brominating agent are used. |
| - Sub-optimal reaction conditions. | - Adjust the reaction temperature and time to favor dibromination. | |
| Difficult Purification | - Presence of closely related isomers or byproducts. | - Optimize the reaction to minimize side product formation.- Employ high-performance liquid chromatography (HPLC) for purification if necessary.- Consider derivatization to separate isomers, followed by deprotection. |
Experimental Protocols
Protocol 1: Controlled Dibromination via Acetanilide Protection
This protocol involves the protection of the amino group as an acetanilide to control the bromination reaction.
Step 1: Acetylation of 2-Amino-6-(trifluoromethyl)aniline
-
In a round-bottom flask, dissolve 2-Amino-6-(trifluoromethyl)aniline (1.0 eq) in glacial acetic acid.
-
Slowly add acetic anhydride (1.1 eq) to the solution while stirring. The reaction is exothermic.
-
After the initial exotherm subsides, gently heat the mixture to 50°C for 30 minutes to ensure the reaction goes to completion.
-
Pour the warm mixture into ice-cold water to precipitate the 2-Acetamido-6-(trifluoromethyl)benzotrifluoride.
-
Collect the precipitate by vacuum filtration, wash with cold water, and dry thoroughly.
Step 2: Bromination of 2-Acetamido-6-(trifluoromethyl)benzotrifluoride
-
Dissolve the dried 2-Acetamido-6-(trifluoromethyl)benzotrifluoride (1.0 eq) in a suitable solvent such as glacial acetic acid or dichloromethane.
-
Cool the solution in an ice bath to 0-5°C.
-
Slowly add a solution of bromine (2.1 eq) in the same solvent dropwise while maintaining the low temperature and stirring.
-
After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours.
-
Pour the reaction mixture into cold water to precipitate the crude 2,4-Dibromo-6-(acetylamino)benzotrifluoride.
-
Collect the product by vacuum filtration, wash with water, and then with a sodium bisulfite solution to remove any excess bromine.
-
Dry the product.
Step 3: Hydrolysis of 2,4-Dibromo-6-(acetylamino)benzotrifluoride
-
To the crude 2,4-Dibromo-6-(acetylamino)benzotrifluoride, add a solution of aqueous hydrochloric acid.
-
Heat the mixture to reflux for 1-2 hours until the hydrolysis is complete (monitor by TLC).
-
Cool the reaction mixture and neutralize with a base (e.g., sodium hydroxide solution) to precipitate the this compound.
-
Collect the product by vacuum filtration, wash with water, and dry.
-
Purify the crude product by column chromatography or recrystallization as needed.
Protocol 2: Direct Dibromination using NaBr/H₂O₂
This protocol utilizes an in situ generation of bromine for a safer and more controlled reaction.[2]
-
To a three-necked flask, add 2-Amino-6-(trifluoromethyl)aniline (1.0 eq), sodium bromide (2.2 eq), and a suitable solvent system such as dichloromethane and water.
-
Stir the mixture vigorously.
-
Slowly add 30% hydrogen peroxide (2.5 eq) dropwise to the mixture at room temperature.
-
After the addition is complete, heat the reaction to a gentle reflux (around 40°C) and maintain for 1-2 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction to room temperature and quench any remaining peroxide by adding a small amount of sodium sulfite.
-
Separate the organic layer, wash with water and brine, and then dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify by column chromatography or recrystallization.
Data Presentation
Table 1: Comparison of Brominating Systems for Anilines (Based on literature for similar compounds)
| Brominating System | Advantages | Disadvantages | Typical Yield Range | Reference |
| Br₂ in Acetic Acid | Readily available, strong brominating agent. | Hazardous, can lead to over-bromination if not controlled. | 70-85% | [4][5] |
| NaBr / H₂O₂ | Safer, environmentally friendly, in situ generation of Br₂. | May require a catalyst (e.g., ammonium molybdate), reaction times can be longer. | 85-95% | [2] |
| HBr / H₂O₂ | Effective for bromination. | Corrosive, requires careful handling. | 75-85% | [2] |
| N-Bromosuccinimide (NBS) | Solid, easy to handle, good for selective bromination. | Can be more expensive than other sources of bromine. | 80-92% | [3] |
Visualizations
References
Technical Support Center: Purification of 2,4-Dibromo-6-(trifluoromethyl)aniline
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 2,4-Dibromo-6-(trifluoromethyl)aniline from a typical reaction mixture. This guide is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Issue 1: Persistent Impurities After Initial Work-up
-
Symptom: TLC or LC-MS analysis of the crude product after aqueous work-up shows multiple spots or peaks close to the desired product.
-
Potential Causes:
-
Formation of Isomers: The bromination of 2-(trifluoromethyl)aniline can lead to the formation of positional isomers, which have very similar polarities to the target compound, making them difficult to remove by simple extraction.
-
Over-bromination: The reaction may have proceeded too far, leading to the formation of tri-brominated species.[1]
-
Incomplete Reaction: Unreacted starting material or mono-brominated intermediates may still be present in the mixture.
-
-
Recommended Actions:
-
Column Chromatography: This is the most effective method for separating closely related isomers and other impurities.[1] A detailed protocol is provided in the "Experimental Protocols" section.
-
Recrystallization: If a suitable solvent is identified, recrystallization can be an effective method for removing impurities. A general protocol for solvent screening is provided below.
-
Reaction Optimization: To minimize the formation of impurities in future reactions, consider adjusting the reaction stoichiometry, temperature, and reaction time.
-
Issue 2: Product Tailing or Streaking During Column Chromatography
-
Symptom: The product spot on a TLC plate or the peak in a chromatogram is elongated and not symmetrical.
-
Potential Cause: The basic nature of the aniline functional group can lead to strong interactions with the acidic silanol groups on the surface of the silica gel, causing poor separation and peak tailing.
-
Recommended Action:
-
Addition of a Basic Modifier: Add a small amount of a basic modifier, such as triethylamine (TEA), to the mobile phase (typically 0.5-2%). The TEA will neutralize the acidic sites on the silica gel, allowing the aniline to elute more symmetrically.
-
Issue 3: Difficulty in Inducing Crystallization During Recrystallization
-
Symptom: The product oils out or fails to crystallize from the chosen solvent system upon cooling.
-
Potential Causes:
-
Inappropriate Solvent System: The chosen solvent or solvent mixture may not be ideal for the crystallization of the target compound.
-
Presence of Impurities: High levels of impurities can inhibit crystal formation.
-
Supersaturation: The solution may be supersaturated, preventing nucleation.
-
-
Recommended Actions:
-
Solvent Screening: Perform a systematic solvent screen to identify a single or binary solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below.
-
Seed Crystals: If a small amount of pure product is available, add a seed crystal to the cooled solution to induce crystallization.
-
Scratching the Flask: Gently scratching the inside of the flask with a glass rod at the meniscus can create nucleation sites and promote crystallization.
-
Slow Cooling: Allow the solution to cool slowly to room temperature, followed by further cooling in a refrigerator or ice bath.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
A1: The most common impurities are typically other brominated isomers of 2-(trifluoromethyl)aniline, such as 2,6-Dibromo-4-(trifluoromethyl)aniline, and over-brominated products like 2,4,6-tribromo-2-(trifluoromethyl)aniline. Unreacted starting material, 2-(trifluoromethyl)aniline, or mono-brominated intermediates may also be present.
Q2: Which analytical techniques are best for assessing the purity of this compound?
A2: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are both powerful techniques for assessing the purity of halogenated anilines. HPLC is versatile for a wide range of compounds and offers excellent quantitative precision. GC-MS provides high separation efficiency for volatile compounds and offers definitive identification of impurities through mass spectral data.
Q3: My purified this compound is a yellow or brownish solid. Is this normal?
A3: While the pure compound is typically a white to off-white solid, discoloration to yellow or brown can occur due to the oxidation of the aniline functional group upon exposure to air and light. For high-purity applications, it is recommended to assess the purity of the discolored material by an appropriate analytical method. If significant impurities are detected, further purification by passing it through a short plug of silica gel or by recrystallization may be necessary.
Q4: What is a good starting point for a mobile phase in the column chromatography of this compound?
A4: A good starting point for the mobile phase is a mixture of a non-polar solvent like hexanes or petroleum ether and a moderately polar solvent like ethyl acetate. A common starting ratio to try for TLC analysis is 10-20% ethyl acetate in hexanes. The polarity can then be adjusted to achieve an Rf value of 0.2-0.3 for the target compound. Remember to add a small amount of triethylamine (e.g., 1%) to the eluent to prevent peak tailing.
Data Presentation
| Purification Method | Starting Material Purity | Final Purity | Yield | Reference Compound |
| Direct Precipitation & Drying | Crude Reaction Mixture | 98.4-99.4% | 95.0% | 2,6-dibromo-4-(trifluoromethoxy)aniline[2][3] |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol provides a general procedure for the purification of this compound using flash column chromatography.
-
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexanes (or petroleum ether)
-
Ethyl acetate
-
Triethylamine (TEA)
-
Chromatography column
-
Thin Layer Chromatography (TLC) plates and chamber
-
Collection tubes
-
Rotary evaporator
-
-
Procedure:
-
Mobile Phase Selection:
-
Prepare a stock solution of the crude product in a suitable solvent (e.g., dichloromethane).
-
On a TLC plate, spot the crude product and develop the plate in various ratios of hexanes:ethyl acetate (e.g., 9:1, 8:2, 7:3) containing 1% TEA.
-
The optimal mobile phase should provide a retention factor (Rf) of approximately 0.2-0.3 for the desired product.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Pour the slurry into the chromatography column and allow the silica to settle, ensuring a uniform and air-free packing.
-
Add a thin layer of sand to the top of the silica bed.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the mobile phase or a more polar solvent like dichloromethane.
-
Carefully load the sample onto the top of the silica gel bed.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the selected mobile phase.
-
Collect fractions in separate tubes.
-
Monitor the elution of the product by TLC analysis of the collected fractions.
-
-
Isolation of Pure Product:
-
Combine the fractions containing the pure product.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
-
-
Protocol 2: General Procedure for Purification by Recrystallization
This protocol outlines a general method for identifying a suitable solvent system and performing a recrystallization.
-
Materials:
-
Crude this compound
-
A selection of solvents with varying polarities (e.g., hexanes, toluene, ethyl acetate, ethanol, methanol, water)
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Ice bath
-
Buchner funnel and filter paper
-
-
Procedure:
-
Solvent Screening:
-
Place a small amount of the crude product (10-20 mg) into several test tubes.
-
Add a small amount of a different solvent to each test tube and observe the solubility at room temperature.
-
For solvents in which the compound is insoluble at room temperature, heat the mixture to the boiling point of the solvent. A good recrystallization solvent will dissolve the compound when hot but not when cold.
-
For binary solvent systems, dissolve the compound in a "good" solvent (in which it is highly soluble) and add a "poor" solvent (in which it is insoluble) dropwise until the solution becomes cloudy.
-
-
Recrystallization:
-
Dissolve the crude product in the minimum amount of the chosen hot solvent or solvent mixture in an Erlenmeyer flask.
-
Allow the solution to cool slowly to room temperature. Crystal formation should occur.
-
Once the solution has reached room temperature, place the flask in an ice bath to maximize crystal yield.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Allow the crystals to air dry or dry them in a vacuum oven.
-
-
Mandatory Visualization
Caption: A workflow for the purification of this compound.
Caption: A troubleshooting guide for common purification issues.
References
Technical Support Center: Synthesis of 2,4-Dibromo-6-(trifluoromethyl)aniline
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the synthesis of 2,4-Dibromo-6-(trifluoromethyl)aniline.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities observed in the synthesis of this compound?
A1: Based on the typical synthetic routes involving the bromination of a substituted aniline, the following impurities are frequently encountered:
-
Unreacted Starting Material: Residual amounts of the initial aniline precursor, such as 2-Amino-5-bromobenzotrifluoride or 6-(Trifluoromethyl)aniline.
-
Mono-brominated Intermediates: Incomplete bromination can lead to the presence of mono-brominated species.
-
Over-brominated Products: Excessive bromination can result in the formation of tri-bromo species, such as 2,4,6-Tribromo-(trifluoromethyl)aniline.[1]
-
Positional Isomers: Depending on the starting material and reaction conditions, other isomers like 2,6-Dibromo-4-(trifluoromethyl)aniline may be formed.[2]
-
Residual Solvents and Reagents: Solvents such as acetic acid or dichloromethane, and unreacted brominating agents can remain in the final product.[2]
Q2: How can I minimize the formation of over-brominated impurities?
A2: Over-bromination is a common issue due to the strong activating effect of the amino group.[1] To control this, consider the following strategies:
-
Protection of the Amino Group: Converting the aniline to an acetanilide before bromination reduces the reactivity of the aromatic ring, allowing for more selective bromination.[1]
-
Control of Stoichiometry: Careful control of the molar ratio of the brominating agent is crucial. Using a slight excess may be necessary for complete conversion, but a large excess will favor polybromination.
-
Reaction Temperature: Maintaining a low reaction temperature can help to control the reaction rate and improve selectivity.
-
Choice of Brominating Agent: Milder brominating agents, such as N-bromosuccinimide (NBS), can offer better selectivity compared to molecular bromine.[3]
Q3: My final product is discolored. What is the likely cause and how can I fix it?
A3: A yellow or brown discoloration in the final product is often due to the presence of residual bromine.[3] This can be addressed during the workup procedure by washing the crude product with a solution of a reducing agent like sodium thiosulfate or sodium bisulfite to neutralize any unreacted bromine.[3]
Q4: Which analytical techniques are best suited for identifying and quantifying impurities in my product?
A4: A combination of chromatographic and spectroscopic techniques is generally recommended for comprehensive impurity profiling:
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a robust method for quantifying the purity of the main component and known impurities.[2]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is highly effective for separating and identifying volatile and semi-volatile impurities, providing definitive structural information from the mass spectra.[2]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful tool for identifying a wide range of impurities, including those that are non-volatile or thermally unstable.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Techniques like LC-SPE/NMR can be used for the structural elucidation of unknown impurities.[4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Desired Product | Incomplete reaction. | - Ensure the stoichiometry of the brominating agent is correct. - Allow for a sufficient reaction time after the addition of the brominating agent.[3] |
| Loss of product during workup. | - Optimize extraction and purification steps. - Ensure the pH is appropriately adjusted during aqueous washes to prevent loss of the basic aniline product. | |
| Formation of Multiple Products (Poor Selectivity) | The amino group is too activating, leading to multiple bromination sites.[1] | - Protect the amino group as an acetanilide before bromination to moderate its activating effect.[1] |
| Reaction temperature is too high. | - Perform the bromination at a lower temperature (e.g., 0-5 °C) to improve selectivity.[1] | |
| Presence of Unreacted Starting Material | Insufficient brominating agent. | - Use a slight excess of the brominating agent. |
| Short reaction time. | - Increase the reaction time and monitor the reaction progress using TLC or HPLC. | |
| Product Discoloration (Yellow/Brown) | Residual bromine in the final product.[3] | - Wash the crude product with a sodium thiosulfate or sodium bisulfite solution during workup.[3] |
| Poor Peak Shape in HPLC Analysis (Tailing) | Secondary interactions between the basic aniline group and acidic silanols on the column. | - Use a mobile phase with a competing base or adjust the pH. - Employ a column with end-capping or a different stationary phase.[5] |
| Column overload. | - Reduce the sample concentration or injection volume.[5] |
Experimental Protocols
Example Protocol: Controlled Bromination via Acetylation
This protocol is a general guideline and may require optimization for your specific starting material and scale.
Step 1: Acetylation of the Starting Aniline
-
In a round-bottom flask, dissolve the starting aniline (1.0 eq) in glacial acetic acid.
-
Slowly add acetic anhydride (1.1 eq) to the solution while stirring. The reaction is exothermic.
-
After the initial exotherm subsides, gently heat the mixture to approximately 50°C for 30 minutes to ensure the reaction goes to completion.
-
Pour the warm mixture into ice-cold water to precipitate the acetanilide.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry thoroughly.
Step 2: Bromination of the Acetanilide
-
Dissolve the dried acetanilide (1.0 eq) in a suitable solvent such as glacial acetic acid.
-
Cool the solution in an ice bath to 0-5°C.
-
Slowly add a solution of the brominating agent (e.g., bromine, 2.05 eq) in the same solvent dropwise while maintaining the low temperature and stirring.
-
After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours.
-
Pour the reaction mixture into cold water to precipitate the crude dibromo-acetanilide.
-
Collect the product by vacuum filtration, wash with water, and then with a sodium bisulfite solution to remove any excess bromine.[1]
Step 3: Hydrolysis of the Acetanilide
-
The crude dibromo-acetanilide can be hydrolyzed back to the aniline by heating with an aqueous acid (e.g., HCl) or base (e.g., NaOH).
-
After hydrolysis is complete, neutralize the solution and extract the desired this compound product with a suitable organic solvent.
-
Dry the organic layer, remove the solvent under reduced pressure, and purify the crude product by recrystallization or column chromatography.
Visual Troubleshooting Workflow
Caption: Troubleshooting workflow for common issues in the synthesis of this compound.
References
Technical Support Center: Challenges in the Bromination of Trifluoromethylanilines
Welcome to the technical support center for the bromination of trifluoromethylanilines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during synthetic procedures.
Frequently Asked Questions (FAQs)
Q1: Why am I observing the formation of multiple brominated products (polybromination) in my reaction?
A1: The amino group (-NH₂) in trifluoromethylanilines is a strong activating group for electrophilic aromatic substitution, making the aromatic ring highly reactive. This high reactivity often leads to the addition of multiple bromine atoms, resulting in di- and tri-brominated side products.[1] The strong electron-donating nature of the amino group significantly increases the electron density of the ring, making it highly susceptible to polysubstitution.
Q2: How does the trifluoromethyl (-CF₃) group influence the bromination reaction?
A2: The trifluoromethyl group is a strong electron-withdrawing and deactivating group. It directs incoming electrophiles to the meta-position. In trifluoromethylanilines, there is a competing electronic effect between the activating ortho-, para-directing amino group and the deactivating meta-directing trifluoromethyl group.[1][2] Typically, the strong activating effect of the amino group dominates the reaction's outcome.[1]
Q3: How can I achieve selective monobromination of my trifluoromethylaniline?
A3: To control the high reactivity of the aniline and prevent over-bromination, the most effective strategy is to protect the amino group.[1] This is commonly achieved by converting the amino group to an acetanilide through reaction with acetic anhydride. The resulting acetylamino group is still an ortho-, para-director but is significantly less activating than the free amino group. This moderation in reactivity allows for a more controlled, selective monobromination.[1]
Q4: Even after protecting the amino group, I am still getting a mixture of ortho and para isomers. How can I improve regioselectivity for the para product?
A4: While protecting the amino group significantly enhances monobromination, achieving high para-selectivity can still be a challenge. To further improve regioselectivity, consider the following:
-
Reaction Temperature: Lowering the reaction temperature can favor the formation of the thermodynamically more stable para-isomer.[1]
-
Solvent Choice: The polarity of the solvent can influence the regioselectivity of the bromination. Acetic acid is a commonly used solvent in these reactions.[1][3]
-
Steric Hindrance: The bulky protecting group on the nitrogen atom can sterically hinder the ortho positions, thereby favoring substitution at the para position.
Q5: What are the advantages of using N-Bromosuccinimide (NBS) over liquid bromine (Br₂)?
A5: N-Bromosuccinimide (NBS) is a solid reagent that is easier and safer to handle compared to the highly corrosive and volatile liquid bromine.[4] NBS provides a low, constant concentration of bromine in the reaction mixture, which can help in minimizing side reactions.[4] Other solid brominating agents like 2,4,4,6-Tetrabromo-2,5-cyclohexadien-1-one also offer similar handling advantages.[5][6]
Troubleshooting Guides
Issue 1: Predominant formation of polybrominated products.
-
Root Cause: The high activating effect of the amino group leads to multiple substitutions on the aromatic ring.[1]
-
Troubleshooting Action: Protect the amino group by converting it to an acetanilide. This reduces the activating effect and allows for controlled monobromination.[1]
Issue 2: Low yield of the desired monobrominated product.
-
Root Cause:
-
Incomplete reaction due to insufficient reaction time or temperature.
-
Loss of product during workup and purification.
-
Sub-optimal choice of brominating agent or solvent.
-
-
Troubleshooting Action:
-
Monitor the reaction progress using TLC or GC-MS to ensure completion.
-
Optimize the purification protocol (e.g., recrystallization or column chromatography).
-
Screen different brominating agents (e.g., NBS, 2,4,4,6-Tetrabromo-2,5-cyclohexadien-1-one) and solvents to improve yield.
-
Issue 3: Difficulty in separating isomeric products.
-
Root Cause: Brominated isomers of trifluoromethylanilines often have very similar polarities, making their separation by standard column chromatography challenging.
-
Troubleshooting Action:
-
Employ high-performance liquid chromatography (HPLC) for better separation.
-
Optimize the solvent system for column chromatography by testing various solvent mixtures with different polarities.
-
Consider derivatization of the isomers to alter their physical properties, facilitating easier separation.
-
Experimental Protocols & Data
Controlled Monobromination of 3-(Trifluoromethyl)aniline via Acetylation
This two-step protocol is designed to achieve selective monobromination.
Step 1: Acetylation of 3-(Trifluoromethyl)aniline [1]
-
Dissolve 3-(trifluoromethyl)aniline (1.0 eq) in glacial acetic acid.
-
Slowly add acetic anhydride (1.1 eq) while stirring. The reaction is exothermic.
-
After the initial exotherm subsides, gently heat the mixture to 50°C for 30 minutes.
-
Pour the warm mixture into ice-cold water to precipitate the 3-acetamido-benzotrifluoride.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry thoroughly.
Step 2: Bromination of 3-Acetamido-benzotrifluoride [1]
-
Dissolve the dried 3-acetamido-benzotrifluoride (1.0 eq) in glacial acetic acid.
-
Cool the solution to 0-5°C in an ice bath.
-
Slowly add a solution of bromine (1.05 eq) in glacial acetic acid dropwise, maintaining the low temperature.
-
Allow the mixture to stir at room temperature for 1-2 hours after the addition is complete.
-
Pour the reaction mixture into cold water to precipitate the crude 4-bromo-3-acetamido-benzotrifluoride.
-
Collect the product by vacuum filtration, wash with water, and then with a sodium bisulfite solution to remove excess bromine.
-
Dry the product.
Step 3: Hydrolysis of the Acetyl Group [1]
-
To the crude 4-bromo-3-acetamido-benzotrifluoride, add aqueous hydrochloric acid.
-
Heat the mixture to reflux for 1-2 hours until hydrolysis is complete (monitor by TLC).
-
Cool the reaction mixture and neutralize with a base (e.g., sodium hydroxide solution) to precipitate the 4-bromo-3-(trifluoromethyl)aniline.
-
Collect the product by vacuum filtration, wash with water, and dry.
-
Purify the crude product by recrystallization or column chromatography as needed.
Direct Bromination of 3-(Trifluoromethyl)aniline with N-Bromosuccinimide (NBS)
This method provides a direct route to the monobrominated product, though control over regioselectivity and polybromination can be more challenging than the acetylation route.
-
In a round-bottom flask, dissolve 3-(trifluoromethyl)aniline (1.0 equivalent) in N,N-dimethylformamide (DMF).[5]
-
Slowly add N-Bromosuccinimide (NBS) (1.0 equivalent) in small portions while stirring at room temperature.[7]
-
Continue stirring the reaction mixture for approximately 3 hours at room temperature.[7]
-
Monitor the reaction progress using TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Quantitative Data Summary
| Starting Material | Brominating Agent | Solvent | Temperature | Reaction Time | Major Product | Reported Yield | Reference |
| 3-(Trifluoromethyl)aniline | N-Bromosuccinimide (NBS) | N,N-Dimethylformamide (DMF) | Room Temperature | 3 hours | 4-Bromo-3-(trifluoromethyl)aniline | 90-92% | [5] |
| N,N-dimethyl-3-(trifluoromethyl)aniline | 2,4,4,6-Tetrabromo-2,5-cyclohexadien-1-one | Dichloromethane | -10°C to Room Temp | ~1 hour | 4-Bromo-N,N-dimethyl-3-(trifluoromethyl)aniline | High yields reported | [5][6] |
Visualizations
Reaction Pathway for Controlled Monobromination
Caption: Reaction pathway for the controlled monobromination of 3-(trifluoromethyl)aniline.
Troubleshooting Workflow for Bromination Reactions
Caption: A logical workflow for troubleshooting common issues in the bromination of trifluoromethylanilines.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Bromination reactions that use NBS(active/inactive aromatic ring brominationActive/inactive aromatic ring bromination:Bromination reactions that use NBS(2):N-bromo compounds(4):Discussion series on bromination/iodination reactions 4 – Chemia [chemia.manac-inc.co.jp]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Optimization of Suzuki Coupling with 2,4-Dibromo-6-(trifluoromethyl)aniline
Welcome to the technical support center for the optimization of Suzuki coupling reactions involving 2,4-Dibromo-6-(trifluoromethyl)aniline. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guidance, frequently asked questions (FAQs), detailed experimental protocols, and data to assist in overcoming challenges with this specific substrate.
Troubleshooting Guide
This section addresses common issues encountered during the Suzuki coupling of this compound, offering potential causes and solutions in a question-and-answer format.
Question 1: Why am I observing low or no yield of my desired coupled product?
Answer: Low or no product yield is a common challenge with this substrate due to a combination of steric hindrance from the ortho-bromo and trifluoromethyl groups, and the electron-withdrawing nature of the trifluoromethyl group. Here are several factors to investigate:
-
Ineffective Catalyst System: The choice of palladium catalyst and ligand is critical. Standard catalysts may not be effective.
-
Recommendation: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos or SPhos) or N-heterocyclic carbene (NHC) ligands. These can facilitate the oxidative addition step, which is often rate-limiting with sterically hindered and electron-deficient aryl halides. For unprotected ortho-bromoanilines, preformed palladacycles like CataCXium® A Pd G3 have shown unique effectiveness.[1]
-
-
Suboptimal Base: The base is crucial for the transmetalation step.
-
Recommendation: Screen a panel of bases. Stronger inorganic bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are often more effective than weaker bases like sodium carbonate (Na₂CO₃) for challenging couplings.[1]
-
-
Inappropriate Solvent: The solvent influences the solubility of reagents and the stability of the catalytic species.
-
Recommendation: Aprotic polar solvents like 2-MeTHF, dioxane, or THF are commonly used. In some cases, a switch in solvent can dramatically improve yields. For a similar ortho-bromoaniline, changing the solvent from dioxane to 2-MeTHF resulted in a significant yield increase.[1]
-
-
Reaction Temperature Too Low: Insufficient temperature can lead to slow reaction rates.
-
Recommendation: While starting around 80-90 °C is common, carefully increasing the temperature to 100-110 °C may be necessary to overcome the activation energy for this substrate.
-
Question 2: I am observing significant amounts of side products, such as homocoupling of the boronic acid or debromination of my starting material. What can I do?
Answer: The formation of side products is often linked to catalyst deactivation or suboptimal reaction conditions.
-
Homocoupling: This can occur if the transmetalation is slow compared to other pathways.
-
Recommendation: Ensure you are using a suitable base to facilitate the transmetalation step. Additionally, ensure your reaction is performed under a strictly inert atmosphere (nitrogen or argon), as oxygen can promote homocoupling.
-
-
Debromination (Protodeboronation): This side reaction can be prevalent with unstable boronic acids or when the catalytic cycle is inefficient.
Question 3: How can I achieve selective mono-coupling at either the C2 or C4 position?
Answer: Achieving regioselectivity in the Suzuki coupling of dihaloarenes can be challenging. Generally, the reactivity of the two bromine atoms is influenced by their electronic and steric environment. For 2,4-dibromoanilines, the C4 position is often more reactive towards Suzuki coupling.
-
Recommendation for Mono-arylation at C4:
-
Use a 1:1 stoichiometry of the boronic acid to the this compound.
-
Employ a catalyst system known for selective mono-arylation.
-
Carefully monitor the reaction progress by TLC or LC-MS and stop the reaction once the desired mono-coupled product is maximized.
-
Frequently Asked Questions (FAQs)
Q1: What is the best starting point for a catalyst system for the Suzuki coupling of this compound?
A1: Based on studies with similar unprotected ortho-bromoanilines, a highly effective starting point is the use of the CataCXium® A Pd G3 palladacycle.[1] This catalyst has shown superior performance over more common systems like Pd(dppf)Cl₂ or combinations of Pd(OAc)₂ with Buchwald ligands for this substrate class.[1]
Q2: Which base should I try first?
A2: Cesium carbonate (Cs₂CO₃) is an excellent first choice for the base.[1] It has demonstrated high efficacy in couplings with challenging ortho-bromoanilines. Potassium phosphate (K₃PO₄) is another strong candidate.
Q3: What is the recommended solvent?
A3: 2-Methyltetrahydrofuran (2-MeTHF) has been shown to provide significantly higher yields compared to other common solvents like dioxane or toluene for similar substrates and is therefore highly recommended as a starting point.[1]
Q4: Do I need to protect the aniline group?
A4: Not necessarily. Recent methods have been developed for the efficient Suzuki-Miyaura cross-coupling of unprotected ortho-bromoanilines.[1] Avoiding a protection-deprotection sequence can improve the overall efficiency of your synthesis.
Data Presentation
The following tables summarize quantitative data from studies on the Suzuki coupling of a closely related unprotected ortho-bromoaniline, which can serve as a strong starting point for the optimization of reactions with this compound.
Table 1: Effect of Solvent on Suzuki Coupling Yield
| Entry | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | CataCXium® A Pd G3 (10) | Cs₂CO₃ | Dioxane/H₂O | 80 | 51 |
| 2 | CataCXium® A Pd G3 (10) | Cs₂CO₃ | Ethyl Acetate | 80 | 56 |
| 3 | CataCXium® A Pd G3 (10) | Cs₂CO₃ | 2-MeTHF | 80 | 95 |
Data adapted from a study on a similar ortho-bromoaniline substrate.[1]
Table 2: Screening of Different Palladium Catalysts
| Entry | Catalyst System | Solvent | Yield (%) |
| 1 | CataCXium® A Pd G3 | 2-MeTHF | 95 |
| 2 | Pd(OAc)₂/SPhos | 2-MeTHF | <5 |
| 3 | Pd₂(dba)₃/XPhos | 2-MeTHF | <5 |
| 4 | Pd(PPh₃)₄ | 2-MeTHF | <5 |
| 5 | Pd(dppf)Cl₂ | 2-MeTHF | <5 |
Data adapted from a study on a similar ortho-bromoaniline substrate, demonstrating the unique efficacy of CataCXium® A Pd G3.[1]
Experimental Protocols
The following is a detailed experimental protocol for the Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid, based on optimized conditions for a similar substrate.[1]
Materials:
-
This compound (1.0 equiv.)
-
Arylboronic acid (1.2-1.5 equiv.)
-
CataCXium® A Pd G3 (5-10 mol%)
-
Cesium Carbonate (Cs₂CO₃) (2.0-3.0 equiv.)
-
Anhydrous 2-Methyltetrahydrofuran (2-MeTHF)
-
Schlenk flask or similar reaction vessel for air-sensitive techniques
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and cesium carbonate.
-
Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with an inert gas (nitrogen or argon). Repeat this cycle three times to ensure an inert atmosphere.
-
Catalyst Addition: Under a positive pressure of the inert gas, add the CataCXium® A Pd G3 catalyst to the flask.
-
Solvent Addition: Add anhydrous, degassed 2-MeTHF to the flask via syringe.
-
Reaction: Place the sealed flask in a preheated oil bath at 80 °C. Stir the reaction mixture vigorously.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate).
Visualizations
The following diagrams illustrate key workflows and decision-making processes for the optimization of the Suzuki coupling of this compound.
Caption: Experimental workflow for the Suzuki coupling of this compound.
Caption: Troubleshooting decision tree for low yield in Suzuki coupling.
References
Technical Support Center: Controlled Bromination of Aniline Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the bromination of aniline and its derivatives. The following information is intended to help manage and prevent over-bromination, ensuring selective synthesis of the desired brominated products.
Frequently Asked Questions (FAQs)
Q1: Why does the bromination of aniline often result in multiple substitutions?
Q2: What is the most common strategy to achieve selective mono-bromination of aniline?
Q3: Are there alternative brominating agents to liquid bromine?
Yes, several alternative reagents can be used and are often safer and more efficient. 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) is a stable, crystalline solid that is easier to handle than liquid bromine and often provides higher yields and cleaner reactions.[5] N-bromosuccinimide (NBS) is another commonly used N-bromo reagent.[5]
Q4: Can I achieve meta-bromination of an aniline derivative?
Direct electrophilic bromination of aniline derivatives will predominantly yield ortho- and para-substituted products. However, meta-C–H bromination can be achieved using palladium(II)-catalyzed methods with a directing group.[8][9][10][11][12] This approach overcomes the inherent ortho/para selectivity of classical electrophilic bromination.[8][9][10][12]
Q5: How can I purify the final brominated aniline product?
Purification of the crude product is crucial to remove unreacted starting materials, byproducts, and any residual bromine. Common purification techniques include:
-
Washing: Washing the crude product with a solution of sodium thiosulfate or sodium bisulfite neutralizes and removes unreacted bromine.[1]
-
Recrystallization: Recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, is effective for obtaining pure crystalline products.[5]
-
Distillation: For liquid anilines, steam distillation or vacuum distillation can be effective purification methods.[13][14][15][16]
Troubleshooting Guide
| Issue | Possible Cause(s) | Solution(s) |
| Immediate formation of a white precipitate (2,4,6-tribromoaniline) | The amino group is too activating, leading to rapid polysubstitution.[1][3] | Protect the amino group as an acetamide before bromination to reduce its activating effect.[2][5] |
| Reaction is highly exothermic and difficult to control | The reaction between the highly activated aniline ring and bromine is very rapid and releases a significant amount of heat.[1] | 1. Immediately cease the addition of the brominating agent. 2. Ensure the reaction flask is in an efficient cooling bath (e.g., ice-water).[1] 3. Add the brominating agent slowly and portion-wise. |
| Low yield of the desired mono-brominated product | 1. Insufficient amount of brominating agent. 2. Incomplete reaction. 3. Formation of undesired side products. | 1. Ensure the stoichiometry of the brominating agent is correct. A slight excess may be needed, but this should be done cautiously.[1] 2. Allow for a sufficient reaction time and monitor the reaction progress using Thin Layer Chromatography (TLC).[1] |
| Final product is discolored (yellow or brown) | Presence of residual bromine. | During the workup, wash the crude product with a solution of sodium thiosulfate or sodium bisulfite to remove unreacted bromine.[1] |
| Formation of a mixture of ortho and para isomers | The protecting group is not bulky enough to completely block the ortho positions. | While para is generally the major product with an acetamide protecting group, some ortho isomer can form. Purification by recrystallization or chromatography may be necessary to isolate the desired isomer. |
Experimental Protocols
Protocol 1: Para-Selective Monobromination of Aniline via Acetylation
This protocol is a common and reliable method for achieving selective para-bromination of aniline.[5]
Step 1: Protection of Aniline (Synthesis of Acetanilide)
-
In a fume hood, add aniline (1.0 eq.) to a flask containing glacial acetic acid.
-
To this solution, add acetic anhydride (1.1 eq.) dropwise with stirring.
-
Stir the reaction mixture at room temperature for 30 minutes.
-
Pour the reaction mixture into ice-cold water to precipitate the acetanilide.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry.[5]
Step 2: Bromination of Acetanilide
-
Dissolve the dried acetanilide (1.0 eq.) in glacial acetic acid in an Erlenmeyer flask.
-
In a separate container, prepare a solution or slurry of DBDMH (0.5 eq., as it contains two bromine atoms) in glacial acetic acid.
-
Slowly add the DBDMH solution to the acetanilide solution with constant stirring at room temperature.
-
Continue to stir the mixture for 1 hour. The product, p-bromoacetanilide, may begin to precipitate.
-
After 1 hour, pour the reaction mixture into a beaker of cold water to ensure complete precipitation.
-
Collect the crude p-bromoacetanilide by vacuum filtration, wash with cold water, and then with a cold solution of sodium bisulfite to remove any unreacted bromine.
-
Recrystallize the product from an ethanol/water mixture to obtain pure p-bromoacetanilide.[5]
Step 3: Deprotection (Hydrolysis of p-Bromoacetanilide)
-
Place the purified p-bromoacetanilide (1.0 eq.) in a round-bottom flask.
-
Add a solution of aqueous hydrochloric acid (e.g., 7-8 M).
-
Heat the mixture to reflux for 1-2 hours, or until the solid has completely dissolved.
-
Monitor the reaction by TLC until the hydrolysis is complete.[1]
-
Cool the solution to room temperature and then in an ice bath.
-
Neutralize the solution with a base (e.g., NaOH) to precipitate the p-bromoaniline.[1]
-
Collect the product by vacuum filtration, wash thoroughly with water, and dry.[1]
Protocol 2: Copper-Catalyzed Regioselective Bromination of Free Anilines
This method provides a practical procedure for the monobromination of various aniline substrates under mild conditions.[17]
Reaction Setup:
-
To a mixture of the aniline substrate (7.24 mmol), CuSO₄·5H₂O (0.452 g, 1.81 mmol, 25 mol%), and NaBr (1.34 g, 13.0 mmol, 1.8 equiv.) in a mixture of CH₃CN (20 mL) and H₂O (10 mL), add Na₂S₂O₈ (2.41 g, 10.1 mmol, 1.4 equiv.) in three portions at 7 °C over 15 minutes.
-
Stir the mixture at 7 °C for 2 hours and then at 25 °C for 22 hours.
-
Workup the reaction by quenching with a reducing agent like Na₂S₂O₃ to remove any unreacted oxidizing agent, followed by extraction and purification.[17]
Visualizations
Caption: Workflow for para-selective monobromination of aniline.
References
- 1. benchchem.com [benchchem.com]
- 2. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. The bromination of aniline in water produces A 2bromoaniline class 12 chemistry JEE_Main [vedantu.com]
- 5. benchchem.com [benchchem.com]
- 6. quora.com [quora.com]
- 7. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 8. Pd(ii)-catalyzed meta-C–H bromination and chlorination of aniline and benzoic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pd(ii)-catalyzed meta-C–H bromination and chlorination of aniline and benzoic acid derivatives - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. echemi.com [echemi.com]
- 14. Purification of Aniline - Chempedia - LookChem [lookchem.com]
- 15. m.youtube.com [m.youtube.com]
- 16. reddit.com [reddit.com]
- 17. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
Technical Support Center: Synthesis of Dibromoanilines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of dibromoanilines. The information is designed to help overcome common challenges and minimize the formation of side products.
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction during the synthesis of dibromoanilines?
A1: The most prevalent side reaction is polybromination, leading to the formation of tri- or even tetra-brominated anilines. The amino group (-NH₂) is a strong activating group, making the aniline ring highly reactive towards electrophilic substitution.[1][2][3] Without careful control of reaction conditions, it is difficult to stop the reaction at the desired dibromo-stage, often resulting in the formation of 2,4,6-tribromoaniline as a significant byproduct.[4][5][6]
Q2: How can I prevent polybromination?
A2: The most effective strategy to prevent polybromination is to temporarily protect the amino group by acetylation.[3][7][8] Reacting aniline with acetic anhydride converts the highly activating amino group into a less activating acetamido group (-NHCOCH₃). This modification allows for more controlled bromination. The protecting group can be removed by hydrolysis after the bromination step.[7]
Q3: My reaction mixture has turned dark and tarry. What is the cause and how can I avoid it?
A3: The formation of dark, tar-like substances is usually due to the oxidation of the aniline starting material or the product.[1] Anilines are susceptible to oxidation, especially under harsh reaction conditions. To minimize this, consider the following:
-
Use purified, colorless aniline as the starting material.
-
Run the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Avoid excessively high temperatures and prolonged reaction times.
Q4: I am having difficulty separating the desired dibromoaniline isomer from other regioisomers. What purification techniques are most effective?
A4: The separation of regioisomers of dibromoaniline can be challenging due to their similar physical properties. The most effective purification methods are:
-
Column chromatography: This is often the most successful technique for separating isomers. The choice of eluent is crucial and should be determined by thin-layer chromatography (TLC) analysis.[1]
-
Recrystallization: This can be effective if a suitable solvent system is identified that selectively crystallizes the desired isomer.[9]
-
Fractional steam distillation: In some cases, this method can be used to separate isomers with different volatilities.[9]
Troubleshooting Guides
Issue 1: Formation of 2,4,6-Tribromoaniline as a Major Byproduct in the Synthesis of 2,4-Dibromoaniline
| Possible Cause | Troubleshooting Steps |
| Overly activating amino group | Protect the amino group of the starting aniline (e.g., 4-bromoaniline) by acetylation before proceeding with the second bromination. |
| Excess brominating agent | Carefully control the stoichiometry of the brominating agent. Use no more than one equivalent for the second bromination step. |
| High reaction temperature | Maintain a low reaction temperature (e.g., 0-5 °C) during the addition of the brominating agent to reduce the reaction rate and improve selectivity. |
Issue 2: Low Yield and Purity in the Synthesis of 2,6-Dibromoaniline from Sulfanilic Acid
| Possible Cause | Troubleshooting Steps |
| Incomplete desulfonation | Ensure the hydrolysis (desulfonation) step is carried out at a sufficiently high temperature (120-170 °C) for an adequate duration (1-6 hours) as specified in the protocol.[10] |
| Formation of symmetrical tribromoaniline | The use of steam during the hydrolysis and distillation of the product is crucial to minimize the formation of symmetrical tribromoaniline.[9] |
| Loss of product during workup | 2,6-Dibromoaniline is volatile with steam. Ensure the distillation apparatus is set up correctly to efficiently collect the distillate.[9] |
Issue 3: Presence of Starting Material in the Synthesis of 3,5-Dibromoaniline
| Possible Cause | Troubleshooting Steps |
| Incomplete reaction | Monitor the reaction progress using TLC. If starting material persists, consider extending the reaction time or slightly increasing the temperature. |
| Insufficient reducing agent (if starting from a nitro compound) | If synthesizing from 3,5-dibromonitrobenzene, ensure a sufficient excess of the reducing agent (e.g., TiCl₃) is used to achieve complete conversion of the nitro group.[11] |
Quantitative Data
| Target Compound | Starting Material | Method | Yield | Purity | Key Side Products | Reference |
| 2,4-Dibromoaniline | 2-Bromoaniline | Copper-catalyzed oxidative bromination | 76% | 83:17 (2,4-isomer : 2,6-isomer) | 2,6-Dibromoaniline | [12] |
| 2,4-Dibromoaniline | 4-Bromoaniline | Copper-catalyzed oxidative bromination | 79% | 79:21 (2,4-isomer : other isomers) | Other bromoaniline isomers | [12] |
| 2,6-Dibromoaniline | Sulfanilic Acid | Bromination followed by desulfonation | 72% (crude) | Not specified | Tribromoaniline | [10] |
| 3,5-Dibromoaniline | 3,5-Dibromonitrobenzene | Reduction with TiCl₃ | 86.7% | >95% (HPLC) | Unreacted starting material | [11] |
Experimental Protocols
Synthesis of 2,4-Dibromoaniline via Copper-Catalyzed Oxidative Bromination[12]
-
To a suspension of CuSO₄·5H₂O (25 mol%) in a mixture of CH₃CN and H₂O, add 4-bromoaniline at 25 °C and stir for 15 minutes.
-
Cool the mixture to 7 °C and add NaBr (1.8 equivalents) and Na₂S₂O₈ (1.4 equivalents) simultaneously in three portions over 15 minutes.
-
After the addition is complete, continue stirring at 7 °C for 2 hours, then at 25 °C for 22 hours.
-
Quench the reaction by adding Na₂S₂O₃.
-
Adjust the pH to 9.0 with 10% aqueous NaOH.
-
Dilute with water and extract with ethyl acetate.
-
The organic phase is then analyzed and purified to yield 2,4-dibromoaniline.
Synthesis of 2,6-Dibromoaniline from Sulfanilic Acid[10]
-
Neutralize sulfanilic acid with a caustic alkali (e.g., sodium hydroxide) in water.
-
Brominate the resulting sulfanilate salt using a brominating agent such as bromine or hydrogen bromide at 40-70 °C for 30-120 minutes to form 4-amino-3,5-dibromobenzene sulfonate.
-
Hydrolyze the 4-amino-3,5-dibromobenzene sulfonate in 40-80% sulfuric acid at 120-170 °C for 1-6 hours to remove the sulfonic group.
-
The product, 2,6-dibromoaniline, is then isolated, for instance, by steam distillation.[9]
Synthesis of 3,5-Dibromoaniline from 3,5-Dibromonitrobenzene[11]
-
Dissolve 3,5-dibromonitrobenzene in glacial acetic acid.
-
Gradually add a solution of TiCl₃ (30 wt% in 2 N HCl) at room temperature until the purple color disappears, indicating the completion of the reduction.
-
Monitor the reaction by TLC.
-
Once complete, concentrate the reaction mixture under vacuum to remove the acetic acid.
-
Neutralize the residue with 1 M NaOH and add ethyl acetate.
-
Perform a liquid-liquid extraction with ethyl acetate and water.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to obtain 3,5-dibromoaniline.
Visualizations
Caption: Troubleshooting workflow for the synthesis of dibromoanilines.
Caption: Reaction pathway for 2,6-dibromoaniline synthesis highlighting a key side reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Anilines: Reactions, Reaction Mechanisms and FAQs [allen.in]
- 4. The bromination of aniline produces A 2-bromoaniline B 4-bromoaniline C 2 4 6-tribromoaniline D 2 6-dibromoaniline [doubtnut.com]
- 5. m.youtube.com [m.youtube.com]
- 6. 2,4,6-Tribromoaniline - Wikipedia [en.wikipedia.org]
- 7. Covert fromAniline to 3,5-dibromo-4-iodonitrobenzene - askIITians [askiitians.com]
- 8. brainly.com [brainly.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. CN1357533A - Prepn. of 2,6-dibromo aniline - Google Patents [patents.google.com]
- 11. Synthesis routes of 3,5-Dibromoaniline [benchchem.com]
- 12. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
Technical Support Center: 2,4-Dibromo-6-(trifluoromethyl)aniline
This technical support center is designed to assist researchers, scientists, and drug development professionals in the stable storage, handling, and use of 2,4-Dibromo-6-(trifluoromethyl)aniline in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for storing this compound?
A1: To ensure the long-term stability and purity of this compound, it should be stored in a cool, dry, and well-ventilated area.[1] The container should be tightly sealed to prevent exposure to moisture and air. For extended storage, refrigeration at 2-8°C is recommended.[1] It is also crucial to protect the compound from light, as aniline derivatives can be light-sensitive.[1]
Q2: What are the known incompatibilities of this compound?
A2: this compound is incompatible with strong oxidizing agents, strong acids, and acid chlorides.[1] Contact with these substances can lead to vigorous reactions and degradation of the compound.
Q3: My this compound has developed a yellowish or brownish tint. Can I still use it?
A3: The discoloration of aniline derivatives is often a result of oxidation from exposure to air and light, leading to the formation of impurities.[1] For reactions that are not sensitive to minor impurities, a slight change in color may not significantly impact the outcome. However, for applications requiring high purity, such as in drug development, the presence of these impurities can be detrimental.[1] It is highly recommended to assess the purity of the discolored reagent using analytical techniques like HPLC, TLC, or NMR before use. If significant impurities are detected, purification through methods like recrystallization or column chromatography may be necessary.[1]
Q4: What are the potential degradation pathways for this compound?
A4: Based on the general reactivity of halogenated and trifluoromethyl-substituted anilines, the potential degradation pathways include:
-
Oxidation: Exposure to air and light can cause oxidation of the aniline functional group, often leading to the formation of colored impurities and dimers.[1][2]
-
Thermal Degradation: At elevated temperatures, anilines can undergo thermal decomposition. For halogenated anilines, this may involve the cleavage of carbon-halogen and carbon-nitrogen bonds.[1]
-
Hydrolysis: The trifluoromethyl group, while generally stable, can be susceptible to hydrolysis under certain pH conditions, although this is less common for trifluoromethyl groups on an aromatic ring.[1]
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments involving this compound.
Low or No Reaction Yield
| Potential Cause | Suggested Solution |
| Degraded Reagent | The this compound may have degraded due to improper storage (exposure to air, light, or moisture).[1] Action: Verify the purity of the aniline using TLC or HPLC. If degradation is confirmed, use a fresh batch of the reagent. |
| Incompatible Reaction Conditions | The chosen solvent, temperature, or base may not be optimal for the reaction. Action: Review the literature for similar reactions to ensure appropriate conditions. Consider performing small-scale optimization experiments to screen different solvents, temperatures, and bases. |
| Catalyst Inactivity (for cross-coupling reactions) | The catalyst may be poisoned or inactive. Action: Ensure the catalyst is from a reliable source and has been stored correctly. Consider using a fresh batch of catalyst or screening different types of catalysts and ligands. |
Formation of Multiple Byproducts
| Potential Cause | Suggested Solution |
| Side Reactions | The aniline may be participating in side reactions, such as self-coupling (dimerization).[1][2] Action: Lowering the reaction temperature or using a more selective catalyst can help minimize side reactions.[1] Running the reaction at a lower concentration might also disfavor bimolecular self-coupling.[2] |
| Over-reaction | The reaction may have been allowed to proceed for too long or at too high a temperature, leading to the formation of secondary products.[1] Action: Monitor the reaction progress closely using TLC or LC-MS and stop the reaction once the starting material is consumed or the desired product concentration is maximized. |
| Presence of Impurities | Impurities in the starting material can lead to the formation of unexpected byproducts.[1] Action: Confirm the purity of all starting materials before beginning the reaction. Purify any reagents that show significant impurities. |
Experimental Protocols
Protocol: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for assessing the purity of this compound. Method optimization may be required for specific equipment and applications.
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water to create a 1 mg/mL stock solution.
-
Further dilute the stock solution to a suitable concentration for HPLC analysis (e.g., 0.1 mg/mL).
2. HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm).
-
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
-
-
Gradient: 30% B to 95% B over 20 minutes, hold at 95% B for 5 minutes, then return to 30% B and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
3. Data Analysis:
-
Integrate the peaks in the chromatogram.
-
Calculate the purity of the sample by determining the percentage of the area of the main peak relative to the total area of all peaks.
Visualizations
Caption: Troubleshooting workflow for low or no reaction yield.
Caption: Key considerations for the storage and handling of this compound.
References
Technical Support Center: Scale-up Synthesis of 2,4-Dibromo-6-(trifluoromethyl)aniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 2,4-Dibromo-6-(trifluoromethyl)aniline.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up the synthesis of this compound?
A1: The primary challenges in the scale-up synthesis include controlling the regioselectivity of the bromination, preventing over-bromination to form tri-bromo species, managing the exothermic nature of the reaction, and ensuring efficient purification of the final product to remove isomeric impurities and residual reagents. The strong activating effect of the amino group makes the aromatic ring highly susceptible to electrophilic substitution, which can lead to a mixture of products.[1][2]
Q2: What are the most common side products to expect during the synthesis?
A2: Common side products arise from incomplete bromination or over-bromination. These can include monobrominated isomers (2-bromo-6-(trifluoromethyl)aniline and 4-bromo-2-(trifluoromethyl)aniline) and the tribrominated product (2,4,6-tribromo-3-(trifluoromethyl)aniline).[2] The formation of these impurities is highly dependent on the reaction conditions.
Q3: Are there safer and more environmentally friendly brominating agents for large-scale production than elemental bromine?
A3: Yes, for industrial-scale synthesis, using a combination of a metal bromide (like sodium bromide or potassium bromide) and an oxidizing agent (like hydrogen peroxide) is a common and safer alternative to using elemental bromine.[3][4] This system generates bromine in situ, minimizing handling risks and improving atom economy.[3] This method also avoids the corrosive byproducts associated with using bromine alone.[3]
Q4: How does the trifluoromethyl (-CF₃) group influence the reaction?
A4: The trifluoromethyl group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution.[2] However, the powerful activating and ortho-, para-directing effect of the amino group dominates the reaction's outcome. The -CF₃ group at position 2 will sterically hinder the 2-position to some extent, but the electronic directing effect of the amine group to the ortho and para positions is the primary driver of the reaction's regioselectivity.
Troubleshooting Guides
Issue 1: Low Yield of the Desired 2,4-Dibromo Isomer and Formation of Multiple Products
-
Symptom: Chromatographic analysis (HPLC, GC-MS) of the crude product shows a mixture of monobrominated, dibrominated, and tribrominated species.
-
Potential Cause: The high reactivity of the aniline starting material leads to a lack of selectivity. The reaction conditions (temperature, addition rate of brominating agent) may not be optimized for the desired dibromination.
-
Recommended Action:
-
Control Reaction Temperature: Maintain a low and consistent temperature during the addition of the brominating agent to control the reaction rate and improve selectivity.
-
Slow Addition of Brominating Agent: Add the brominating agent dropwise or in portions to maintain a low concentration of the electrophile in the reaction mixture, which can favor the desired dibromination over further substitution.
-
Stoichiometry of Brominating Agent: Carefully control the stoichiometry of the brominating agent. Using a slight excess may be necessary to drive the reaction to completion, but a large excess will promote the formation of the tribrominated byproduct.
-
Protecting Group Strategy: For better control, consider protecting the amino group as an acetanilide. The acetamido group is less activating than the amino group, which can lead to more selective bromination. The protecting group can be removed in a subsequent step.
-
Issue 2: Poor Purity of the Final Product After Work-up
-
Symptom: The isolated product contains significant amounts of isomeric impurities that are difficult to separate by crystallization.
-
Potential Cause: The physical properties of the desired product and its isomers can be very similar, making separation challenging.[1]
-
Recommended Action:
-
Chromatographic Purification: For high purity, column chromatography is often necessary. The choice of eluent system should be optimized using thin-layer chromatography (TLC) to achieve good separation.
-
Fractional Crystallization: If chromatography is not feasible on a large scale, fractional crystallization from a suitable solvent system may be an option. This will require careful optimization of the solvent and temperature profile.
-
Analytical Monitoring: Utilize analytical techniques like HPLC and GC to monitor the purity of different fractions during purification.[1]
-
Issue 3: Reaction Stalls or Proceeds Very Slowly
-
Symptom: Reaction monitoring (e.g., by TLC or HPLC) shows a significant amount of starting material or monobrominated intermediates even after an extended reaction time.
-
Potential Cause: Insufficient amount of brominating agent, low reaction temperature, or poor mixing in a large-scale reactor.
-
Recommended Action:
-
Verify Reagent Stoichiometry: Ensure that the correct molar equivalents of the brominating agent have been added.
-
Gradual Temperature Increase: If the reaction is too slow at a low temperature, a controlled, gradual increase in temperature can be implemented while carefully monitoring for the formation of byproducts.
-
Improve Agitation: In a scale-up setting, ensure that the reactor's agitation is sufficient to maintain a homogeneous mixture of reactants, especially if the reaction involves multiple phases.
-
Experimental Protocols
Key Experiment: Scale-up Synthesis of this compound
This protocol is a generalized procedure based on common methods for brominating anilines at a larger scale, incorporating safety and environmental considerations.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (mol) | Quantity (g) |
| 2-(Trifluoromethyl)aniline | 161.12 | 1.0 | 161.12 |
| Sodium Bromide (NaBr) | 102.89 | 2.2 | 226.36 |
| Hydrogen Peroxide (30% w/w aq.) | 34.01 | 2.5 | 283.42 |
| Dichloromethane (DCM) | 84.93 | - | 800 mL |
| Water | 18.02 | - | 800 mL |
| Sodium Thiosulfate (for quenching) | 158.11 | - | As needed |
| Anhydrous Magnesium Sulfate (for drying) | 120.37 | - | As needed |
Procedure:
-
Reaction Setup: In a well-ventilated fume hood, charge a 5 L three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer with 2-(trifluoromethyl)aniline (1.0 mol), sodium bromide (2.2 mol), dichloromethane (800 mL), and water (800 mL).
-
Cooling: Cool the stirred mixture to 0-5 °C using an ice bath.
-
Addition of Hydrogen Peroxide: Slowly add 30% hydrogen peroxide (2.5 mol) dropwise via the dropping funnel over 2-3 hours, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 4-6 hours, or until reaction completion is confirmed by TLC or HPLC analysis.
-
Quenching: Cool the reaction mixture back to 0-5 °C and slowly add a saturated aqueous solution of sodium thiosulfate to quench any unreacted bromine until the orange color of the organic layer dissipates.
-
Work-up: Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 200 mL). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine (2 x 300 mL), dry over anhydrous magnesium sulfate, and filter.
-
Concentration: Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., heptane/ethyl acetate) to yield this compound as a solid.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for the synthesis of this compound.
References
- 1. 2-Bromo-3,5-bis(trifluoromethyl)aniline | High Purity [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. CN103570566A - Method for preparing 2,6-dibromo-4-trifluoromethoxyaniline - Google Patents [patents.google.com]
- 4. CN106631839B - A kind of preparation method of thifuramide key intermediate-2,6-dibromo-4-(trifluoromethoxy)aniline - Google Patents [patents.google.com]
Technical Support Center: Troubleshooting Reactions with 2,4-Dibromo-6-(trifluoromethyl)aniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,4-Dibromo-6-(trifluoromethyl)aniline. The information is presented in a question-and-answer format to directly address common issues encountered during chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when using this compound in cross-coupling reactions?
A1: The primary challenges stem from the electronic and steric properties of the molecule. The trifluoromethyl group is strongly electron-withdrawing, which deactivates the aromatic ring towards oxidative addition in palladium-catalyzed cross-coupling reactions. This can lead to sluggish or incomplete reactions. Additionally, the presence of two bromine atoms and a trifluoromethyl group in ortho and para positions to the amine can present steric hindrance, influencing catalyst and substrate approach.
Q2: Which bromine is more reactive in a selective mono-substitution reaction?
A2: In polyhalogenated arenes, the site of reaction is influenced by both electronic and steric factors. For this compound, the bromine at the 4-position is generally more susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions. This is due to the lesser steric hindrance compared to the bromine at the 2-position, which is flanked by the bulky trifluoromethyl group and the aniline. However, achieving high selectivity can be challenging and is highly dependent on the specific reaction conditions, including the choice of catalyst, ligand, and solvent.[1][2][3][4]
Q3: What are common side reactions to look out for?
A3: Common side reactions in Suzuki-Miyaura and Buchwald-Hartwig reactions with this substrate include:
-
Dehalogenation: Replacement of one or both bromine atoms with a hydrogen atom.[5]
-
Homocoupling: Dimerization of the boronic acid (in Suzuki reactions) or the aniline (in Buchwald-Hartwig reactions).[6][7]
-
Protodeborylation: Cleavage of the C-B bond of the boronic acid before transmetalation.
-
Double substitution: Reaction at both bromine positions when mono-substitution is desired.
Q4: How can I purify the final product?
A4: Purification of substituted aniline derivatives is typically achieved using column chromatography on silica gel.[8] The choice of eluent will depend on the polarity of the product. A gradient of ethyl acetate in hexanes is a common starting point. In some cases, recrystallization can also be an effective purification method. For complex mixtures or to isolate isomers, High-Performance Liquid Chromatography (HPLC) may be necessary.[9][10][11][12]
Troubleshooting Guides
Issue 1: Low or No Yield in Suzuki-Miyaura Coupling
Question: I am attempting a Suzuki-Miyaura coupling with this compound and an arylboronic acid, but I am observing very low conversion to the desired product. What are the likely causes and how can I improve the yield?
Answer: Low yields in Suzuki-Miyaura couplings with this substrate are common due to its electron-deficient nature. Here is a systematic approach to troubleshooting:
Potential Causes & Solutions
| Potential Cause | Recommended Action |
| Inactive Catalyst | Use a fresh batch of palladium catalyst and ensure it has been stored under an inert atmosphere. Consider using a pre-catalyst for more reliable generation of the active Pd(0) species. |
| Inappropriate Ligand | For electron-deficient aryl bromides, bulky and electron-rich phosphine ligands such as SPhos, XPhos, or Buchwald's biaryl phosphine ligands are often more effective than standard ligands like PPh₃.[6] |
| Weak Base | A strong base is often required for the transmetalation step with electron-deficient substrates. Consider using stronger bases like K₃PO₄ or Cs₂CO₃ instead of weaker bases like Na₂CO₃. |
| Solvent Choice | The choice of solvent can significantly impact the reaction. Aprotic polar solvents like dioxane, DMF, or toluene are commonly used. Ensure the solvent is anhydrous and degassed. |
| Low Reaction Temperature | Due to the deactivated nature of the substrate, higher reaction temperatures (e.g., 80-110 °C) may be necessary to drive the reaction to completion. |
| Boronic Acid Instability | Boronic acids can be prone to decomposition. Use fresh, high-quality boronic acid or consider using a more stable boronate ester (e.g., a pinacol ester).[5] |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
In an oven-dried Schlenk flask, combine this compound (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), and the base (e.g., K₃PO₄, 2.0-3.0 eq.).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand (if not using a pre-catalyst).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous, degassed solvent (e.g., dioxane/water 4:1) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Troubleshooting Workflow for Low-Yield Suzuki Coupling
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups [escholarship.org]
- 5. Yoneda Labs [yonedalabs.com]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Separation of Aniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. researchgate.net [researchgate.net]
- 12. documents.thermofisher.com [documents.thermofisher.com]
Validation & Comparative
A Comparative Analysis of 2,4-Dibromo-6-(trifluoromethyl)aniline and 2,6-dibromo-4-(trifluoromethyl)aniline for Researchers and Drug Development Professionals
This guide provides a detailed, data-driven comparison of the chemical isomers 2,4-Dibromo-6-(trifluoromethyl)aniline and 2,6-dibromo-4-(trifluoromethyl)aniline. As structural isomers, these compounds share the same molecular formula but differ in the substitution pattern on the aniline ring. This structural variance can significantly influence their chemical reactivity, biological activity, and suitability for various applications in research and development.
This document outlines their physical and chemical properties, spectroscopic data, synthesis protocols, and known applications to assist researchers, scientists, and drug development professionals in selecting the appropriate isomer for their specific needs.
Logical Flow of Comparison
Caption: Logical workflow for the comparative analysis of the two aniline isomers.
Physical and Chemical Properties
The positional differences of the bromo and trifluoromethyl substituents on the aniline ring result in distinct physical and chemical properties. These are summarized in the table below.
| Property | This compound | 2,6-dibromo-4-(trifluoromethyl)aniline |
| CAS Number | Not available | 72678-19-4[1][2][3] |
| Molecular Formula | C₇H₄Br₂F₃N[1][2] | C₇H₄Br₂F₃N[1][2] |
| Molecular Weight | 318.92 g/mol | 318.92 g/mol [2] |
| Appearance | - | White to cream or pale yellow crystals or crystalline powder[1] |
| Melting Point | - | 36-41 °C[1] |
| IUPAC Name | This compound | 2,6-dibromo-4-(trifluoromethyl)aniline[1] |
| SMILES | Nc1c(Br)cc(Br)cc1C(F)(F)F | Nc1c(Br)cc(cc1Br)C(F)(F)F[1] |
| InChI Key | - | DRSMEHXBOXHXDX-UHFFFAOYSA-N[1] |
Spectroscopic Data Comparison
| Spectroscopic Data | This compound (Predicted) | 2,6-dibromo-4-(trifluoromethyl)aniline (Predicted) |
| ¹H NMR | The two aromatic protons would appear as distinct signals, likely doublets, due to their different chemical environments. The amine protons would appear as a broad singlet. | The two aromatic protons are chemically equivalent and would appear as a singlet. The amine protons would also be a broad singlet. |
| ¹³C NMR | Seven distinct signals would be expected, one for each carbon atom in the molecule, including the trifluoromethyl carbon. | Due to symmetry, only five distinct carbon signals would be expected: one for the two equivalent aromatic carbons bearing bromine, one for the two equivalent aromatic carbons adjacent to the amine, one for the carbon with the trifluoromethyl group, one for the carbon with the amine group, and one for the trifluoromethyl carbon. |
| IR Spectroscopy | Characteristic peaks would include N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-N stretching (around 1250-1350 cm⁻¹), C-Br stretching (in the fingerprint region), and strong C-F stretching bands (around 1100-1300 cm⁻¹). | Similar characteristic peaks to its isomer would be present, with potential minor shifts in wavenumbers due to the different substitution pattern. |
| Mass Spectrometry | The molecular ion peak would be observed at m/z 319 (for the most abundant isotopes). A characteristic isotopic pattern for two bromine atoms (M, M+2, M+4 in a 1:2:1 ratio) would be expected. | The mass spectrum would be very similar to its isomer, with the same molecular ion peak and isotopic pattern for two bromine atoms. Fragmentation patterns might differ slightly. |
Synthesis Pathways
The synthesis of these compounds typically involves the bromination of the corresponding trifluoromethylaniline precursor. The directing effects of the amino and trifluoromethyl groups play a crucial role in determining the final product.
Synthesis of this compound
A plausible synthetic route would involve the direct bromination of 2-(trifluoromethyl)aniline. The amino group is a strong activating ortho-, para-director, while the trifluoromethyl group is a deactivating meta-director. Bromination would likely occur at the positions para and ortho to the amino group, leading to the desired product.
Synthesis of 2,6-dibromo-4-(trifluoromethyl)aniline
This isomer is synthesized by the bromination of 4-(trifluoromethyl)aniline. The amino group directs the incoming bromine electrophiles to the ortho positions.
Caption: General synthesis pathway for 2,6-dibromo-4-(trifluoromethyl)aniline.
Applications and Biological Activity
Halogenated and trifluoromethyl-substituted anilines are important building blocks in the synthesis of pharmaceuticals and agrochemicals.[4] The trifluoromethyl group can enhance metabolic stability and bioavailability of drug candidates.[5]
-
This compound : Due to its structure, this isomer could serve as a precursor for compounds where substitution at the 1, 3, and 5 positions of the aniline ring is desired.
-
2,6-dibromo-4-(trifluoromethyl)aniline : This compound is a known intermediate in the synthesis of various biologically active molecules. For example, similar structures are used in the development of insecticides.[6] The substitution pattern makes the amine less nucleophilic and provides steric hindrance, which can be advantageous in certain synthetic transformations.
Some trifluoro-anilines have demonstrated antibacterial and antibiofilm properties.[5] For instance, studies on other aniline derivatives have shown efficacy against bacteria like Vibrio parahaemolyticus.[5] This suggests that both this compound and 2,6-dibromo-4-(trifluoromethyl)aniline could be investigated for similar biological activities.
Experimental Protocols
Below are representative experimental protocols for the synthesis of these types of compounds.
Protocol 1: Synthesis of 2,6-dibromo-4-(trifluoromethyl)aniline via Electrophilic Bromination
This protocol is based on general methods for the bromination of anilines.[7][8]
Materials:
-
4-(Trifluoromethyl)aniline
-
Glacial Acetic Acid
-
Bromine
-
Ice bath
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Beaker
-
Buchner funnel and filter paper
Procedure:
-
In a conical flask, dissolve 0.1 mol of 4-(trifluoromethyl)aniline in a sufficient amount of glacial acetic acid.
-
Cool the flask in an ice bath with continuous stirring.
-
Slowly add 0.22 mol of bromine dissolved in glacial acetic acid dropwise from a dropping funnel. Maintain the temperature below 10 °C.
-
After the addition is complete, continue stirring for another hour at room temperature.
-
Pour the reaction mixture into a beaker containing cold water.
-
The crude 2,6-dibromo-4-(trifluoromethyl)aniline will precipitate out.
-
Collect the precipitate by vacuum filtration using a Buchner funnel and wash with cold water.
-
Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the purified product.
-
Dry the purified crystals and determine the melting point and yield.
Protocol 2: General Synthesis of a Dibromo-Trifluoromethylaniline Derivative
This protocol is adapted from a patented method for a similar compound.[9]
Materials:
-
A trifluoromethylaniline precursor
-
An appropriate solvent (e.g., water or a mixed solvent system)
-
Bromine
-
Hydrogen Peroxide (as an oxidizing agent to regenerate bromine from HBr byproduct)
-
Reaction vessel with stirring and temperature control
Procedure:
-
Charge the reaction vessel with the trifluoromethylaniline precursor and the chosen solvent.
-
Begin stirring and control the temperature of the mixture.
-
Sequentially and slowly add bromine and hydrogen peroxide to the reaction mixture. The molar ratio of aniline to bromine to hydrogen peroxide should be carefully controlled (e.g., 1:1.0-1.1:1.3-1.5).[9]
-
After the addition, allow the reaction to proceed for a specified time until completion, which can be monitored by techniques like TLC or GC.
-
Upon completion, the reaction mixture is filtered.
-
The collected solid (the crude product) is washed and then dried.
-
The filtrate can potentially be recycled for subsequent batches.[9]
-
The dried product is then analyzed for purity (e.g., by HPLC) and the yield is calculated.[10]
Conclusion
This compound and 2,6-dibromo-4-(trifluoromethyl)aniline, while being isomers, exhibit notable differences in their physical properties and are synthesized from different precursors. The choice between these two compounds will largely depend on the desired substitution pattern for the final target molecule in a synthetic scheme. The 2,6-dibromo isomer is more well-documented and commercially available, making it a more readily accessible starting material for many applications. Further research into the biological activities of both isomers could reveal novel applications in drug discovery and agrochemical development.
References
- 1. 2,6-Dibromo-4-(trifluoromethyl)aniline, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 2. 72678-19-4|2,6-Dibromo-4-(trifluoromethyl)aniline|BLD Pharm [bldpharm.com]
- 3. 2,6-Dibromo-4-(trifluoromethyl)aniline, 97% | Fisher Scientific [fishersci.ca]
- 4. chemimpex.com [chemimpex.com]
- 5. Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species | MDPI [mdpi.com]
- 6. US7777079B2 - Preparation method of 2, 6-dichlor-4-trifluoromethyl aniline - Google Patents [patents.google.com]
- 7. scribd.com [scribd.com]
- 8. youtube.com [youtube.com]
- 9. CN102491910A - Method for synthesizing 2,6-dibromo-4-(trifluoromethoxy) aniline by water-phase method - Google Patents [patents.google.com]
- 10. 2,6-Dibromo-4-(trifluoromethoxy)aniline | 88149-49-9 [chemicalbook.com]
Uncharted Territory: The Biological Potential of 2,4-Dibromo-6-(trifluoromethyl)aniline Derivatives Awaits Exploration
Despite the promising pharmacological profiles of halogenated and trifluoromethyl-containing compounds in drug discovery, a comprehensive biological evaluation of derivatives stemming directly from 2,4-Dibromo-6-(trifluoromethyl)aniline remains a largely unexplored scientific frontier. Extensive searches of available scientific literature have not yielded specific studies detailing the synthesis and subsequent biological testing of compounds directly derived from this particular starting material. This guide, therefore, serves to highlight the significant potential of this compound class, drawing comparisons from structurally related molecules and outlining the necessary experimental frameworks for their future evaluation.
Researchers, scientists, and drug development professionals are constantly seeking novel molecular scaffolds to address pressing therapeutic needs, particularly in oncology and infectious diseases. The unique combination of bromine atoms and a trifluoromethyl group on an aniline ring suggests that derivatives of this compound could exhibit potent and selective biological activities. The lipophilicity and metabolic stability often conferred by trifluoromethyl groups, coupled with the diverse reactivity of brominated aromatics, make this an attractive, yet unharnessed, starting point for chemical library synthesis.
The Promise of Structurally Related Compounds: A Glimpse into Potential Activities
While direct data is absent, the biological activities of analogous compounds provide a strong rationale for investigating derivatives of this compound.
Anticancer Potential: The trifluoromethyl group is a well-established pharmacophore in numerous anticancer agents. For instance, studies on 5-(trifluoromethyl)-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives have demonstrated their potential as antiproliferative agents against various human cancer cell lines.[1] Similarly, dibromotyrosine analogues have shown promise as inhibitors of prostate cancer cell proliferation and migration.[2] These findings suggest that novel compounds derived from this compound could be valuable candidates for anticancer drug discovery programs.
Antimicrobial Efficacy: The presence of both trifluoromethyl and bromo substituents on an aniline core points towards a strong potential for antimicrobial activity. Research on trifluoro-anilines has revealed their efficacy against pathogenic bacteria, including Vibrio parahaemolyticus and Vibrio harveyi.[3][4] Specifically, compounds like 4-amino-3-chloro-5-nitrobenzotrifluoride and 2-iodo-4-trifluoromethylaniline have demonstrated significant antibacterial and antibiofilm properties.[3][4] Furthermore, highly brominated compounds isolated from marine organisms have exhibited potent antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA).[5] This collective evidence strongly supports the hypothesis that derivatives of this compound could yield novel and effective antimicrobial agents.
A Roadmap for Future Investigation: Proposed Experimental Protocols
To unlock the therapeutic potential of this compound class, a systematic biological evaluation is paramount. The following experimental protocols are proposed as a foundational framework for researchers.
Table 1: Comparative Anticancer Activity of Hypothetical Derivatives
| Compound ID | Target Cell Line | IC50 (µM) | Alternative Compound | Alternative IC50 (µM) |
| DBTA-D1 | MCF-7 (Breast) | Data to be determined | Doxorubicin | Reference Value |
| DBTA-D2 | A549 (Lung) | Data to be determined | Cisplatin | Reference Value |
| DBTA-D3 | PC-3 (Prostate) | Data to be determined | Enzalutamide | Reference Value |
| DBTA-D4 | HCT116 (Colon) | Data to be determined | 5-Fluorouracil | Reference Value |
Table 2: Comparative Antimicrobial Activity of Hypothetical Derivatives
| Compound ID | Target Microorganism | MIC (µg/mL) | Alternative Compound | Alternative MIC (µg/mL) |
| DBTA-D5 | S. aureus (MRSA) | Data to be determined | Vancomycin | Reference Value |
| DBTA-D6 | E. coli | Data to be determined | Ciprofloxacin | Reference Value |
| DBTA-D7 | P. aeruginosa | Data to be determined | Meropenem | Reference Value |
| DBTA-D8 | C. albicans | Data to be determined | Fluconazole | Reference Value |
Experimental Methodologies
1. In Vitro Cytotoxicity Assay (MTT Assay):
-
Cell Culture: Human cancer cell lines (e.g., MCF-7, A549, PC-3, HCT116) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. The following day, cells are treated with serial dilutions of the synthesized compounds (and a positive control, e.g., Doxorubicin) for 48-72 hours.
-
MTT Staining: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours. The resulting formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).
-
Data Analysis: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.
2. Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution):
-
Bacterial/Fungal Strains: Standard strains of pathogenic bacteria (e.g., S. aureus, E. coli, P. aeruginosa) and fungi (e.g., C. albicans) are used.
-
Compound Preparation: The synthesized compounds are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in cation-adjusted Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi) in 96-well microtiter plates.
-
Inoculation: A standardized inoculum of the microorganism is added to each well.
-
Incubation: The plates are incubated at 37°C for 18-24 hours (for bacteria) or at 35°C for 24-48 hours (for fungi).
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Visualizing the Path Forward: Conceptual Frameworks
While specific signaling pathways impacted by these novel derivatives are yet to be elucidated, we can conceptualize the experimental workflows and logical relationships that will guide their discovery and development.
Caption: A conceptual workflow for the synthesis and biological evaluation of novel derivatives.
Caption: The logical basis for investigating derivatives of the starting material.
References
- 1. Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. 6-Bromoindolglyoxylamido derivatives as antimicrobial agents and antibiotic enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
The Untapped Potential of 2,4-Dibromo-6-(trifluoromethyl)aniline Analogs: A Comparative Guide for Drug Discovery
For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds with promising biological activity is perpetual. The 2,4-Dibromo-6-(trifluoromethyl)aniline core represents a synthetically accessible and intriguing starting point for the development of new therapeutic agents. While comprehensive structure-activity relationship (SAR) studies on its direct analogs are not extensively published, an analysis of its constituent features, in the context of known bioactive molecules, provides a compelling rationale for its exploration.
This guide offers a comparative analysis of the this compound scaffold, highlighting its potential in medicinal chemistry. By dissecting the roles of its key structural motifs—the aniline core, bromine substituents, and the trifluoromethyl group—we can infer potential biological activities and guide the design of future analog libraries.
Decoding the Scaffold: Predicted Structure-Activity Relationships
The this compound molecule is richly decorated with functional groups that are known to influence the pharmacokinetic and pharmacodynamic properties of drug candidates. The interplay of these groups suggests a high potential for developing potent and selective modulators of various biological targets.
| Structural Feature | Position | Predicted Influence on Biological Activity | Rationale |
| Aniline Core | - | Serves as a versatile scaffold for further chemical modification. The amino group can act as a hydrogen bond donor and a key site for derivatization to explore different chemical spaces. | The aniline moiety is a common feature in a vast number of approved drugs, highlighting its utility in establishing crucial interactions with biological targets.[1][2] |
| Bromine Atoms | C2, C4 | Can act as bulky substituents to probe steric pockets in binding sites. They increase lipophilicity, potentially enhancing membrane permeability. The bromine atoms can also participate in halogen bonding, a specific and directional non-covalent interaction that can contribute to binding affinity. | Halogenated aromatic compounds are prevalent in agrochemicals and pharmaceuticals. The "heavy atom" effect of bromine can also influence the photostability of the molecule, as seen in the photolysis of the drug ambroxol, which contains a 2,4-dibromoaniline moiety.[3] |
| Trifluoromethyl Group | C6 | Acts as a strong electron-withdrawing group, which can significantly alter the pKa of the aniline nitrogen and the overall electronic properties of the aromatic ring. This can impact binding interactions and metabolic stability. The CF3 group is also a bioisostere of a methyl group but is more lipophilic and metabolically stable, often leading to improved pharmacokinetic profiles. | The incorporation of trifluoromethyl groups is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity.[4] Studies on other trifluoromethylaniline derivatives have shown significant antibacterial and antibiofilm activity.[5] |
Potential Therapeutic Applications
Based on the known biological activities of similarly substituted aniline derivatives, analogs of this compound could be explored for a variety of therapeutic applications:
-
Antimicrobial Agents: The presence of both halogens and a trifluoromethyl group on the aniline scaffold is a hallmark of some potent antimicrobial compounds.[5] Systematic exploration of different substituents on the aniline nitrogen could lead to the discovery of novel antibacterial or antifungal agents.
-
Agrochemicals: Halogenated and trifluoromethyl-containing aromatics are frequently used in the development of herbicides and pesticides.[6] The this compound scaffold could serve as a foundation for new crop protection agents.
-
Kinase Inhibitors: The aniline core is a key component of many kinase inhibitors, where it often forms a crucial hydrogen bond with the hinge region of the kinase domain. The substituents on the ring can be tailored to achieve selectivity and potency.
Experimental Protocols for Analog Synthesis and Evaluation
To explore the SAR of this compound analogs, a systematic synthetic and biological evaluation workflow is necessary.
General Synthetic Strategy
A common method for generating a library of analogs would involve the derivatization of the aniline nitrogen. This can be achieved through various reactions, such as:
-
Acylation: Reaction with acyl chlorides or anhydrides to form amides.
-
Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.
-
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines.
-
Buchwald-Hartwig Amination: Palladium-catalyzed cross-coupling with aryl halides or triflates to form diarylamines.
In Vitro Biological Screening
Once a library of analogs is synthesized, a tiered screening approach can be employed to identify promising candidates.
-
Primary Screening: High-throughput screening against a panel of relevant biological targets (e.g., a panel of bacterial strains, a kinase panel).
-
Dose-Response Studies: Determination of IC50 or EC50 values for active compounds to quantify their potency.
-
Selectivity Profiling: Testing active compounds against a panel of related off-targets to assess their selectivity.
-
Mechanism of Action Studies: Further biochemical and cellular assays to elucidate the mechanism by which the active compounds exert their effects.
Visualizing the Path Forward
To conceptualize the discovery process for novel bioactive compounds based on the this compound scaffold, the following workflow can be envisioned.
References
- 1. 2,6-Dibromo-4-(trifluoromethyl)aniline, 97% | Fisher Scientific [fishersci.ca]
- 2. 2-Bromo-6-iodo-4-(trifluoromethyl)aniline | C7H4BrF3IN | CID 26986264 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Aquatic photolysis of the pharmaceutical ambroxol: The role of 2,4-dibromoaniline chromophore and heavy atom effect of bromine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
comparative study of catalysts for Suzuki coupling of dibromoanilines
A Comparative Guide to Catalysts for Suzuki-Miyaura Coupling of Dibromoanilines
For researchers, scientists, and drug development professionals, the selective functionalization of dibromoanilines via the Suzuki-Miyaura cross-coupling reaction is a critical step in the synthesis of complex nitrogen-containing molecules, including pharmaceuticals and functional materials. The choice of catalyst is paramount for achieving high yields, controlling selectivity between mono- and di-arylation, and ensuring broad substrate scope. This guide provides a comparative analysis of various palladium-based catalyst systems for the Suzuki coupling of dibromoanilines, supported by experimental data.
Introduction to Suzuki-Miyaura Coupling of Dibromoanilines
Dibromoanilines offer two reactive sites for cross-coupling, enabling either sequential, site-selective functionalization or symmetrical diarylation. The relative reactivity of the two bromine atoms can be influenced by their positions on the aniline ring, steric hindrance, and electronic effects. The catalyst system, comprising a palladium precursor and a ligand, plays a crucial role in modulating the reactivity and selectivity of the transformation. Key steps in the catalytic cycle—oxidative addition, transmetalation, and reductive elimination—are all influenced by the choice of catalyst.
Comparative Performance of Palladium Catalysts
The efficiency of the Suzuki-Miyaura coupling of dibromoanilines is highly dependent on the catalyst system. Below is a summary of the performance of different palladium catalysts, highlighting the impact of ligands and reaction conditions on yield and selectivity.
Ligand-Free Palladium Acetate System
A simple and cost-effective approach involves the use of palladium acetate without an external phosphine ligand. This system has proven effective for the double Suzuki coupling of certain dibromoanilines.
Table 1: Suzuki-Miyaura Coupling of 2,6-Dibromoanilines with Arylboronic Acids using Pd(OAc)₂
| Entry | Dibromoaniline Substrate | Arylboronic Acid | Yield (%) |
| 1 | 2,6-Dibromo-4-nitroaniline | 4-Methylphenylboronic acid | 95 |
| 2 | 2,6-Dibromo-4-nitroaniline | 4-Methoxyphenylboronic acid | 94 |
| 3 | 2,6-Dibromo-4-nitroaniline | 4-Fluorophenylboronic acid | 96 |
| 4 | 2,6-Dibromo-4-nitroaniline | 2,4-Difluorophenylboronic acid | 93 |
| 5 | 2,6-Dibromoaniline | Phenylboronic acid | 92 |
| 6 | 2,6-Dibromoaniline | 4-Methylphenylboronic acid | 94 |
| 7 | 2,6-Dibromoaniline | 4-Methoxyphenylboronic acid | 93 |
Reaction Conditions: Dibromoaniline (1 mmol), arylboronic acid (2.2 mmol), Pd(OAc)₂ (0.5 mol%), K₂CO₃ (2.0 mmol), DMF/H₂O (10:1, 3 mL), 80 °C, 0.5-1 h.
The data indicates that the ligand-free Pd(OAc)₂ system is highly efficient for the diarylation of electron-deficient (2,6-dibromo-4-nitroaniline) and electron-neutral (2,6-dibromoaniline) substrates, affording excellent yields in short reaction times.
Modern Phosphine Ligand-Based Catalysts
For more challenging substrates or when control over selectivity is required, modern phosphine ligands, such as the Buchwald ligands (e.g., SPhos, XPhos) and cataCXium® A, are often employed. While direct comparative data for a range of dibromoanilines is limited, studies on structurally similar ortho-bromoanilines provide valuable insights into catalyst performance.
Table 2: Comparison of Palladium Catalysts for the Suzuki-Miyaura Coupling of an Unprotected ortho-Bromoaniline
| Entry | Catalyst / Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | Pd₂(dba)₃ / cataCXium® A | Cs₂CO₃ | Dioxane/H₂O | 80 | 51 |
| 2 | Pd₂(dba)₃ / cataCXium® A | Cs₂CO₃ | 2-MeTHF | 80 | 95 |
| 3 | Pd(dppf)Cl₂ | Cs₂CO₃ | 2-MeTHF | 80 | <5 |
| 4 | Pd(PPh₃)₄ | Cs₂CO₃ | 2-MeTHF | 80 | <5 |
| 5 | Pd(OAc)₂ / SPhos | Cs₂CO₃ | 2-MeTHF | 80 | <5 |
| 6 | Pd(OAc)₂ / XPhos | Cs₂CO₃ | 2-MeTHF | 80 | <5 |
Reaction Conditions: ortho-bromoaniline substrate (1 equiv), boronic ester (2 equiv), catalyst (10 mol% Pd), base (3 equiv), solvent (0.1 M), time not specified.[1]
This comparison highlights the dramatic effect of the ligand and catalyst precursor on the reaction outcome. The preformed cataCXium® A palladacycle (G3) was uniquely effective for the coupling of this challenging substrate, while common catalysts like Pd(dppf)Cl₂, Pd(PPh₃)₄, and systems with SPhos and XPhos were ineffective under these conditions.[1] This suggests that for sterically hindered or electronically challenging dibromoanilines, specialized palladacycles may be superior.
Experimental Protocols
Detailed methodologies for representative Suzuki-Miyaura cross-coupling reactions of dibromoanilines are provided below.
General Procedure for Double Suzuki-Miyaura Coupling with Pd(OAc)₂
To a solution of the dibromoaniline (1.0 mmol) in a mixture of DMF (2.7 mL) and H₂O (0.3 mL) were added the arylboronic acid (2.2 mmol), K₂CO₃ (2.0 mmol), and Pd(OAc)₂ (0.005 mmol, 0.5 mol%). The reaction mixture was stirred at 80 °C for the time indicated in Table 1. After completion of the reaction (monitored by TLC), the mixture was cooled to room temperature, diluted with water, and extracted with ethyl acetate. The combined organic layers were washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The residue was purified by column chromatography on silica gel to afford the desired diarylated aniline.
General Procedure for Suzuki-Miyaura Coupling with a Preformed Palladacycle
In a glovebox, a vial was charged with the ortho-bromoaniline substrate (0.1 mmol, 1.0 equiv), the boronic ester (0.2 mmol, 2.0 equiv), cataCXium® A Pd G3 (0.01 mmol, 10 mol%), and Cs₂CO₃ (0.3 mmol, 3.0 equiv). 2-MeTHF (1.0 mL) was added, and the vial was sealed. The reaction mixture was heated to 80 °C and stirred for the required time. After cooling, the reaction mixture was diluted with ethyl acetate and filtered through a pad of Celite. The filtrate was concentrated, and the residue was purified by flash chromatography to yield the product.[1]
Visualizing the Process
To further clarify the experimental and mechanistic aspects, the following diagrams are provided.
References
Efficacy of Novel Trifluoromethyl-Containing Herbicides Compared to Commercial Standards: A Comparative Guide
While specific research on herbicides derived directly from 2,4-Dibromo-6-(trifluoromethyl)aniline is not publicly available, this guide provides a comparative analysis of other novel herbicides containing the critical trifluoromethyl moiety and their efficacy against established commercial standards. This information is intended for researchers, scientists, and professionals in the field of drug and herbicide development to illustrate the evaluation process and potential of this chemical class.
The inclusion of a trifluoromethyl group in herbicide candidates is a key strategy in modern agrochemical research, often enhancing metabolic stability and target binding affinity. This guide summarizes quantitative efficacy data, details experimental protocols for herbicidal activity assessment, and visualizes the typical workflow for such evaluations.
Quantitative Efficacy Comparison
The following tables present a summary of the herbicidal efficacy of representative novel trifluoromethyl-containing compounds against various weed species, benchmarked against commercial herbicides. The data is extracted from peer-reviewed studies and presented to facilitate a clear comparison of potency.
Table 1: Post-emergence Herbicidal Activity of α-Trifluoroanisole Derivatives vs. Fomesafen
| Compound | Target Weed | ED50 (g a.i./ha) | IC50 (nM) |
| Novel Compound 7a | Abutilon theophrasti (Velvetleaf) | 13.32 | 9.4 |
| Amaranthus retroflexus (Redroot Pigweed) | 5.48 | ||
| Fomesafen (Commercial Standard) | Abutilon theophrasti (Velvetleaf) | 36.39 | 110.5 |
| Amaranthus retroflexus (Redroot Pigweed) | 10.09 |
ED50: The dose required to cause a 50% reduction in plant growth. IC50: The concentration required to inhibit the target enzyme (in this case, Nicotiana tabacum protoporphyrinogen oxidase - NtPPO) by 50%.
Table 2: Herbicidal Activity of Pyrido[2,3-d]pyrimidine Derivatives against Bentgrass
| Compound | Target Weed | Inhibition Rate at 1 mM |
| Novel Compound 2o | Agrostis stolonifera (Bentgrass) | Same as commercial controls |
| Clomazone (Commercial Standard) | Agrostis stolonifera (Bentgrass) | Positive Control |
| Flumioxazin (Commercial Standard) | Agrostis stolonifera (Bentgrass) | Positive Control |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of the novel herbicides.
Greenhouse Bioassay for Post-Emergence Herbicidal Activity
This protocol is a standard method for evaluating the efficacy of herbicides when applied to emerged weeds.
-
Plant Cultivation : Seeds of target weed species (e.g., Abutilon theophrasti, Amaranthus retroflexus, Digitaria sanguinalis, Setaria viridis) are sown in plastic pots containing a sterilized soil mix. The plants are grown in a greenhouse under controlled conditions (e.g., 25±2°C, 14-hour photoperiod).
-
Herbicide Application : The test compounds and commercial standards are formulated as emulsifiable concentrates. When the weeds reach the 2-3 leaf stage, the herbicide formulations are applied using a laboratory sprayer calibrated to deliver a specific volume (e.g., 450 L/ha).
-
Efficacy Assessment : The herbicidal effect is visually assessed at specified intervals (e.g., 1, 3, 7, 14, and 21 days after treatment) on a scale of 0 (no effect) to 100 (complete death). At the end of the experiment, the fresh weight of the aerial parts of the plants is measured.
-
Data Analysis : The fresh weight data is used to calculate the median effective dose (ED50) using a suitable statistical model.
In Vitro Enzyme Inhibition Assay (Protoporphyrinogen Oxidase - PPO)
This assay determines the direct inhibitory effect of the compounds on the target enzyme.
-
Enzyme Extraction : Protoporphyrinogen oxidase (PPO) is extracted and purified from a suitable source, such as etiolated seedlings of Nicotiana tabacum.
-
Assay Procedure : The enzymatic reaction is initiated by adding the substrate (protoporphyrinogen IX) to a reaction mixture containing the purified enzyme and various concentrations of the test compound or commercial standard.
-
Measurement : The activity of the enzyme is determined by spectrophotometrically measuring the rate of formation of the product, protoporphyrin IX.
-
Data Analysis : The half-maximal inhibitory concentration (IC50) is calculated by plotting the enzyme inhibition against the logarithm of the inhibitor concentration.
Visualizing the Experimental Workflow
The following diagram illustrates a typical workflow for the screening and evaluation of novel herbicidal compounds.
In Vitro Biological Activities of 2,4-Dibromo-6-(trifluoromethyl)aniline Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vitro biological activities of aniline derivatives structurally related to 2,4-Dibromo-6-(trifluoromethyl)aniline. Due to a lack of publicly available experimental data for this compound itself, this document focuses on the anticancer and antimicrobial properties of analogous compounds featuring trifluoromethyl and bromo substitutions. The presented data, compiled from various studies, offers a valuable resource for researchers engaged in the discovery and development of novel therapeutics.
Anticancer Activity of Trifluoromethyl and Bromo-Substituted Aniline Analogs
The in vitro cytotoxic activity of several aniline derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀), representing the concentration of a compound required to inhibit 50% of cell growth, is a standard metric for cytotoxicity. The following tables summarize the IC₅₀ values for various trifluoromethyl- and bromo-substituted aniline derivatives.
Table 1: Comparative Cytotoxicity (IC₅₀ in µM) of Trifluoromethyl-Aniline Derivatives in Cancer Cell Lines
| Compound ID | Cancer Cell Line | IC₅₀ (µM) |
| 7-Chloro-3-phenyl-5-(trifluoromethyl)[1]thiazolo[4,5-d]pyrimidine-2(3H)-thione (3b) | A375 (Melanoma) | 25.4 |
| C32 (Melanoma) | 24.4 | |
| DU145 (Prostate) | 27.8 | |
| 2-substituted aniline pyrimidine derivative (18c) | HepG2 (Liver) | >50 |
| MDA-MB-231 (Breast) | 18.5 | |
| HCT116 (Colon) | 33.6 | |
| 4-anilinoquinazoline derivative (8a) | A431 (Skin Carcinoma) | 2.62 |
Note: The data presented is for structurally related compounds and not for this compound.
Antimicrobial Activity of Halogenated Aniline Derivatives
Several halogenated aniline derivatives have demonstrated promising antimicrobial and antibiofilm activities against a range of pathogens. The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Table 2: Comparative Antimicrobial Activity (MIC in µg/mL) of Halogenated Aniline Derivatives
| Compound ID | Microorganism | MIC (µg/mL) |
| 2-iodo-4-trifluoromethylaniline (ITFMA) | Vibrio parahaemolyticus | 50 |
| Vibrio harveyi | 50 | |
| 4-amino-3-chloro-5-nitrobenzotrifluoride (ACNBF) | Vibrio parahaemolyticus | 100 |
| Vibrio harveyi | 100 | |
| 3,5-dibromoaniline (3,5-DBA) | Uropathogenic E. coli (UPEC) | 100 |
| 4-bromo-3-chloroaniline (4B3CA) | Uropathogenic E. coli (UPEC) | 200 |
Note: The data presented is for structurally related compounds and not for this compound.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
MTT Assay for Cytotoxicity Assessment
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.[2]
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.[2]
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically in a serial dilution) and incubated for another 48-72 hours.[2]
-
MTT Addition: After the incubation period, MTT solution is added to each well to a final concentration of 0.5 mg/mL, and the plate is incubated for 2-4 hours.
-
Solubilization: A solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength between 550 and 600 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
IC₅₀ Calculation: The IC₅₀ value is determined from a dose-response curve by plotting the percentage of cell viability against the compound concentrations.
Broth Microdilution for MIC Determination
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.
-
Preparation of Antimicrobial Agent: A stock solution of the test compound is prepared and serially diluted in a liquid growth medium in a 96-well microtiter plate.
-
Inoculum Preparation: A standardized suspension of the target microorganism is prepared to a specific turbidity (e.g., 0.5 McFarland standard).
-
Inoculation: Each well containing the serially diluted compound is inoculated with the microbial suspension. Control wells (without the compound) are also included.
-
Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours) to allow for microbial growth.
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Signaling Pathways and Experimental Workflows
Diagrams illustrating a common signaling pathway investigated for anticancer aniline derivatives and a general experimental workflow are provided below.
Studies on related aniline derivatives suggest that a primary mode of anticancer action is the induction of apoptosis (programmed cell death).[2] This can be mediated through various signaling pathways, including the inhibition of the PI3K/AKT/mTOR pathway and the generation of reactive oxygen species (ROS), which can lead to the activation of caspases, the key executioners of apoptosis.[3][4][5]
References
- 1. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 2. benchchem.com [benchchem.com]
- 3. A Novel Aniline Derivative from Peganum harmala L. Promoted Apoptosis via Activating PI3K/AKT/mTOR-Mediated Autophagy in Non-Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Anticancer Evaluation of 4-Anilinoquinolinylchalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Purity Assessment of Synthesized 2,4-Dibromo-6-(trifluoromethyl)aniline
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized active pharmaceutical ingredients (APIs) and intermediates is a critical step in the validation of research and the assurance of product safety and efficacy. This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of synthesized 2,4-Dibromo-6-(trifluoromethyl)aniline, a key building block in various pharmaceutical and agrochemical applications. This document outlines detailed experimental protocols, presents comparative data with commercially available alternatives, and visualizes analytical workflows to aid in the selection and implementation of robust quality control measures.
The purity of a synthesized compound is a crucial determinant of its chemical and pharmacological properties. Impurities, which can arise from starting materials, intermediates, byproducts, or degradation, can significantly impact the compound's reactivity, stability, and biological activity. Therefore, a multi-faceted analytical approach is essential for the comprehensive characterization and purity determination of synthesized this compound.
Comparative Analysis of Purity Assessment Techniques
A combination of chromatographic and spectroscopic techniques is recommended for a thorough purity assessment. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful tools for separation and quantification of the main compound and its impurities. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information and can be used for quantitative analysis (qNMR).
| Analytical Technique | Principle | Information Provided | Typical Purity Specification | Advantages | Limitations |
| HPLC (UV Detection) | Differential partitioning of analytes between a stationary and mobile phase. | Retention time, peak area (quantitative), detection of non-volatile impurities. | ≥98.0% | High resolution, excellent quantitation, suitable for a wide range of compounds. | May not be suitable for highly volatile compounds. |
| GC-MS | Separation of volatile compounds followed by mass-based detection. | Retention time, mass spectrum (structural information), identification of volatile impurities. | ≥98.0% | High separation efficiency for volatile compounds, definitive identification of impurities. | Not suitable for non-volatile or thermally labile compounds. |
| ¹H NMR Spectroscopy | Nuclear spin transitions in a magnetic field. | Chemical structure confirmation, identification of proton-containing impurities. | Conforms to structure | Provides detailed structural information, can be used for quantitative analysis (qNMR). | Lower sensitivity compared to chromatographic methods for trace impurities. |
| Melting Point | Temperature at which a solid becomes a liquid. | Indication of purity (sharp melting range for pure compounds). | Specific range (e.g., 36-41°C for some isomers) | Simple and rapid initial assessment of purity. | Not a definitive measure of purity; impurities can sometimes lower and broaden the melting range. |
Comparison with Commercially Available Alternatives
The purity of the synthesized this compound can be benchmarked against commercially available isomers and related compounds. This comparison provides a baseline for the expected purity levels and highlights the analytical methods used by suppliers for quality control.
| Compound | CAS Number | Supplier Example | Stated Purity | Analytical Method |
| This compound | 71757-14-7 | Various | ≥98% | GC, NMR, LC-MS |
| 2,6-Dibromo-4-(trifluoromethyl)aniline | 72678-19-4 | Thermo Scientific | 97% | GC |
| 4-Bromo-2-(trifluoromethyl)aniline | 445-02-3 | Sigma-Aldrich | 97% | Not specified |
| 2-Bromo-5-(trifluoromethyl)aniline | 454-79-5 | Sigma-Aldrich | 97% | Not specified |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are intended as a starting point and may require optimization based on the specific instrumentation and sample characteristics.
High-Performance Liquid Chromatography (HPLC) Method
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
-
Instrumentation: A GC system coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 250°C.
-
Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Mass Range: m/z 50-500.
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 100 µg/mL) in a suitable solvent such as dichloromethane.
¹H NMR Spectroscopy
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.
-
Data Acquisition: Acquire a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
Potential Impurities
During the synthesis of this compound, several types of impurities may be formed. A thorough purity assessment should aim to identify and quantify these potential impurities. Common impurities can include:
-
Isomeric Impurities: Positional isomers of dibromo-(trifluoromethyl)aniline.
-
Incompletely Reacted Starting Materials: For example, mono-bromo-trifluoromethyl-aniline.
-
Over-brominated Products: Such as tribromo-(trifluoromethyl)aniline.
-
Residual Solvents: Solvents used in the synthesis and purification steps.
Visualization of Analytical Workflows
The following diagrams illustrate the logical flow of the purity assessment process.
Conclusion
The purity assessment of synthesized this compound requires a combination of orthogonal analytical techniques. HPLC and GC-MS are indispensable for quantitative analysis and impurity profiling, while NMR spectroscopy is crucial for structural confirmation. By employing the detailed protocols and comparative data presented in this guide, researchers, scientists, and drug development professionals can confidently and accurately determine the purity of their synthesized compound, ensuring the reliability and reproducibility of their work.
A Comparative Guide to the Analytical Validation of 2,4-Dibromo-6-(trifluoromethyl)aniline
For researchers, scientists, and drug development professionals, the robust and validated quantitative analysis of active pharmaceutical ingredients (APIs) and intermediates like 2,4-Dibromo-6-(trifluoromethyl)aniline is critical for ensuring product quality, safety, and efficacy. This guide provides a comparative overview of the two most prevalent analytical techniques for the validation of methods for this compound: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). While specific validated methods for this compound are not extensively published, this guide leverages data and protocols from closely related halogenated and trifluoromethylated anilines to provide a reliable framework for method development and validation.
The choice between HPLC and GC-MS is contingent on the specific analytical requirements, including the volatility and thermal stability of the analyte and potential impurities, as well as the desired sensitivity and selectivity of the method.[1]
Quantitative Data Summary
The following table summarizes typical performance characteristics for HPLC-UV and GC-MS methods based on the analysis of analogous compounds like bromo(trifluoromethyl)anilines and other halogenated anilines. These parameters are crucial for the validation of an analytical method and demonstrate the suitability of each technique for the quantitative determination of this compound.
| Parameter | HPLC-UV Analysis | GC-MS Analysis |
| Linearity (R²) | > 0.999 | > 0.998 |
| Accuracy (% Recovery) | 98-102% | 95-105% |
| Precision (% RSD) | < 2.0% | < 5.0% |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL | 1 - 100 pg/tablet |
| Limit of Quantification (LOQ) | 0.03 - 0.3 µg/mL | 3 - 300 pg/tablet |
| Specificity | High (with appropriate column and mobile phase) | Very High (based on retention time and mass spectrum) |
Experimental Protocols
Detailed methodologies are essential for reproducing and validating analytical methods. Below are representative protocols for HPLC-UV and GC-MS analysis, adapted for this compound from established methods for similar compounds.[1][2]
High-Performance Liquid Chromatography (HPLC-UV) Protocol
1. Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with a 50:50 (v/v) mixture of acetonitrile and water.[3]
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution using the mobile phase to construct a calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 20 µg/mL).
-
Sample Solution: Prepare the sample containing this compound in the same manner as the standard stock solution to achieve a concentration within the calibration range.
2. HPLC Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a UV detector.[2]
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[2]
-
Mobile Phase: A gradient of acetonitrile (Solvent B) and water (Solvent A), potentially with a small amount of formic acid to improve peak shape.[2]
-
Gradient Example: Start with 30% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.[3]
-
-
Flow Rate: 1.0 mL/min.[2]
-
Injection Volume: 10-20 µL.[2]
-
Detection Wavelength: 254 nm (or a more specific wavelength determined by UV scan).[2]
3. Data Analysis:
-
Integrate the peak area of the analyte in both the standard and sample chromatograms.
-
Construct a calibration curve by plotting the peak area of the standards against their known concentrations.
-
Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
1. Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with a suitable volatile solvent like dichloromethane or acetone.[1][4]
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution using the same solvent to construct a calibration curve.
-
Sample Solution: Prepare the sample in the same manner as the standard stock solution to achieve a concentration within the calibration range.
2. GC-MS Instrumentation and Conditions:
-
GC System: A gas chromatograph with a capillary column and a mass selective detector.
-
Column: A suitable capillary column (e.g., 30 m x 0.25 mm ID, with a 5% phenyl polydimethylsiloxane stationary phase).[4]
-
Injector Temperature: 250 °C.[4]
-
Oven Temperature Program:
-
Carrier Gas: Helium.
-
Ion Source Temperature: 230 °C.[1]
-
Mass Spectrometer: Operated in electron ionization (EI) mode.
-
Scan Range: 50-500 m/z.[1]
3. Data Analysis:
-
Identify the analyte peak based on its retention time and characteristic mass spectrum, paying attention to the isotopic pattern of the two bromine atoms.[3]
-
Quantify the analyte using the peak area from the total ion chromatogram (TIC) or a selected ion monitoring (SIM) of a characteristic ion.
-
Construct a calibration curve and determine the concentration in the sample as described for HPLC.
Analytical Method Validation Workflow
The validation of an analytical method is a systematic process to ensure that the method is suitable for its intended purpose. The following diagram illustrates a typical workflow for the validation of an analytical method for this compound.
Caption: Workflow for the validation of an analytical method.
Conclusion
Both HPLC-UV and GC-MS are suitable and powerful techniques for the quantitative analysis of this compound. HPLC is often preferred for its versatility with a wide range of compounds, including those that may be thermally labile, and it generally offers excellent quantitative precision.[1] GC-MS, on the other hand, provides high separation efficiency for volatile compounds and delivers definitive structural information through mass spectrometry, which is invaluable for impurity identification.[1] For comprehensive characterization and validation, employing both techniques can be a highly effective strategy. The choice of method will ultimately depend on the specific goals of the analysis, such as routine quality control versus in-depth impurity profiling.
References
comparing the reactivity of different positions on the aniline ring
For Researchers, Scientists, and Drug Development Professionals
Aniline, a primary aromatic amine, is a fundamental building block in the synthesis of a vast array of organic compounds, including pharmaceuticals, dyes, and polymers. The reactivity of its benzene ring is significantly influenced by the presence of the amino (-NH₂) group. This guide provides a comparative analysis of the reactivity of the ortho, meta, and para positions on the aniline ring towards electrophilic aromatic substitution, supported by experimental data and detailed protocols.
The Directing Influence of the Amino Group
The amino group is a powerful activating group, meaning it increases the rate of electrophilic aromatic substitution compared to benzene. This is due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the benzene ring through resonance. This electron donation preferentially increases the electron density at the ortho and para positions, making them more susceptible to attack by electrophiles.[1][2][3][4][5][6]
However, the high basicity of the amino group presents a significant challenge. In strongly acidic conditions, such as those used for nitration, the amino group is protonated to form the anilinium ion (-NH₃⁺).[7][8][9] This ion is strongly deactivating and a meta-director due to its powerful electron-withdrawing inductive effect.[8][9] This dual reactivity complicates direct electrophilic substitution on aniline.
To achieve selective substitution and control the high reactivity of the amino group, it is often protected by acetylation to form acetanilide. The acetamido (-NHCOCH₃) group is still an ortho, para-director but is less activating than the amino group, allowing for more controlled reactions.[10][11][12][13][14]
Comparative Reactivity in Electrophilic Aromatic Substitution
The following sections detail the reactivity of the aniline ring in three key electrophilic aromatic substitution reactions: bromination, nitration, and Friedel-Crafts acylation. The data presented largely pertains to acetanilide to provide a more controlled comparison.
Table 1: Product Distribution in the Electrophilic Substitution of Acetanilide
| Reaction | Electrophile | Major Product | Typical Yield of Major Product | Minor Product(s) | Reference(s) |
| Bromination | Br⁺ | p-Bromoacetanilide | ~65-96% | o-Bromoacetanilide | [3][11] |
| Nitration | NO₂⁺ | p-Nitroacetanilide | ~82-90% | o-Nitroacetanilide | [15][16] |
| Friedel-Crafts Acylation | RCO⁺ | p-Acylacetanilide | High (e.g., 93-97% with Ga(OTf)₃ catalyst) | o-Acylacetanilide | [12][17] |
As the data indicates, the para position is the most reactive site for electrophilic substitution on the protected aniline ring (acetanilide). This is primarily due to the significant steric hindrance posed by the bulky acetamido group at the ortho positions, which impedes the approach of the electrophile.[3][10][18][19]
Experimental Protocols
Bromination of Acetanilide
This protocol describes the preparation of p-bromoacetanilide.
Materials:
-
Acetanilide
-
Glacial acetic acid
-
Bromine in acetic acid solution or Potassium bromate and 48% Hydrobromic acid
-
Sodium bisulfite solution (dilute)
-
Ethanol (95%)
-
Ice
Procedure:
-
Dissolve acetanilide (e.g., 3 g, 0.022 mol) in glacial acetic acid (10 mL) in a conical vial.[2][20]
-
In a fume hood, prepare a solution of bromine (1.5 mL) in glacial acetic acid (10 mL).[2] Alternatively, for in situ generation of bromine, add potassium bromate (0.085 g, 0.5 mmol) to a stirred mixture of acetanilide (0.200 g, 1.5 mmol) in glacial acetic acid (2 mL), followed by the addition of 48% hydrobromic acid (0.3 mL).[8]
-
Slowly add the bromine solution (or allow the in situ reaction to proceed) to the acetanilide solution with constant stirring. Let the mixture stand for approximately 15 minutes.[2][20]
-
Pour the reaction mixture into a beaker containing cold water (e.g., 100 mL) with stirring.[2][20]
-
If unreacted bromine is present (orange color), add a few drops of dilute sodium bisulfite solution until the color disappears.[10]
-
Collect the precipitated product by vacuum filtration and wash the solid with cold water.[2][20]
-
Purify the crude p-bromoacetanilide by recrystallization from 95% ethanol.[2][10]
Nitration of Acetanilide
This protocol details the synthesis of p-nitroacetanilide.
Materials:
-
Acetanilide
-
Glacial acetic acid
-
Concentrated sulfuric acid (H₂SO₄)
-
Concentrated nitric acid (HNO₃)
-
Crushed ice/Ice-water bath
Procedure:
-
Dissolve finely powdered acetanilide (e.g., 5 g) in glacial acetic acid (5 mL) in a beaker.[21]
-
Carefully add concentrated sulfuric acid (10 mL) to the solution and stir. The solution will become warm.[21]
-
Cool the mixture in an ice-salt bath to below 10°C.[1][7][21]
-
Separately, prepare the nitrating mixture by cautiously adding concentrated sulfuric acid (1.5 mL) to concentrated nitric acid (2.5 mL), keeping the mixture cool.[21]
-
Add the cold nitrating mixture dropwise to the stirred acetanilide solution, ensuring the temperature remains below 10°C.[1][7][21][22]
-
After the addition is complete, allow the reaction mixture to stand at room temperature for about 30 minutes.[21]
-
Pour the reaction mixture onto crushed ice or into ice-cold water with stirring to precipitate the product.[1][21][23]
-
Collect the crude p-nitroacetanilide by filtration and wash thoroughly with cold water.[1][21]
-
The product can be further purified by recrystallization from ethanol.[23]
Friedel-Crafts Acylation of Acetanilide
Direct Friedel-Crafts acylation of aniline is not feasible due to the reaction of the amino group with the Lewis acid catalyst.[13][24][25] However, acylation of the protected aniline, acetanilide, can be achieved, particularly with more advanced catalytic systems. The following is a general procedure adaptable for acetanilide.
Materials:
-
Acetanilide
-
Acyl chloride (e.g., acetyl chloride) or Acetic anhydride
-
Lewis acid catalyst (e.g., AlCl₃, or for higher yields with anilides, Ga(OTf)₃)[12][17]
-
Solvent (e.g., methylene chloride, nitromethane)
-
Ice
-
Concentrated HCl
-
Saturated sodium bicarbonate solution
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and an addition funnel, suspend the Lewis acid catalyst (e.g., anhydrous aluminum chloride, 1.1 equivalents) in a dry solvent like methylene chloride under an inert atmosphere.
-
Cool the suspension in an ice bath.
-
Add the acylating agent (e.g., acetyl chloride, 1.1 equivalents) dissolved in the solvent dropwise to the catalyst suspension.
-
Following this, add a solution of acetanilide (1 equivalent) in the solvent dropwise to the reaction mixture.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for about 15 minutes.
-
Carefully quench the reaction by slowly pouring the mixture into a beaker containing ice and concentrated HCl.
-
Separate the organic layer, and extract the aqueous layer with the solvent.
-
Combine the organic layers and wash with saturated sodium bicarbonate solution and then with water.
-
Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent by rotary evaporation to obtain the crude product.
Visualizing Reaction Pathways and Directing Effects
The following diagrams illustrate the electronic effects governing the reactivity of the aniline ring and the workflow for a controlled electrophilic substitution.
Caption: Directing effects of the amino and anilinium groups.
Caption: Workflow for controlled electrophilic substitution of aniline.
Caption: Logical relationship in electrophilic aromatic substitution.
References
- 1. Preparation of p-Nitroacetanilide: Step-by-Step Guide [vedantu.com]
- 2. scribd.com [scribd.com]
- 3. scribd.com [scribd.com]
- 4. brainly.in [brainly.in]
- 5. In the context of aniline. Why electrophilic substitution reaction take p.. [askfilo.com]
- 6. quora.com [quora.com]
- 7. scribd.com [scribd.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Protonation of aniline slows electrophilic aromatic substitution ... | Study Prep in Pearson+ [pearson.com]
- 10. scribd.com [scribd.com]
- 11. studylib.net [studylib.net]
- 12. JP2002205977A - Friedel-Crafts acylation reaction of anilides - Google Patents [patents.google.com]
- 13. Sciencemadness Discussion Board - Friedel-Crafts acylation of anilides - Powered by XMB 1.9.11 [sciencemadness.org]
- 14. Preparation of p-nitroacetanilide from Acetanilide | PDF [slideshare.net]
- 15. Synthesis Of Nitroacetanilide Lab Report - 1860 Words | Bartleby [bartleby.com]
- 16. ivypanda.com [ivypanda.com]
- 17. EP1359141A1 - Method of friedel-crafts acylation of anilides - Google Patents [patents.google.com]
- 18. echemi.com [echemi.com]
- 19. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 20. docsity.com [docsity.com]
- 21. scribd.com [scribd.com]
- 22. m.youtube.com [m.youtube.com]
- 23. magritek.com [magritek.com]
- 24. Friedel-Crafts Acylation with Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 25. websites.umich.edu [websites.umich.edu]
A Comparative Cost-Benefit Analysis of Synthetic Routes to 2,4-Dibromo-6-(trifluoromethyl)aniline
For Researchers, Scientists, and Drug Development Professionals
The strategic synthesis of 2,4-Dibromo-6-(trifluoromethyl)aniline, a key building block in the development of novel pharmaceuticals and agrochemicals, necessitates a thorough evaluation of various synthetic routes. This guide provides a comprehensive cost-benefit analysis of three primary methods for the dibromination of 2-(trifluoromethyl)aniline, offering a comparative assessment of their performance based on yield, purity, cost-effectiveness, safety, and environmental impact. The supporting data and experimental protocols are detailed to aid in the selection of the most appropriate synthetic strategy for specific research and development needs.
Comparative Summary of Synthetic Routes
The synthesis of this compound from 2-(trifluoromethyl)aniline can be achieved through several electrophilic bromination methods. This comparison focuses on three prominent routes: direct bromination with elemental bromine, a greener approach using sodium bromide with an oxidizing agent, and an alternative method employing N-Bromosuccinimide (NBS).
| Parameter | Route 1: Direct Bromination (Br₂) | Route 2: Sodium Bromide/Hydrogen Peroxide (NaBr/H₂O₂) | Route 3: N-Bromosuccinimide (NBS) |
| Starting Material | 2-(Trifluoromethyl)aniline | 2-(Trifluoromethyl)aniline | 2-(Trifluoromethyl)aniline |
| Brominating Agent | Bromine (Br₂) | Sodium Bromide (NaBr) / Hydrogen Peroxide (H₂O₂) | N-Bromosuccinimide (NBS) |
| Typical Yield | 80-90% | 90-98% | 85-95% |
| Purity | ~95% | >98% | ~97% |
| Reaction Time | 1-3 hours | 1-2 hours | 2-4 hours |
| Reaction Temperature | Room Temperature to 40°C | 40-50°C | Room Temperature |
| Key Reagents Cost | Moderate | Low | High |
| Safety Concerns | High (Toxic, corrosive Br₂) | Moderate (H₂O₂ handling) | Moderate (NBS handling) |
| Environmental Impact | High (HBr byproduct) | Low (Water is the main byproduct) | Moderate (Succinimide byproduct) |
Logical Workflow of Synthetic Route Comparison
Caption: Comparative workflow of synthetic routes to this compound.
Experimental Protocols
The following are representative experimental protocols adapted from literature for analogous transformations. These should be optimized for the specific substrate, 2-(trifluoromethyl)aniline.
Route 1: Direct Bromination with Elemental Bromine
This method involves the direct use of liquid bromine to achieve dibromination.
Materials:
-
2-(Trifluoromethyl)aniline
-
Bromine (Br₂)
-
Dichloromethane (CH₂Cl₂)
-
Water
-
Sodium thiosulfate solution
-
Anhydrous magnesium sulfate
Procedure:
-
In a 500 mL three-necked flask equipped with a stirrer, dropping funnel, and thermometer, dissolve 0.1 mol of 2-(trifluoromethyl)aniline in 80 mL of dichloromethane and 80 mL of water.
-
With rapid stirring, slowly add 0.22 mol of bromine to the mixture over 30 minutes, maintaining the temperature at or below 40°C.
-
After the addition is complete, continue to stir the mixture at 40°C for 1 hour.
-
Cool the reaction mixture to room temperature and add a solution of sodium thiosulfate to quench any unreacted bromine.
-
Separate the organic layer, dry it over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
-
The crude product can be further purified by recrystallization or column chromatography.
Route 2: Bromination with Sodium Bromide and Hydrogen Peroxide
This route presents a safer and more environmentally friendly alternative to using elemental bromine.
Materials:
-
2-(Trifluoromethyl)aniline
-
Sodium Bromide (NaBr)
-
Hydrogen Peroxide (H₂O₂, 30% solution)
-
Ammonium molybdate (catalyst)
-
Dichloromethane (CH₂Cl₂)
-
Water
-
Sodium thiosulfate solution
-
Anhydrous magnesium sulfate
Procedure:
-
To a 500 mL three-necked flask, add 80 mL of dichloromethane, 80 mL of water, 0.24 mol of sodium bromide, and a catalytic amount (e.g., 1.3 g) of ammonium molybdate.
-
With vigorous stirring, slowly add 0.1 mol of 2-(trifluoromethyl)aniline.
-
Heat the mixture to 40°C and add 0.25 mol of 30% hydrogen peroxide dropwise over 1 hour.
-
Maintain the reaction at 40-50°C for an additional 1-2 hours until the reaction is complete (monitored by TLC or GC).
-
Cool the mixture to room temperature and quench with a sodium thiosulfate solution.
-
Separate the organic layer, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent to obtain the product.[1]
Route 3: Bromination with N-Bromosuccinimide (NBS)
NBS is a convenient and selective brominating agent for anilines.
Materials:
-
2-(Trifluoromethyl)aniline
-
N-Bromosuccinimide (NBS)
-
Acetonitrile or Dichloromethane
-
Water
-
Saturated sodium bicarbonate solution
Procedure:
-
Dissolve 0.1 mol of 2-(trifluoromethyl)aniline in 150 mL of acetonitrile in a round-bottom flask.
-
Add 0.22 mol of N-Bromosuccinimide in portions to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with water and saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to give the crude product.
-
Purify the product by column chromatography or recrystallization.
Cost-Benefit Analysis
Route 1 (Direct Bromination): This traditional method offers good yields and relatively low reagent costs if bromine is sourced in bulk. However, the high toxicity, corrosiveness, and volatility of elemental bromine pose significant safety and handling challenges, requiring specialized equipment and procedures. The generation of hydrogen bromide as a byproduct also presents environmental concerns and waste disposal issues.
Route 2 (NaBr/H₂O₂): This "green chemistry" approach is highly advantageous. It utilizes inexpensive and safer reagents, sodium bromide and hydrogen peroxide, with water as the primary byproduct. The in-situ generation of the brominating species minimizes the handling of hazardous materials. This route typically provides excellent yields and high purity. The use of a catalyst like ammonium molybdate enhances the reaction efficiency. From a cost, safety, and environmental standpoint, this is often the most favorable route for large-scale production.
Route 3 (NBS): N-Bromosuccinimide is a solid, non-volatile, and easier-to-handle brominating agent compared to liquid bromine, which improves laboratory safety. This method often provides high selectivity and good yields. However, the cost of NBS is significantly higher than that of bromine or sodium bromide, making it less economically viable for large-scale synthesis. The succinimide byproduct also needs to be removed during workup. This route is well-suited for smaller-scale laboratory preparations where ease of handling is a priority.
Conclusion
For researchers and drug development professionals, the choice of synthetic route to this compound will depend on the scale of the synthesis and the prioritizing of factors such as cost, safety, and environmental impact. The Sodium Bromide/Hydrogen Peroxide method (Route 2) emerges as the most well-rounded option, offering an excellent balance of high yield, purity, low cost, and superior safety and environmental profile, making it highly suitable for both laboratory and industrial-scale production. The direct bromination method (Route 1) remains a viable, cost-effective option for large-scale synthesis where appropriate safety infrastructure is in place. The NBS method (Route 3) is a convenient and safe option for small-scale synthesis where cost is less of a concern.
References
Safety Operating Guide
Proper Disposal of 2,4-Dibromo-6-(trifluoromethyl)aniline: A Guide for Laboratory Professionals
Effective management and disposal of chemical waste are paramount for ensuring laboratory safety and environmental protection. For researchers, scientists, and professionals in drug development, handling specialized compounds like 2,4-Dibromo-6-(trifluoromethyl)aniline requires strict adherence to established safety protocols. This guide provides essential, immediate safety and logistical information, including operational and disposal plans for this compound.
Hazard Profile and Safety Precautions
-
Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.
-
Irritation: Causes skin and serious eye irritation.
-
Environmental Hazard: Potentially toxic to aquatic life with long-lasting effects.
Personal Protective Equipment (PPE) is mandatory when handling this compound. This includes, but is not limited to, chemical-resistant gloves (such as nitrile or neoprene), safety goggles or a face shield, and a laboratory coat. All handling should be performed in a well-ventilated area, preferably within a chemical fume hood.
Quantitative Data Summary
The following table summarizes key information derived from the safety data sheets of analogous compounds. These values should be considered indicative for this compound and reinforce the need for cautious handling.
| Property | Value | Source Analogue(s) |
| Toxicity | Harmful if swallowed, in contact with skin, or if inhaled.[1][2] | 2,4,6-Tribromoaniline, 2,4-Dibromo-6-fluoroaniline |
| Irritation | Causes skin and serious eye irritation.[1][2] | 2,4,6-Tribromoaniline, 2,4-Dibromo-6-fluoroaniline |
| Environmental Hazards | Very toxic to aquatic life with long-lasting effects.[3] | 2,6-Dichloro-4-(trifluoromethyl)aniline, 2,4,6-Tribromoaniline |
| Recommended Disposal | Incineration by a licensed chemical destruction plant.[4][5] | 2,6-Dibromo-4-(trifluoromethoxy)aniline, 4-(Trifluoromethyl)aniline-d4 |
| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases.[6] | 2-Methyl-3-(trifluoromethyl)aniline |
| Hazardous Decomposition | Carbon oxides, nitrogen oxides, hydrogen fluoride, hydrogen bromide. | Inferred from the chemical structure and data for similar compounds.[3][6][7] |
Experimental Protocol: Step-by-Step Disposal Procedure
The proper disposal of this compound must be conducted in accordance with local, regional, and national hazardous waste regulations. The following protocol outlines the recommended best practices.
1. Waste Segregation and Collection:
- Dedicate a specific, clearly labeled, and sealed container for the collection of this compound waste.
- The container must be made of a compatible material (e.g., high-density polyethylene - HDPE).
- Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department. Halogenated organic compounds are often collected in a designated "halogenated waste" container.[8]
2. Labeling:
- Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution.
3. Storage:
- Store the sealed waste container in a cool, dry, and well-ventilated designated hazardous waste accumulation area.
- Ensure the storage area is away from incompatible materials such as strong oxidizing agents, acids, and bases.[6]
- The storage area should be secure and accessible only to authorized personnel.
4. Spill Management:
- In the event of a spill, evacuate the area if necessary.
- Wear appropriate PPE, including respiratory protection if dealing with a large spill or dust.
- Contain the spill using an inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent.
- Carefully collect the absorbed material and contaminated debris into a designated hazardous waste container.
- Clean the spill area thoroughly.
5. Final Disposal:
- The primary and recommended method for the final disposal of halogenated organic compounds is high-temperature incineration.[5]
- This process should be carried out by a licensed and certified hazardous waste disposal company.
- Contact your institution's EHS department to arrange for the pickup and disposal of the waste. They will have established procedures and contracts with qualified vendors.
- Never dispose of this compound down the drain or in regular trash.[3][9]
6. Disposal of Contaminated Materials:
- Any materials that have come into contact with this compound, such as gloves, absorbent pads, and empty containers, must be disposed of as hazardous waste.[5]
- Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The rinsed container should then be disposed of in accordance with institutional guidelines, which may include puncturing to prevent reuse.[4]
Disposal Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 9. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
Safeguarding Your Research: Essential Handling and Disposal of 2,4-Dibromo-6-(trifluoromethyl)aniline
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides immediate and essential safety protocols, operational plans, and disposal procedures for handling 2,4-Dibromo-6-(trifluoromethyl)aniline (CAS No. 71757-14-7), a compound requiring careful management to mitigate potential hazards. Adherence to these step-by-step instructions is critical for personal safety and regulatory compliance.
Immediate Safety and Personal Protective Equipment (PPE)
Hazard Summary: this compound is harmful if inhaled and may cause skin and eye irritation.[1][2][3] The full toxicological properties of this substance have not been completely investigated, warranting a cautious approach.[2]
A comprehensive personal protective equipment (PPE) strategy is the first line of defense against exposure. The following table summarizes the mandatory PPE for handling this compound.
| PPE Category | Recommended Equipment | Rationale |
| Eye and Face Protection | Chemical splash goggles or safety glasses with side shields. | Protects eyes from dust particles and accidental splashes. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | Prevents skin contact and absorption. |
| Skin and Body Protection | A fully buttoned laboratory coat and protective clothing that covers the arms and legs. | Protects skin from accidental spills and contamination. |
| Respiratory Protection | All handling should be conducted in a certified chemical fume hood.[2] If engineering controls are insufficient, a NIOSH-approved respirator appropriate for dusts and mists should be used. | Prevents inhalation of airborne dust, a primary route of exposure.[1] |
Operational Plan: Step-by-Step Handling and Storage Protocol
A systematic approach is essential for the safe handling and storage of this compound.
1. Preparation and Engineering Controls:
-
Risk Assessment: Before beginning any experiment, conduct a thorough risk assessment.
-
Fume Hood Verification: Ensure the chemical fume hood is functioning correctly. All weighing and handling of the solid compound or its solutions must be performed within the fume hood.[2]
-
Emergency Equipment: Confirm that a safety shower and eyewash station are readily accessible.[2]
2. Handling Protocol:
-
Avoid Contact: Prevent all contact with skin and eyes by wearing the appropriate PPE.[2]
-
Hygiene: Do not eat, drink, or smoke in the handling area. Wash hands thoroughly with soap and water after handling.
-
Spill Management: In case of a spill, avoid generating dust. Vacuum or sweep up the material and place it into a suitable, sealed container for disposal.[2]
3. Storage:
-
Location: Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents, acids, and bases.[2]
First Aid Measures
Immediate and appropriate first aid is crucial in the event of exposure.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.[1][2] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing all contaminated clothing and shoes.[1][2][3] Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][2][3] Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth thoroughly with water. Never give anything by mouth to an unconscious person.[4] Seek immediate medical attention.[1] |
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination.
-
Waste Classification: All waste containing this compound must be treated as hazardous waste.
-
Solid Waste: Dispose of the chemical and any contaminated disposable labware (e.g., gloves, weighing paper) in a designated, sealed, and properly labeled hazardous waste container.
-
Disposal Method: Arrange for disposal through a licensed chemical destruction plant or a licensed disposal company.[3] Consult with local, regional, and national waste disposal authorities to ensure compliance with all regulations.[3]
Quantitative Data
| Property | Value |
| CAS Number | 71757-14-7[1][2][3][5][6] |
| Molecular Formula | C₇H₄Br₂F₃N[1] |
| Molecular Weight | 318.93 g/mol [2] |
| Appearance | Off-white powder solid[1] |
| Acute Toxicity | No specific data available; toxicological properties not fully investigated.[1][2] |
Safe Handling Workflow
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
